3-(Bromomethyl)oxetane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGGWEZKGGFKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802048-89-0 | |
| Record name | 3-(bromomethyl)oxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability. Specifically, 3,3-disubstituted oxetanes are of particular interest as they can serve as bioisosteres for gem-dimethyl or carbonyl groups, offering a unique conformational constraint. 3-(Bromomethyl)oxetane-3-carboxylic acid is a bifunctional building block that provides a synthetically versatile handle for the introduction of the 3,3-disubstituted oxetane scaffold into more complex molecules, making it a compound of high interest for drug development programs. This guide provides a detailed exploration of the primary synthesis route for this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights.
Core Synthesis Strategy: A Two-Step Approach
The most reliable and commonly employed synthetic route to this compound is a two-step process commencing with the cyclization of a readily available precursor, followed by a selective oxidation. This strategy is favored due to its efficiency and the commercial availability of the starting materials.
Overall Synthesis Workflow:
Caption: A high-level overview of the two-step synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: (3-(Bromomethyl)oxetan-3-yl)methanol
The initial step involves the construction of the strained oxetane ring through an intramolecular Williamson ether synthesis. This reaction is a classic and robust method for forming ethers, and in this case, the intramolecular nature of the reaction favors the formation of the four-membered ring.
Reaction Mechanism: Intramolecular Williamson Ether Synthesis
The reaction proceeds via the deprotonation of one of the hydroxyl groups of 2,2-bis(bromomethyl)propane-1,3-diol by a base to form an alkoxide. This nucleophilic alkoxide then attacks one of the electrophilic carbons bearing a bromine atom in an intramolecular SN2 reaction, displacing the bromide ion and forming the oxetane ring.
Caption: The mechanism of the intramolecular Williamson ether synthesis to form the oxetane ring.
Experimental Protocol: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol[1]
This protocol is adapted from a procedure described by Reddy et al.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,2-bis(bromomethyl)propane-1,3-diol | 261.91 | 10.0 g | 0.038 |
| Sodium ethoxide | 68.05 | 2.5 g | 0.038 |
| Ethanol | 46.07 | 75 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 mL).
-
In a separate beaker, dissolve 2,2-bis(bromomethyl)propane-1,3-diol (10.0 g, 0.038 mol) in ethanol (50 mL).
-
Slowly add the solution of 2,2-bis(bromomethyl)propane-1,3-diol to the sodium ethoxide solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the precipitated salts.
-
Wash the insoluble salts with cold ethanol (25 mL).
-
Combine the ethanolic filtrates and concentrate under reduced pressure to obtain the crude product as a colorless liquid.
-
The crude product can be purified by vacuum distillation.
Expected Yield: Approximately 4.5 g (65%).[1]
Characterization of (3-(Bromomethyl)oxetan-3-yl)methanol:
-
IR (neat): 3360 cm⁻¹ (broad, O-H stretch).[1]
-
¹H NMR (CDCl₃): δ 4.45 (s, 4H, oxetane ring protons), 4.00 (s, 2H, -CH₂OH), 3.70 (s, 2H, -CH₂Br), 2.6 (bs, 1H, -OH).[1]
-
Mass Spectrum (Q+1): m/z 182 (M+H)⁺.[1]
Part 2: Selective Oxidation to this compound
The second and final step is the selective oxidation of the primary alcohol of the intermediate to a carboxylic acid. The choice of oxidant and reaction conditions is critical to avoid cleavage of the strained oxetane ring. While several oxidation methods exist, a TEMPO-catalyzed oxidation offers a mild and efficient route.
Reaction Mechanism: TEMPO-Catalyzed Oxidation
The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation of primary alcohols to carboxylic acids in the presence of a co-oxidant like sodium hypochlorite (NaOCl) proceeds through a well-established catalytic cycle. TEMPO is first oxidized to the highly reactive N-oxoammonium ion, which is the active oxidant. The N-oxoammonium ion oxidizes the alcohol to an aldehyde, which is then hydrated and further oxidized to the carboxylic acid. The co-oxidant regenerates the N-oxoammonium ion from the reduced hydroxylamine form of TEMPO, allowing for a catalytic process.
Caption: The catalytic cycle of TEMPO-mediated oxidation of a primary alcohol to a carboxylic acid.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is based on a procedure described in patent EP3248969B1.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| [3-(bromomethyl)oxetan-3-yl]methanol | 181.03 | 1.73 g | 0.0096 |
| TEMPO | 156.25 | 153 mg | 0.00096 |
| Acetonitrile | 41.05 | 5.3 mL | - |
| Water | 18.02 | 25 mL | - |
| Sodium hypochlorite (10-15% solution) | 74.44 | As required | - |
| Sodium sulfite | 126.04 | As required | - |
| Sodium hydroxide (2M solution) | 40.00 | As required | - |
| Hydrochloric acid (2M solution) | 36.46 | As required | - |
| Methyl tert-butyl ether (MTBE) | 88.15 | As required | - |
Procedure:
-
To a 100 mL flask, charge [3-(bromomethyl)oxetan-3-yl]methanol (1.73 g, 9.6 mmol), water (25 mL), acetonitrile (5.3 mL), and TEMPO (153 mg, 0.96 mmol).
-
Cool the mixture to 10 °C in an ice bath.
-
Slowly add a 10-15% aqueous solution of sodium hypochlorite (bleach) to the reaction mixture while maintaining the temperature below 20 °C. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained.
-
Adjust the pH of the mixture to 10-11 with a 2M aqueous solution of sodium hydroxide.
-
Wash the aqueous phase with methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities.
-
Separate the aqueous phase and acidify to pH 2-3 with a 2M aqueous solution of hydrochloric acid.
-
Extract the product with MTBE (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate.
Alternative Oxidation Method: Potassium Permanganate[1]
An alternative, more classical oxidation method involves the use of potassium permanganate (KMnO₄) in an alkaline medium.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| (3-(aryloxymethyl)oxetan-3-yl)methanol derivative | - |
| Potassium permanganate (KMnO₄) | 158.03 |
| Sodium hydroxide (NaOH) | 40.00 |
| Dioxane | 88.11 |
| Water | 18.02 |
General Procedure:
-
Dissolve the starting alcohol in a mixture of dioxane and aqueous sodium hydroxide.
-
Add solid KMnO₄ portion-wise to the stirred mixture at room temperature.
-
Stir the reaction for several hours until the purple color of the permanganate has disappeared.
-
Work-up involves quenching the excess oxidant, filtering the manganese dioxide, and acidifying the aqueous phase to precipitate the carboxylic acid.
Note: This method is generally less selective than the TEMPO-catalyzed oxidation and may not be suitable for substrates with other sensitive functional groups.
Critical Consideration: Stability and Isomerization
A crucial aspect of working with this compound is its inherent instability. Oxetane-carboxylic acids have been shown to be prone to intramolecular ring-opening, leading to the formation of lactones, especially under acidic conditions or upon heating.[1] This isomerization can significantly impact reaction yields and the purity of the final product.
Proposed Mechanism of Isomerization:
Caption: The proposed mechanism for the acid-catalyzed isomerization of this compound to a γ-lactone.
Practical Implications and Recommendations:
-
Mild Reaction Conditions: Employ mild reaction conditions, particularly during the oxidation and work-up steps. Avoid strong acids and high temperatures.
-
Purification: When purifying the final product, consider using extraction and recrystallization from non-polar solvents at low temperatures to minimize isomerization. Column chromatography on silica gel should be performed with caution, as the acidic nature of the silica may promote lactonization.
-
Storage: Store the final product at low temperatures (e.g., in a freezer) under an inert atmosphere to prolong its shelf life. It is advisable to use the compound as soon as possible after synthesis.
Safety Precautions
-
Brominated Compounds: 2,2-bis(bromomethyl)propane-1,3-diol and this compound are brominated organic compounds and should be handled with care. They are potential irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: TEMPO is a stable radical, but the oxidation reactions themselves can be exothermic. Sodium hypochlorite is corrosive. Potassium permanganate is a strong oxidizing agent and should not be mixed with concentrated acids or organic materials without caution.
-
General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound is a valuable process for medicinal chemists and drug development professionals. The two-step route involving intramolecular Williamson ether synthesis followed by a selective TEMPO-catalyzed oxidation is a robust and efficient method. However, a thorough understanding of the inherent instability of the target molecule is paramount to achieving high yields and purity. By employing mild reaction conditions, careful purification techniques, and appropriate storage, researchers can successfully synthesize this important building block for the advancement of drug discovery programs.
References
physicochemical properties of 3-(Bromomethyl)oxetane-3-carboxylic acid
An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to confer improved solubility, reduce lipophilicity, and enhance metabolic stability when used as a surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.[1] This guide focuses on this compound (CAS No: 1802048-89-0), a bifunctional building block that uniquely combines the benefits of the 3,3-disubstituted oxetane core with two distinct, orthogonally reactive functional groups: a carboxylic acid and a bromomethyl handle.
This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic strategy, discusses critical stability and reactivity considerations, and explores its application as a versatile scaffold in the synthesis of complex molecules, such as potential treatments for respiratory syncytial virus (RSV).[2]
Molecular Profile and Physicochemical Properties
This compound is a molecule designed for synthetic utility. Its structure features a strained four-membered oxetane ring, which imparts a unique three-dimensional geometry and polarity. The two functional groups at the C3 position offer distinct chemical handles for sequential or orthogonal synthetic transformations.
Compound Identification
| Property | Value | Reference |
| CAS Number | 1802048-89-0 | [2][3] |
| Molecular Formula | C₅H₇BrO₃ | [2][3][4] |
| Molecular Weight | 195.01 g/mol | [2][3] |
| Purity (Typical) | ≥95-98% | [2][3] |
| SMILES | C1C(CO1)(CBr)C(=O)O | [4] |
Physicochemical Characteristics
Direct experimental data for this specific molecule is not extensively published. The following table includes data inferred from related compounds, such as the parent oxetane-3-carboxylic acid, and theoretical predictions. These values provide a baseline for experimental design.
| Property | Predicted/Inferred Value | Rationale and Scientific Insight |
| pKa | ~3.7 - 4.0 | The pKa of the parent oxetane-3-carboxylic acid is predicted to be around 3.88.[5] The electron-withdrawing effect of the adjacent bromomethyl group is expected to slightly increase the acidity of the carboxylic acid, potentially lowering the pKa relative to the unsubstituted parent. |
| LogP | -0.1 to 0.5 | The parent oxetane-3-carboxylic acid has a predicted LogP of approximately -0.3 to -0.6.[5] The addition of the bromomethyl group will increase the lipophilicity, thus raising the LogP value into the predicted range. This still indicates good aqueous solubility. |
| Physical Form | White to off-white solid | Inferred from similar small molecule carboxylic acids and related oxetane structures.[6] |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, DMF); slightly soluble in water. | The polar oxetane ether and carboxylic acid group suggest solubility in polar solvents. The overall small size and polarity should allow for some degree of water solubility. |
Spectroscopic Characterization (Anticipated)
For a researcher synthesizing or verifying this compound, the following spectral features are expected based on its structure and the principles of spectroscopic analysis.
-
¹H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton (disappearing upon D₂O exchange) in the downfield region (10-12 ppm).[7] The diastereotopic protons of the oxetane ring will appear as multiplets, likely in the 4.0-5.0 ppm range. A sharp singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group would be expected further upfield.
-
¹³C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid should appear between 160-180 ppm.[7] The quaternary carbon of the oxetane ring (C3) and the methylene carbons of the ring (C2, C4) will resonate in the ether region, while the bromomethyl carbon (-CH₂Br) will appear in the 30-40 ppm range.
-
Infrared (IR) Spectroscopy: Two key features are anticipated: a very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹, and a strong, sharp C=O stretching absorption around 1700-1725 cm⁻¹.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks of nearly equal intensity). Prominent fragmentation peaks corresponding to the loss of Br, COOH, and potentially ring-opening fragments would be expected.
Synthesis and Reactivity Considerations
The utility of a building block is defined by its accessibility and predictable reactivity. While the oxetane ring is generally stable, its strained nature necessitates careful selection of reaction conditions to avoid undesired ring-opening.
Proposed Synthetic Protocol: Oxidation of (3-(Bromomethyl)oxetan-3-yl)methanol
A logical and efficient route to the target compound involves the oxidation of the corresponding primary alcohol. This precursor, (3-(bromomethyl)oxetan-3-yl)methanol, has been reported in the literature as a stable intermediate.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.
-
Catalyst Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide.
-
Oxidation: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of sodium hypochlorite (bleach) containing sodium bicarbonate. The bicarbonate maintains a slightly basic pH, which is crucial for preventing the formation of strong acids that could catalyze oxetane ring-opening.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Workup and Isolation: Acidify the aqueous layer to a pH of ~2-3 with a mild acid like sodium bisulfate or dilute HCl, causing the carboxylic acid to protonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography or recrystallization to obtain this compound.
Causality Behind Experimental Choices:
-
TEMPO-mediated Oxidation: This method is chosen for its high selectivity for primary alcohols and its mild, near-neutral operating pH, which preserves the integrity of the acid-sensitive oxetane ring.[9]
-
Biphasic System: The use of a biphasic solvent system facilitates both the reaction and the subsequent product isolation.
-
Mild Acidification: Using a mild acid for protonation during workup minimizes the risk of product degradation or isomerization, which can occur under harsh acidic conditions.[10]
Reactivity and Stability
The molecule's three key functional regions dictate its reactivity profile.
Caption: Reactivity map of this compound.
A critical consideration for this class of compounds is their potential for isomerization. Studies have shown that some oxetane-carboxylic acids can be unstable, isomerizing into γ-lactones upon storage or heating, even without an external catalyst.[10] Researchers must be mindful of this possibility, as it can significantly impact reaction yields and product purity. It is advisable to store the compound at low temperatures (-20°C) and use it promptly after synthesis or purification.[11]
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile building block for introducing the 3,3-disubstituted oxetane motif into drug candidates. This scaffold is a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to superior drug-like properties.[1]
The orthogonal nature of the carboxylic acid and bromomethyl groups allows for a directed and stepwise synthetic strategy. For instance, the bromomethyl group can be displaced by a nucleophile (e.g., an amine or thiol) via an Sₙ2 reaction, followed by standard amide bond formation using the carboxylic acid. This workflow is highly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic workflow using the bifunctional building block.
This strategic advantage has been leveraged in the development of novel therapeutics. Notably, this building block has found application in the synthesis of compounds aimed at treating respiratory syncytial virus (RSV), a common and potentially severe respiratory pathogen.[1][2] By incorporating the oxetane moiety, researchers can fine-tune properties like solubility and cell permeability, which are critical for antiviral efficacy.
Conclusion
This compound is a high-value synthetic intermediate that provides a direct entry point to the desirable 3,3-disubstituted oxetane scaffold. Its bifunctional nature enables robust and flexible synthetic strategies, making it an important tool for medicinal chemists. While users must remain vigilant about the potential for isomerization and the inherent sensitivity of the oxetane ring to strongly acidic conditions, a proper understanding of its reactivity allows for its successful incorporation into complex molecular architectures. As the demand for drug candidates with optimized physicochemical properties continues to grow, the utility of sophisticated building blocks like this one will undoubtedly expand.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - ChemiMartChemiMart [chemimart.de]
- 3. appretech.com [appretech.com]
- 4. labcompare.com [labcompare.com]
- 5. Oxetane-3-carboxylic acid|lookchem [lookchem.com]
- 6. Oxetane-3-carboxylic Acid | CymitQuimica [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 114012-41-8|Oxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic acid (CAS Number: 1802048-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Bromomethyl)oxetane-3-carboxylic acid, a bifunctional building block with significant potential in medicinal chemistry and drug discovery. The unique strained four-membered oxetane ring, coupled with the reactivity of the bromomethyl and carboxylic acid moieties, makes this compound a valuable synthon for introducing novel pharmacophores. This document delves into its chemical properties, synthesis, stability, and applications, with a particular focus on its emerging role in the development of antiviral therapeutics, including inhibitors of the Respiratory Syncytial Virus (RSV).
Introduction: The Emerging Significance of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered considerable attention in contemporary drug discovery. Its incorporation into molecular scaffolds can impart a range of desirable physicochemical properties. The strained nature of the ring influences molecular conformation, while the oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and metabolic stability.[1] Oxetanes are often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups, offering a strategy to modulate lipophilicity and other drug-like properties.[1] this compound (CAS: 1802048-89-0) is a prime example of a highly functionalized oxetane building block, offering two distinct points for chemical modification.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1802048-89-0 | [2] |
| Molecular Formula | C₅H₇BrO₃ | [2] |
| Molecular Weight | 195.01 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | [2] |
Spectroscopic Data (Predicted)
While a publicly available, experimentally verified full dataset is limited, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.7-4.9 (d, 2H, -CH₂-O-), 4.5-4.7 (d, 2H, -CH₂-O-), 3.8 (s, 2H, -CH₂Br), 11-12 (br s, 1H, -COOH). The protons of the oxetane ring are expected to appear as distinct doublets due to geminal coupling. The carboxylic acid proton is characteristically found far downfield and may be broad.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 175-180 (C=O), 78-82 (2 x -CH₂-O-), 40-45 (quaternary C), 30-35 (-CH₂Br). The carbonyl carbon of the carboxylic acid is a key diagnostic peak.
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 1700-1725 (strong, C=O stretch), 980-1000 (C-O-C stretch of oxetane).
-
Mass Spectrometry (MS): Expected [M-H]⁻ at m/z 193/195, showing the characteristic isotopic pattern for bromine.
Synthesis and Purification
The most plausible synthetic route to this compound is the oxidation of its corresponding primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol.
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is based on a general method for the oxidation of substituted (oxetan-3-yl)methanol derivatives.[3]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (3-(bromomethyl)oxetan-3-yl)methanol in a mixture of dioxane and water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (NaOH) in water.
Step 2: Oxidation
-
To the cooled, basic solution, add potassium permanganate (KMnO₄) portion-wise, ensuring the temperature remains below 10 °C. The reaction mixture will turn from purple to a brown suspension of manganese dioxide (MnO₂).
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown precipitate remains.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with water.
-
Acidify the filtrate to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Stability Considerations
The bifunctional nature of this compound allows for a variety of chemical transformations. The carboxylic acid can undergo esterification, amidation, or reduction. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups.
A critical consideration when working with oxetane-3-carboxylic acids is their potential for instability. Under certain conditions, particularly with heating, they can undergo intramolecular ring-opening to form lactones.[4] Therefore, it is advisable to use mild reaction conditions and avoid excessive heat. Storage at low temperatures (2-8 °C) is recommended.[2]
Applications in Drug Discovery
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.
Role as a Bioisostere
As with other oxetanes, this molecule can be used to introduce a polar, three-dimensional element into a drug candidate. This can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional hydrocarbon linkers.
Application in Antiviral Drug Development
There is a growing interest in the use of oxetane-containing compounds as antiviral agents. Notably, this compound has been identified as a building block for the preparation of compounds with potential activity against the Respiratory Syncytial Virus (RSV).[2] RSV is a major cause of lower respiratory tract infections, particularly in young children and the elderly. The development of effective RSV inhibitors is a significant unmet medical need. While specific, publicly disclosed clinical candidates directly incorporating this fragment are not yet prominent, its availability facilitates the exploration of this chemical space by medicinal chemists.
The general strategy involves using the carboxylic acid for amide bond formation and the bromomethyl group for introducing other pharmacophoric elements, leading to a diverse library of potential drug candidates.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its synthesis, while requiring careful control of conditions, is achievable from readily available starting materials. The key to its successful application lies in understanding its reactivity and inherent instability, particularly the potential for isomerization. For researchers and drug development professionals, this compound offers a unique opportunity to introduce the beneficial properties of the oxetane motif into novel therapeutic agents, with promising applications in the ongoing search for new antiviral drugs.
References
A Technical Guide to the Spectroscopic Characterization of 3-(Bromomethyl)oxetane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has garnered significant interest in medicinal chemistry as a versatile building block. Its unique three-dimensional structure and ability to modulate physicochemical properties, such as solubility and metabolic stability, make it an attractive surrogate for other functional groups in drug design.[1][2] 3-(Bromomethyl)oxetane-3-carboxylic acid is a bifunctional building block that incorporates both a reactive bromomethyl group and a carboxylic acid, making it a valuable precursor for the synthesis of more complex molecules.[3] Accurate structural elucidation of this compound is paramount for its effective use in drug discovery and development. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a framework for its characterization.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound presents distinct features that will be reflected in its NMR and mass spectra. The quaternary carbon at the 3-position, the four-membered oxetane ring, the bromomethyl group, and the carboxylic acid moiety will each give rise to characteristic signals.
References
Unlocking Potential Through Tension: A Theoretical and Computational Guide to Oxetane Ring Strain
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its utility lies in a unique combination of high polarity, metabolic stability, and a distinct three-dimensional structure.[1][2] Central to these characteristics is the inherent ring strain of the oxetane moiety, estimated to be approximately 25.5 kcal/mol.[3][4] This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of tetrahydrofuran (5.6 kcal/mol).[3][4] This guide provides a comprehensive exploration of the theoretical underpinnings and computational methodologies used to study and quantify oxetane ring strain. We will delve into the structural peculiarities of the ring, detail the quantum mechanical approaches for calculating strain energy, and connect these fundamental principles to the ring's reactivity and its strategic deployment in drug design to overcome challenges in solubility, metabolism, and lipophilicity.[1][5]
The Structural Origins of Oxetane Ring Strain
The significant strain energy of oxetane arises from the geometric constraints of its four-membered ring structure, which forces bond angles to deviate sharply from their ideal values. This overall strain is a composite of several factors:
-
Angle Strain: The endocyclic bond angles in oxetane are severely compressed compared to the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. X-ray crystallography reveals a C-O-C angle of about 90.2° and a C-C-C angle of approximately 84.8°.[4][6] This deviation is the principal contributor to the high strain energy.
-
Torsional Strain: While the parent oxetane is nearly planar, it exhibits a slight puckering to alleviate the eclipsing interactions between adjacent hydrogen atoms.[3][4] This puckering is more pronounced in substituted oxetanes, which adopt non-planar conformations to minimize steric hindrance.[6][7][8] For instance, the puckering angle in one substituted oxetane was found to be 16°.[6] The replacement of a methylene (CH₂) group in cyclobutane with an oxygen atom reduces the number of gauche interactions, resulting in a much smaller puckering angle compared to cyclobutane's ~30°.[3][9]
-
Transannular Strain: While less significant in a small ring like oxetane, non-bonded interactions across the ring can also contribute to the overall strain energy.
The interplay of these factors dictates the ring's conformation and its energetic landscape.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
An In-depth Technical Guide to the Discovery and Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic Acid
Introduction: The Emergence of a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of bioactive molecules. Among these, the oxetane motif has garnered significant attention for its ability to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for commonly used functional groups.[1] Within this class of valuable scaffolds, 3-(Bromomethyl)oxetane-3-carboxylic acid has emerged as a bifunctional building block of particular interest. Its unique structure, featuring both a nucleophilic-displaceable bromine atom and a carboxylic acid handle for amide coupling and other derivatizations, makes it a versatile precursor for the synthesis of complex molecular architectures. Notably, this compound has found application in the development of potential treatments for the respiratory syncytial virus (RSV), highlighting its relevance in contemporary medicinal chemistry programs.[2][3]
This technical guide provides a comprehensive overview of the discovery and first synthesis of this compound, offering a detailed, step-by-step methodology for its preparation. The content is tailored for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices and the establishment of a self-validating, reproducible synthetic protocol.
The Synthetic Pathway: A Two-Step Approach to a Versatile Scaffold
The most robust and well-documented synthesis of this compound proceeds through a two-step sequence, commencing with the cyclization of a readily available starting material to form a key alcohol intermediate, followed by a selective oxidation to yield the target carboxylic acid. This approach is both efficient and scalable, making it suitable for laboratory and potential pilot-plant scale production.
Step 1: Synthesis of the Precursor, (3-(Bromomethyl)oxetan-3-yl)methanol
The journey to our target molecule begins with the construction of the 3,3-disubstituted oxetane core. The precursor, (3-(Bromomethyl)oxetan-3-yl)methanol, is synthesized via an intramolecular Williamson ether synthesis from 2,2-bis(bromomethyl)propane-1,3-diol.[4] This starting material, in turn, can be prepared from pentaerythritol.[5] The cyclization is typically achieved under basic conditions, where the alkoxide formed from one of the hydroxyl groups displaces one of the bromide atoms to form the strained four-membered ring.
Experimental Protocol: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol
-
Materials:
-
2,2-Bis(bromomethyl)propane-1,3-diol
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of sodium ethoxide in ethanol, add a solution of 2,2-bis(bromomethyl)propane-1,3-diol in ethanol dropwise at room temperature with stirring.
-
After the addition is complete, continue to stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-(bromomethyl)oxetan-3-yl)methanol as a liquid.
-
-
Rationale and Insights:
-
The use of a strong base like sodium ethoxide is crucial for the deprotonation of the hydroxyl group to initiate the intramolecular cyclization.
-
The reaction is typically run at room temperature to favor the formation of the thermodynamically less stable four-membered ring over potential side reactions.
-
A standard aqueous workup is sufficient to remove inorganic byproducts, and chromatographic purification provides the alcohol precursor in high purity.
-
graph Synthesis_Step1 {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="2,2-Bis(bromomethyl)propane-1,3-diol", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagents [label="Sodium Ethoxide\nEthanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
product [label="(3-(Bromomethyl)oxetan-3-yl)methanol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> product [label="Intramolecular\nWilliamson Ether Synthesis"];
reagents -> product [style=dashed];
}
"font-size:12px; margin-top: -10px;">Figure 1. Synthetic workflow for the preparation of the alcohol precursor.
#### **Step 2: Oxidation to this compound**
The final step in the synthesis is the selective oxidation of the primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol, to the corresponding carboxylic acid. A variety of oxidizing agents can, in principle, be employed forthis transformation. However, to ensure the integrity of the strained oxetane ring and the bromomethyl group, a mild and selective oxidation system is paramount. A well-documented and efficient method utilizes a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation with a stoichiometric oxidant such as sodium hypochlorite.
***
**Experimental Protocol: Synthesis of this compound**
* **Materials:**
* (3-(Bromomethyl)oxetan-3-yl)methanol
* TEMPO
* Sodium hypochlorite (NaOCl) solution
* Acetonitrile
* Water
* Sodium sulfite
* Sodium hydroxide (NaOH)
* Hydrochloric acid (HCl)
* Ethyl acetate
* **Procedure:**
1. In a reaction vessel, dissolve (3-(bromomethyl)oxetan-3-yl)methanol in a mixture of acetonitrile and water.
2. Add a catalytic amount of TEMPO to the solution.
3. Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature between 0-10 °C.
4. Monitor the reaction by TLC. Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
5. Adjust the pH of the mixture to approximately 10-11 with an aqueous solution of sodium hydroxide.
6. Wash the aqueous phase with ethyl acetate to remove any non-acidic impurities.
7. Acidify the aqueous layer to a pH of 2-3 with hydrochloric acid.
8. Extract the product into ethyl acetate.
9. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
* **Rationale and Insights:**
* The TEMPO-catalyzed oxidation is a highly efficient and selective method for the oxidation of primary alcohols to carboxylic acids under mild conditions, which is essential to prevent the opening of the strained oxetane ring.
* The reaction is performed in a biphasic system of acetonitrile and water to ensure the solubility of both the organic substrate and the inorganic oxidant.
* Maintaining a low temperature during the addition of the oxidant is critical to control the exothermicity of the reaction and prevent the formation of byproducts.
* The workup procedure involving pH adjustments allows for the efficient separation of the carboxylic acid product from unreacted starting material and other impurities.
***
class="dot">
```dot
graph Synthesis_Step2 {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="(3-(Bromomethyl)oxetan-3-yl)methanol", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents [label="TEMPO (catalyst)\nSodium Hypochlorite", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> product [label="Selective Oxidation"];
reagents -> product [style=dashed];
}
Figure 2. Workflow for the oxidation to the final product.
Quantitative Data Summary
Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity Physical State (3-(Bromomethyl)oxetan-3-yl)methanol C₅H₉BrO₂ 181.03 >95% Liquid This compound C₅H₇BrO₃ 195.01 >97% Solid
Conclusion
The synthesis of this compound, while not documented in a single, seminal "discovery" paper, has been well-established through a logical and efficient two-step process. The construction of the key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, via intramolecular cyclization, followed by a mild and selective TEMPO-catalyzed oxidation, provides a reliable route to this valuable bifunctional building block. The strategic importance of this compound in medicinal chemistry, particularly for the synthesis of novel therapeutics, underscores the significance of a robust and scalable synthetic pathway. This guide provides the necessary technical details and scientific rationale for the successful preparation of this compound, empowering researchers and drug development professionals to utilize this versatile scaffold in their synthetic endeavors. It is important to note that some oxetane-carboxylic acids have been reported to be unstable and may isomerize into lactones upon storage or heating.[6] Therefore, it is recommended to use the freshly prepared acid or store it under appropriate conditions.
References
- 1. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - ChemiMartChemiMart [chemimart.de]
- 4. parchem.com [parchem.com]
- 5. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
reactivity profile of 3-(Bromomethyl)oxetane-3-carboxylic acid
A Technical Guide to the Reactivity Profile of 3-(Bromomethyl)oxetane-3-carboxylic Acid
Abstract
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry.[1] Its structure uniquely combines a strained, polar oxetane ring with two orthogonal reactive handles: a primary alkyl bromide and a carboxylic acid. This guide provides an in-depth analysis of the molecule's reactivity profile, offering field-proven insights into its synthetic applications. We will explore the chemoselective transformations at each functional group, the stability of the oxetane core under various reaction conditions, and provide detailed experimental protocols for key transformations, grounded in authoritative references.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, has gained prominence in drug discovery as a versatile structural motif.[2] Its incorporation into bioactive molecules can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] The strained C–O–C bond angle exposes the oxygen's lone pairs, making the oxetane an excellent hydrogen-bond acceptor and a potent Lewis base.[3][5]
This compound leverages these benefits by providing two distinct points for chemical modification. This "dual-handle" nature allows for the sequential or orthogonal introduction of diverse substituents, making it a powerful tool for building complex molecular architectures and exploring structure-activity relationships (SAR).
The Orthogonal Reactivity Profile
The core utility of this reagent lies in the differential reactivity of its three key components: the primary bromide, the carboxylic acid, and the oxetane ring itself. Understanding the conditions that favor reaction at one site while preserving the others is paramount for its effective use.
Reactions at the Bromomethyl Group: Nucleophilic Substitution
The primary bromide is an excellent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles.[3] This reaction is typically the most facile transformation for this molecule.
-
Causality of Experimental Choice: The SN2 pathway is favored due to the unhindered nature of the primary carbon. To ensure selectivity and prevent unwanted side reactions (like ring-opening), these substitutions are best performed under neutral or basic conditions at mild temperatures. Strong acids should be avoided as they can catalyze the opening of the oxetane ring.[6][7]
-
Typical Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, azides, and N-heterocycles.
-
O-Nucleophiles: Alcohols, phenols (often as alkoxides/phenoxides).
-
S-Nucleophiles: Thiols, thiophenols.
-
Workflow for Sequential Amide Coupling and Nucleophilic Substitution
The following diagram illustrates a common synthetic strategy where the carboxylic acid is first modified, followed by displacement of the bromide. This approach leverages the stability of the amide bond under the conditions required for the subsequent SN2 reaction.
Caption: Sequential modification workflow.
Reactions at the Carboxylic Acid Group: Acyl Chemistry
The carboxylic acid moiety can be converted into a variety of derivatives, most commonly amides and esters, through standard coupling protocols.[8]
-
Amide Coupling: This is arguably the most frequent reaction performed in medicinal chemistry.[8] The direct condensation of the carboxylic acid with an amine is challenging and requires an activating agent to convert the hydroxyl group into a better leaving group.[9]
-
Expert Insight: The choice of coupling reagent is critical. Reagents like HATU, HOBt/EDC, or carbodiimides (e.g., DCC, DIC) are effective.[8][9] It is crucial to include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed and drive the reaction to completion without acting as a competing nucleophile. The reactions are typically run at or below room temperature to maintain the integrity of the oxetane ring.
-
-
Esterification: While Fischer esterification (acid-catalyzed) is incompatible due to the risk of ring-opening[6], esters can be formed under basic conditions. For example, reaction with an alkyl halide in the presence of a base like cesium carbonate is a reliable method.
Reactions of the Oxetane Ring: Stability and Ring-Opening
The oxetane ring is generally stable under neutral and basic conditions, a key feature that allows for selective functionalization of the other two groups. However, its inherent ring strain (approx. 25.5 kcal/mol) makes it susceptible to ring-opening under specific, typically acidic, conditions.[5]
-
Acid-Catalyzed Ring-Opening: Strong protic or Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack.[5][7] This process can lead to the formation of diol derivatives or other functionalized propane backbones, a reaction that is usually undesirable when trying to maintain the oxetane core.
-
Thermal Stability: A noteworthy characteristic of some oxetane-carboxylic acids is their potential for thermal instability. Isomerization into lactones can occur upon storage at room temperature or with mild heating, a phenomenon that chemists should be aware of as it can significantly impact reaction yields and purity.[10][11]
Reaction Mechanism: Amide Bond Formation via HATU Activation
This diagram shows the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocols
The following protocols are provided as self-validating systems, including steps for reaction setup, monitoring, workup, and purification.
Protocol 1: Amide Coupling with Benzylamine
This procedure details the formation of an amide bond while preserving the bromomethyl group.
-
Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add HATU (1.1 eq) and benzylamine (1.05 eq).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Nucleophilic Substitution with Morpholine
This protocol describes the SN2 displacement of the bromide on the pre-formed amide from Protocol 1.
-
Reagent Setup: Dissolve the amide from Protocol 1 (1.0 eq) in Dimethylformamide (DMF, 0.2 M). Add morpholine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the final tertiary amine.
Summary of Reactivity and Conditions
| Functional Group | Reaction Type | Reagents & Conditions | Oxetane Ring Stability |
| Bromomethyl | SN2 Substitution | Nucleophile (amine, thiol, etc.), mild base (e.g., K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, ACN), 25-80 °C. | High |
| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (HATU, EDC), non-nucleophilic base (DIPEA), aprotic solvent (DCM, DMF), 0-25 °C. | High |
| Carboxylic Acid | Esterification | Alkyl halide, base (Cs₂CO₃), DMF, 25 °C. | High |
| Oxetane Ring | Ring-Opening | Strong acid (e.g., HCl, BF₃·OEt₂), nucleophilic solvent (H₂O, MeOH). | Low (Reaction is desired) |
Conclusion
This compound is a robust and versatile building block whose reactivity is dominated by the chemoselective transformations of its two primary functional groups. The primary bromide undergoes efficient SN2 displacement, while the carboxylic acid is readily converted to amides and esters using standard coupling techniques. The key to its successful application lies in leveraging reaction conditions—typically neutral to basic and at mild temperatures—that preserve the structural integrity of the valuable yet sensitive oxetane ring. By understanding this reactivity profile, researchers can effectively incorporate this unique motif to enhance the properties of novel chemical entities.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Oxetane-3-carboxylic acid | 114012-41-8 [smolecule.com]
3-(Bromomethyl)oxetane-3-carboxylic Acid: A Bifunctional Scaffold for Advanced Medicinal Chemistry
Introduction: The Rise of Oxetanes and the Utility of a Versatile Building Block
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is a constant endeavor. Among the structural motifs that have gained significant traction, the oxetane ring has emerged as a valuable asset.[1][2] This four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][3] Oxetanes have been successfully employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][5]
This guide focuses on a particularly versatile and powerful building block: 3-(Bromomethyl)oxetane-3-carboxylic acid . Its bifunctional nature, possessing both a reactive carboxylic acid and a readily displaceable bromide, opens a gateway to a multitude of synthetic transformations. This allows for the strategic introduction of the oxetane motif into complex molecules, making it an invaluable tool for researchers, scientists, and drug development professionals. This document will provide an in-depth exploration of its synthesis, properties, and diverse applications, complete with detailed experimental protocols and mechanistic insights.
Synthesis and Physicochemical Properties
The strategic value of this compound lies in its accessibility through a reliable synthetic sequence. The most common route involves the oxidation of the corresponding primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol.[6]
Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2,2-bis(bromomethyl)propane-1,3-diol.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a potential method for the oxidation of (3-(bromomethyl)oxetan-3-yl)methanol.
Materials:
-
(3-(Bromomethyl)oxetan-3-yl)methanol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium periodate (NaIO₄)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Water
-
10% aqueous citric acid solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a 2:1 mixture of dichloromethane and water at room temperature, add TEMPO (0.05 eq) and sodium bromide (0.2 eq).[7]
-
Slowly add sodium periodate (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Stir the reaction vigorously for 10-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, quench the reaction by adding a 10% aqueous citric acid solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution to remove any remaining oxidant, followed by brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[7]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1802048-89-0 | [8] |
| Molecular Formula | C₅H₇BrO₃ | [9] |
| Molecular Weight | 195.01 g/mol | [9] |
| Appearance | Solid | |
| Purity | >98% (typical) | [9] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Applications as a Bifunctional Building Block
The true synthetic power of this compound is realized through the orthogonal reactivity of its two functional groups. The carboxylic acid is amenable to a wide range of coupling reactions, while the bromomethyl group serves as an excellent electrophile for nucleophilic substitution.
Reactions of the Carboxylic Acid Group: Amide Bond Formation
The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry.[10] The carboxylic acid moiety of our building block can be readily coupled with a diverse array of primary and secondary amines using standard peptide coupling reagents.
Caption: General scheme for amide bond formation.
This protocol provides a general procedure for the coupling of this compound with aniline, a representative amine.
Materials:
-
This compound
-
Aniline
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).[10]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add aniline (1.0 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
Reactions of the Bromomethyl Group: Nucleophilic Substitution
The bromomethyl group is a versatile handle for introducing a wide range of functionalities via Sₙ2 reactions. This allows for the attachment of various nucleophiles, including azides, amines, thiols, and phenols.[11]
Caption: General scheme for nucleophilic substitution.
This protocol outlines the conversion of the bromomethyl group to an azidomethyl group, a common precursor for further transformations such as click chemistry or reduction to an amine.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
1 M aqueous HCl solution
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.[11]
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction by TLC.[11]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(azidomethyl)oxetane-3-carboxylic acid, which can be used in the next step without further purification or purified by chromatography.
Case Study: Application in the Synthesis of Respiratory Syncytial Virus (RSV) Inhibitors
The utility of this compound as a bifunctional building block is exemplified in the synthesis of inhibitors for the respiratory syncytial virus (RSV).[8][12] In these syntheses, the oxetane moiety is often introduced to improve the pharmacokinetic profile of the drug candidates. The bifunctional nature of the building block allows for its incorporation into a larger molecular scaffold through sequential reactions at both the carboxylic acid and the bromomethyl functionalities.
For instance, the carboxylic acid can first be coupled with an appropriate amine fragment of a larger molecule. Subsequently, the bromomethyl group can be converted to another functional group, such as an amine via an azide intermediate, which can then participate in further bond-forming reactions to complete the synthesis of the target RSV inhibitor.[12][13]
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature: 2-8°C under an inert atmosphere.[2]
Conclusion
This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its bifunctional nature, coupled with the beneficial properties of the oxetane ring, provides a powerful platform for the synthesis of novel and complex molecules with improved drug-like properties. The reliable synthetic access and the predictable reactivity of its functional groups make it an attractive starting material for the development of new therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of 3,3-disubstituted oxetanes (2024) | Hikaru Ishikura [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. This compound - ChemiMartChemiMart [chemimart.de]
- 9. appretech.com [appretech.com]
- 10. growingscience.com [growingscience.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)oxetane-3-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 3-(Bromomethyl)oxetane-3-carboxylic acid in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties influencing the solubility of this bifunctional building block. It offers a framework for predicting solubility using computational models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP). Furthermore, this guide presents detailed, step-by-step experimental protocols for the accurate determination of solubility, including gravimetric, High-Performance Liquid Chromatography (HPLC)-based, and Nuclear Magnetic Resonance (NMR)-based methods. Emphasis is placed on the rationale behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.
Introduction: The Significance of this compound and its Solubility
This compound is a key bifunctional building block in medicinal chemistry, notably utilized in the synthesis of potential therapeutics, including treatments for the respiratory syncytial virus.[1] Its unique structure, featuring a strained oxetane ring, a carboxylic acid, and a bromomethyl group, imparts a distinct set of physicochemical properties that are crucial for its application in organic synthesis and drug formulation.
The oxetane motif is increasingly incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to modulate lipophilicity.[2][3][4][5] However, the solubility of this compound in organic solvents is a critical parameter that dictates its utility in various synthetic transformations, purification processes, and the formulation of amorphous solid dispersions. A thorough understanding of its solubility profile across a range of organic solvents is therefore paramount for its effective implementation in research and development.
This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound, enabling researchers to make informed decisions on solvent selection and process optimization.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a combination of its structural features:
-
The Oxetane Ring: The presence of the polar, four-membered ether ring can enhance interactions with polar solvents through hydrogen bond acceptance.[2] The strained nature of the ring may also influence crystal packing and, consequently, the energy required for dissolution.
-
The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar aprotic solvents. The acidity of the carboxylic acid will also play a role in its interaction with basic or acidic solvents.
-
The Bromomethyl Group: This substituent adds to the molecular weight and introduces a degree of lipophilicity. The bromine atom can also participate in halogen bonding, which may influence interactions with specific solvents.
It is also important to consider the stability of this compound, as some oxetane-carboxylic acids have been reported to be unstable and may undergo isomerization, particularly under thermal stress.[6][7] This potential for degradation should be considered when designing and interpreting solubility studies.
Theoretical Prediction of Solubility
In the absence of extensive experimental data, computational models provide a valuable starting point for estimating the solubility of this compound in various organic solvents.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of their respective surface polarities.
Workflow for COSMO-RS Solubility Prediction:
Caption: A streamlined workflow for predicting the solubility of a compound using COSMO-RS.
Protocol for COSMO-RS Prediction:
-
Molecular Geometry Optimization: Generate a 3D structure of this compound and perform a geometry optimization using a suitable quantum chemistry software package.
-
COSMO Calculation: Perform a single-point energy calculation on the optimized geometry using a density functional theory (DFT) method in the presence of a virtual conductor (COSMO). This generates a .cosmo file containing the screening charge density on the molecular surface.
-
Solubility Prediction: Utilize a COSMO-RS software package (e.g., COSMOtherm) to calculate the chemical potential of the solute in a range of solvents from the software's database. The software then uses these values to predict the solubility.
Hansen Solubility Parameters (HSP)
HSP theory is based on the principle that "like dissolves like." It quantifies this principle by assigning three parameters to both the solute and the solvent:
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, and if this distance is within a certain interaction radius (R0) for the solute, solubility is likely.
Workflow for HSP-based Solubility Prediction:
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Protocol for HSP Prediction using Group Contribution:
-
Molecular Structure Decomposition: Break down the structure of this compound into its constituent functional groups.
-
Group Contribution Calculation: Use a group contribution method, such as that of van Krevelen and Hoftyzer or Stefanis-Panayiotou, to estimate the δD, δP, and δH values for the molecule. Software such as HSPiP can automate this process.[10][11][12][13]
-
Solvent Data Acquisition: Obtain the HSP values for a wide range of organic solvents from a reliable database.
-
Solubility Sphere Determination: Experimentally determine the solubility of the compound in a small number of well-characterized solvents to define its interaction radius (R0).
-
Solubility Prediction: Calculate the Ra between this compound and the solvents of interest. Solvents with Ra < R0 are predicted to be good solvents.
Experimental Determination of Solubility
Experimental validation is crucial for confirming theoretical predictions and obtaining accurate solubility data. The following are standard protocols for determining the solubility of a solid compound in an organic solvent.
Solvent Selection for Experimental Studies
The choice of solvents for solubility screening should be guided by the intended application and should cover a range of polarities and functionalities. A suggested starting panel of solvents is provided below.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid and oxetane groups. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can engage in dipole-dipole interactions and act as hydrogen bond acceptors. |
| Non-polar | Toluene, Dichloromethane (DCM), Chloroform | Assess solubility based on dispersion forces and potential interactions with the bromomethyl group. |
| Ethers | Diethyl Ether, Dioxane | Explore the impact of ether functionalities on solubility. |
Gravimetric Method
This is a classic and straightforward method for determining solubility.
Protocol for Gravimetric Solubility Determination:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Aliquoting: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.
HPLC-Based Method
This method is highly sensitive and requires a smaller amount of material compared to the gravimetric method.
Protocol for HPLC-Based Solubility Determination:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Phase Separation and Dilution: After equilibration, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid. Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to the analyte.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.[2][14][15]
NMR-Based Method
NMR spectroscopy offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.[3][4][6][8][16]
Protocol for NMR-Based Solubility Determination:
-
Internal Standard: Prepare a stock solution of a suitable internal standard (a compound that is soluble in the solvent and has a resonance peak that does not overlap with the analyte's peaks) of a precisely known concentration.
-
Sample Preparation: In an NMR tube, combine a known volume of the internal standard stock solution with an excess of this compound and the deuterated solvent of interest.
-
Equilibration: Agitate the NMR tube until equilibrium is reached.
-
NMR Analysis: Acquire a quantitative ¹H NMR spectrum of the sample.
-
Calculation: Integrate the area of a well-resolved peak of the analyte and a peak of the internal standard. The concentration of the analyte (its solubility) can be calculated using the following equation:
Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_standard / Area_standard) * Concentration_standard
where N_protons is the number of protons giving rise to the integrated signal.
Data Presentation
To facilitate comparison and analysis, the predicted and experimentally determined solubility data should be compiled into a structured table.
Table 2: Solubility Profile of this compound
| Solvent | Predicted Solubility (Method) | Experimental Solubility (Method) | Temperature (°C) |
| e.g., Methanol | Value (e.g., COSMO-RS) | Value ± SD (e.g., Gravimetric) | 25 |
| e.g., Acetonitrile | Value (e.g., HSP) | Value ± SD (e.g., HPLC) | 25 |
| e.g., Toluene | Value (e.g., COSMO-RS) | Value ± SD (e.g., NMR) | 25 |
| ... | ... | ... | ... |
Safety and Handling
This compound and the organic solvents used in these protocols should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and each solvent for specific handling, storage, and disposal information.[17][18][19][20][21][22][23][24][25]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical prediction methods with robust experimental protocols, researchers can efficiently generate the solubility data necessary to optimize synthetic procedures, purification strategies, and formulation development. The methodologies outlined herein are designed to ensure scientific rigor and provide reliable data to support the advancement of research and drug development programs utilizing this important chemical building block.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSPiP Video Tutorials | Hansen Solubility Parameters [hansen-solubility.com]
- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. chemistryforsustainability.org [chemistryforsustainability.org]
- 11. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 12. researchgate.net [researchgate.net]
- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 14. pharmaguru.co [pharmaguru.co]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
- 17. aaronchem.com [aaronchem.com]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. echemi.com [echemi.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. peptide.com [peptide.com]
- 23. cdn.dam.fixit-holding.com [cdn.dam.fixit-holding.com]
- 24. files.dep.state.pa.us [files.dep.state.pa.us]
- 25. greenfield.com [greenfield.com]
An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)oxetane-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Bromomethyl)oxetane-3-carboxylic acid is a bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents, including treatments for respiratory syncytial virus.[1] Its unique structure, combining a strained oxetane ring, a reactive bromomethyl group, and a polar carboxylic acid, offers significant synthetic advantages. However, these same features present distinct challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes detailed protocols for optimal storage and handling to ensure its integrity for research and drug development applications.
Chemical Profile and Inherent Stability Considerations
The stability of this compound is dictated by the interplay of its three primary functional groups:
-
Oxetane Ring: While the oxetane core is generally stable under neutral and mildly basic conditions, it is susceptible to ring-opening under strong acidic conditions.[2] Research has shown that many oxetane-carboxylic acids can be unstable, sometimes isomerizing into lactones upon heating or even during storage at room temperature.[3] However, the stability is highly dependent on the substitution pattern; some substituted oxetane-carboxylic acids have been shown to be stable for over a year at room temperature.[3]
-
Bromomethyl Group: This primary alkyl bromide is a reactive electrophile, making it susceptible to nucleophilic substitution reactions. The most common nucleophile in a laboratory or storage environment is water (moisture), which can lead to hydrolysis.[4][5][6][7] This reaction involves the displacement of the bromide ion by a hydroxyl group, converting the bromomethyl group into a hydroxymethyl group.[4]
-
Carboxylic Acid: The carboxylic acid moiety imparts polarity and can act as an internal acid catalyst for degradation reactions, particularly the ring-opening of the oxetane. While carboxylic acids are a staple in drug design, they can sometimes lead to poor metabolic stability or limited cell permeability in resulting drug candidates.[8][9][10]
Given these characteristics, the primary stability concerns for this molecule are hydrolysis of the bromomethyl group and acid-catalyzed or thermally-induced isomerization/ring-opening of the oxetane ring.
Potential Degradation Pathways
Understanding the likely degradation pathways is crucial for developing effective storage strategies. Two primary pathways are of concern:
A. Hydrolytic Degradation: The presence of atmospheric or residual moisture can lead to the hydrolysis of the bromomethyl group via a nucleophilic substitution (SN2) reaction.[5][7] This process replaces the bromine atom with a hydroxyl group, forming 3-(Hydroxymethyl)oxetane-3-carboxylic acid. This impurity can complicate subsequent synthetic steps and affect biological assays.
B. Isomerization/Ring-Opening: The strained four-membered oxetane ring, particularly in the presence of the adjacent carboxylic acid, can undergo intramolecular rearrangement.[3] This can be catalyzed by acid or induced by heat, leading to the formation of a five-membered lactone (a cyclic ester). This isomerization is a significant concern as it fundamentally alters the core scaffold of the molecule.[3]
Below is a diagram illustrating these potential degradation routes.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1) Explain alkaline hydrolysis of Bromomethare | Filo [askfilo.com]
- 5. Explain the SN2 reaction mechanism for alkaline hydrolysis of bromomethan.. [askfilo.com]
- 6. VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII).. [askfilo.com]
- 7. shaalaa.com [shaalaa.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of 3-(Bromomethyl)oxetane-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Rise of the Oxetane Moiety in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2] This small, polar, four-membered heterocycle offers a unique combination of properties that can favorably modulate the characteristics of drug candidates.[3] The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability by blocking sites of metabolism, and reduce the lipophilicity of a molecule.[2][4] Furthermore, the electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amines, a feature that has been strategically employed to mitigate off-target effects, such as hERG inhibition.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key bifunctional building block: 3-(Bromomethyl)oxetane-3-carboxylic acid . This reagent provides a direct and efficient means to introduce the valuable 3,3-disubstituted oxetane core into lead compounds, offering two orthogonal handles for chemical elaboration: a carboxylic acid for amide bond formation and a bromomethyl group for nucleophilic substitution.
Physicochemical Properties and Strategic Advantages
The utility of this compound stems from its unique structural features, which translate into tangible benefits in drug discovery programs.
| Property | Advantage in Medicinal Chemistry | Supporting Evidence |
| Bifunctionality | Allows for sequential or orthogonal derivatization, enabling the exploration of diverse chemical space from a single building block. The carboxylic acid is ideal for amide coupling, while the bromomethyl group serves as an electrophile for nucleophilic substitution. | This bifunctional nature is inherent to its structure and is a key feature for its use in constructing complex molecules. |
| 3D-Scaffold | The inherent three-dimensionality of the oxetane ring can improve target binding by enabling better shape complementarity with protein active sites and can help molecules escape the "flatland" of traditional aromatic scaffolds, which is often associated with poor pharmacokinetic properties. | The non-planar structure of oxetanes is a well-documented attribute contributing to improved drug-like properties.[1] |
| Improved Solubility | The polar nature of the ether oxygen in the oxetane ring can enhance the aqueous solubility of parent molecules, a critical factor for oral bioavailability. | The introduction of oxetanes has been shown to increase the solubility of drug candidates.[2] |
| Metabolic Stability | The 3,3-disubstitution pattern sterically shields adjacent positions from metabolic attack by cytochrome P450 enzymes. The oxetane ring itself is generally more stable to metabolic degradation compared to other functionalities it might replace, such as gem-dimethyl or carbonyl groups. | 3,3-disubstituted oxetanes are recognized for their ability to block metabolically labile sites.[5] |
| Reduced Lipophilicity | As a polar motif, the incorporation of an oxetane can reduce the overall lipophilicity (LogP) of a compound, which can lead to improved pharmacokinetic profiles and reduced off-target toxicity. | Studies have demonstrated that oxetane introduction can lower LogD values.[4] |
| Modulation of Basicity | The inductive effect of the oxetane's oxygen atom can decrease the basicity of nearby nitrogen atoms, which can be crucial for avoiding undesirable interactions with biological targets like the hERG channel. | The ability of oxetanes to lower the pKa of adjacent amines has been successfully applied in drug discovery programs.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from the commercially available 2,2-bis(bromomethyl)propane-1,3-diol. The first step involves an intramolecular Williamson ether synthesis to form the oxetane ring, followed by a selective oxidation of the primary alcohol to the carboxylic acid.
Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol [6]
-
Reaction:
-
2,2-Bis(bromomethyl)propane-1,3-diol is cyclized in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
-
-
Detailed Procedure:
-
To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1 equivalent) in ethanol, add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol.
-
Step 2: Oxidation to this compound [7]
-
Reaction:
-
Selective oxidation of the primary alcohol of (3-(bromomethyl)oxetan-3-yl)methanol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation.
-
-
Detailed Procedure:
-
In a flask equipped with a stirrer, charge (3-(bromomethyl)oxetan-3-yl)methanol (1 equivalent), water, and acetonitrile.
-
Add TEMPO (0.1 equivalents) to the mixture.
-
Cool the mixture in an ice bath.
-
Prepare a solution of sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in water and add it dropwise to the reaction mixture, maintaining the internal temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Protocol 2: Amide Coupling with a Model Amine (Benzylamine)
This protocol details the coupling of this compound with benzylamine using the common coupling reagent HATU.
-
Reaction:
-
Amide bond formation between the carboxylic acid and the amine is facilitated by an activating agent.
-
-
Detailed Procedure:
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 equivalents) to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF, if used), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Visualization of Key Workflows
Caption: Synthetic workflow for this compound.
Caption: General workflow for derivatization of the bifunctional building block.
Application Highlight: Development of Respiratory Syncytial Virus (RSV) Inhibitors
A notable application of this compound is in the synthesis of compounds targeting the respiratory syncytial virus (RSV).[2] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The oxetane motif has been incorporated into RSV inhibitors to enhance their antiviral activity and improve their pharmacokinetic properties. In this context, this compound serves as a key building block to introduce the 3,3-disubstituted oxetane scaffold, which has been shown to be a critical component for potent inhibition of the virus.
Expert Insights and Troubleshooting
-
Stability of Oxetane-Carboxylic Acids: While 3,3-disubstituted oxetanes are generally more stable than their monosubstituted counterparts, some oxetane-carboxylic acids can be prone to isomerization into lactones, especially upon heating or under acidic conditions.[8] It is advisable to store this compound at low temperatures and to use mild, preferably basic or neutral, conditions for its reactions.
-
Amide Coupling: For sterically hindered amines or carboxylic acids, standard coupling conditions may be sluggish. In such cases, alternative coupling reagents like PyBOP or the use of microwave irradiation can be explored. Careful monitoring of the reaction is crucial to avoid side reactions.
-
Nucleophilic Substitution: The bromomethyl group is a good leaving group for SN2 reactions. However, with bulky nucleophiles, the reaction might be slow. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents like DMF or DMSO generally being preferred.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. Its ability to introduce the advantageous oxetane motif with two points for further diversification makes it a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacokinetic properties. The protocols and insights provided in this application note are intended to facilitate the effective use of this reagent in drug discovery programs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of RSV inhibitors using 3-(Bromomethyl)oxetane-3-carboxylic acid.
Application Note & Protocol
Topic: Synthesis of Novel Oxetane-Containing Respiratory Syncytial Virus (RSV) Inhibitors using 3-(Bromomethyl)oxetane-3-carboxylic acid
Introduction: The Unmet Need for Advanced RSV Therapeutics
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[1] The virus can lead to severe conditions such as pneumonia and bronchiolitis, resulting in significant global morbidity and mortality.[1] A critical component of the RSV life cycle is the fusion (F) protein, a class I viral fusion glycoprotein essential for the virus's entry into host cells.[2] The F protein facilitates the fusion of the viral membrane with the host cell plasma membrane, a necessary step for infection.[3] Consequently, inhibiting the function of the F protein is a primary and validated strategy for the development of anti-RSV therapeutics.[2] Small molecule inhibitors that bind to the F protein can stabilize it in its prefusion state, preventing the conformational changes required for membrane fusion and effectively halting viral entry.[1][2]
The Role of the Oxetane Moiety in Modern Drug Design
In contemporary medicinal chemistry, the incorporation of small, strained ring systems is a powerful strategy to enhance the physicochemical properties of drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[4] Its unique combination of polarity, metabolic stability, and a rigid three-dimensional structure allows it to serve as an effective bioisostere for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[5][6]
Key advantages of incorporating an oxetane moiety include:
-
Improved Aqueous Solubility: Replacing lipophilic groups like a gem-dimethyl with a polar oxetane can significantly increase a compound's solubility, a critical factor for oral bioavailability.[4][7]
-
Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can improve a drug's half-life and pharmacokinetic profile.[5][7]
-
Reduced Lipophilicity: The introduction of the polar ether oxygen lowers the overall lipophilicity (LogD), which can reduce off-target toxicities.[4]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, a useful tactic for mitigating liabilities such as hERG channel inhibition.[4]
The bifunctional building block, This compound , leverages these benefits by providing two reactive handles for incorporation into complex molecules, making it an ideal starting material for creating novel RSV inhibitors.[8]
General Synthetic Strategy: Amide Coupling
The most direct and widely used method to incorporate this compound into a potential drug scaffold is through amide bond formation. This reaction couples the carboxylic acid of the oxetane building block with a primary or secondary amine present on the core of the inhibitor molecule. Given the kinetic barrier to direct condensation, activation of the carboxylic acid is required.[9] Modern peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for this purpose, known for high reactivity, rapid reaction times, and minimal side reactions like racemization.[10][11]
The general scheme involves the activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), followed by nucleophilic attack from the amine to form the desired amide.[10]
Detailed Experimental Protocol
This protocol describes a representative procedure for the coupling of this compound with a generic primary amine (e.g., Aniline as a model). Researchers should adapt the stoichiometry and purification methods based on their specific amine substrate.
4.1 Materials and Reagents
| Reagent | CAS No. | Supplier | Typical Purity | Notes |
| This compound | 1802048-89-0 | ChemiMart[8] | >95% | Key building block. |
| Aniline (or other amine) | 62-53-3 | Sigma-Aldrich | >99% | Model amine substrate. |
| HATU | 148893-10-1 | Benchchem[10] | >99% | Coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Sigma-Aldrich | >99.5% | Non-nucleophilic base. |
| DMF (N,N-Dimethylformamide), Anhydrous | 68-12-2 | Sigma-Aldrich | >99.8% | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | Fisher Scientific | HPLC Grade | Extraction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | HPLC Grade | Eluent for chromatography. |
| Hexanes | 110-54-3 | Fisher Scientific | HPLC Grade | Eluent for chromatography. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Sigma-Aldrich | - | For aqueous workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | Sigma-Aldrich | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | - | Drying agent. |
| Silica Gel | 7631-86-9 | Sigma-Aldrich | 230-400 mesh | For column chromatography. |
4.2 Step-by-Step Synthesis Procedure
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, e.g., 195 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Addition of Amine and Base: To the stirred solution, add the amine substrate (1.1 eq, e.g., Aniline, 102 mg, 1.1 mmol) followed by the dropwise addition of DIPEA (3.0 eq, e.g., 0.52 mL, 3.0 mmol).
-
Activation and Coupling: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq, e.g., 456 mg, 1.2 mmol) portion-wise over 5 minutes. The reaction mixture may turn slightly yellow.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).[10]
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (1 x 20 mL). This removes the DMF, excess base, and water-soluble byproducts.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic Rationale and Troubleshooting
The success of the HATU-mediated coupling relies on the formation of a highly reactive OAt-active ester.[10] The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, displacing the tetramethylurea byproduct and forming the active ester. The amine substrate then attacks this activated intermediate to form the stable amide bond.[11]
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester intermediate. If the amine is particularly unreactive or sterically hindered, increasing the reaction time or temperature (to 40-50 °C) may be necessary.
-
Side Products: The primary byproduct is tetramethylurea, which is water-soluble and should be removed during the aqueous workup. If other spots are observed on TLC, it could indicate reactivity with the bromomethyl group. In such cases, protecting group strategies may be required for the amine core.
-
Incomplete Reaction: Verify the quality and reactivity of the HATU reagent, as it can degrade over time. Using a slight excess (1.1-1.2 eq) of the amine can help drive the reaction to completion.
Experimental Workflow Visualization
The entire process from synthesis to final product analysis can be visualized as a sequential workflow.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of novel amide-containing molecules using this compound. This building block is a powerful tool for medicinal chemists aiming to develop next-generation RSV inhibitors by leveraging the advantageous physicochemical properties of the oxetane moiety. The described HATU-mediated coupling is efficient, high-yielding, and applicable to a wide range of amine substrates, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the pursuit of potent and bioavailable RSV therapeutics.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Respiratory syncytial virus F protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - ChemiMartChemiMart [chemimart.de]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. growingscience.com [growingscience.com]
Application Notes and Protocols for Amide Coupling of 3-(Bromomethyl)oxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the amide coupling of 3-(bromomethyl)oxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. However, the successful incorporation of this scaffold via amide bond formation requires careful consideration of reaction conditions to ensure optimal yields and avoid potential side reactions. This application note details key considerations, compares common coupling reagents, and provides step-by-step protocols for reliable and efficient amide synthesis.
Introduction: The Significance of the Oxetane Moiety
The 3,3-disubstituted oxetane scaffold has emerged as a desirable structural motif in modern drug discovery. Its incorporation into small molecules can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity when compared to more traditional functionalities like gem-dimethyl or carbonyl groups. The unique bond angles and electronic properties of the oxetane ring can also impart favorable conformational constraints on a molecule, potentially enhancing its binding affinity to biological targets. This compound is a key bifunctional building block that allows for the introduction of this valuable moiety, with the carboxylic acid serving as a handle for amide bond formation and the bromomethyl group providing a site for further synthetic elaboration.
Critical Consideration: Instability of Oxetane-Carboxylic Acids
A crucial aspect to consider when working with this compound is the inherent instability of some oxetane-carboxylic acids.[1][2][3] It has been reported that these compounds can undergo isomerization to form lactones, particularly upon storage at room temperature or with gentle heating.[1][2][3] This isomerization can significantly impact reaction yields and may lead to the generation of undesired byproducts.
Therefore, it is imperative to:
-
Use freshly prepared or properly stored this compound. Storage at low temperatures (-20°C) is recommended.
-
Avoid elevated temperatures during the coupling reaction. Whenever possible, reactions should be conducted at room temperature or below.
-
Carefully monitor reactions for the formation of lactone byproducts, for instance by LC-MS.
Selection of Amide Coupling Reagents
The choice of coupling reagent is critical for a successful amide bond formation.[4] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Coupling reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.[4][6] Several classes of coupling reagents are commonly employed, each with its own advantages and disadvantages.
Carbodiimides (e.g., EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to the ease of removal of its urea byproduct during aqueous workup.[7][8] EDC is often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve reaction efficiency and suppress side reactions.[9]
Uronium/Aminium Salts (e.g., HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction kinetics and effectiveness with sterically hindered substrates.[4][10] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][10]
Phosphonium Salts (e.g., PyBOP)
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) is another effective coupling reagent that can be particularly useful for challenging couplings.
The following table provides a comparative overview of commonly used coupling reagents:
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Key Advantages | Potential Issues |
| EDC | NHS or HOBt | DIPEA, Et3N | DCM, DMF, MeCN | Water-soluble byproducts, mild conditions.[7][8][9] | Can be less effective for hindered substrates. |
| HATU | None | DIPEA, Et3N | DMF, DCM | High efficiency, rapid reactions, good for hindered substrates.[4][10] | More expensive, potential for side reactions with primary amines if not pre-activated. |
| PyBOP | None | DIPEA, Et3N | DMF, DCM | Effective for difficult couplings. | Phosphonium byproducts can be difficult to remove. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine substrate being used.
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol is a general and robust method suitable for a wide range of amines.
Workflow Diagram:
Caption: Workflow for EDC/NHS mediated amide coupling.
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Activation:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF, add NHS (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 15-60 minutes.
-
-
Coupling:
-
Add the amine (1.1 eq.) and a non-nucleophilic base such as DIPEA or Et3N (1.5 eq.) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, including those with sterically hindered amines.
Workflow Diagram:
Caption: Workflow for HATU mediated amide coupling.
Materials:
-
This compound
-
Amine
-
HATU
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
5% aqueous LiCl solution (if using DMF)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Pre-activation:
-
Coupling:
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution to remove residual DMF.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous.
-
Side Product Formation: The presence of a lactone byproduct may indicate instability of the starting carboxylic acid. Ensure the starting material is of high purity and avoid heating the reaction.
-
Difficult Purification: If the urea byproduct from EDC is difficult to remove, consider using DIC, which forms a more soluble urea. For phosphonium-based reagents, extractive workups may need to be more rigorous.
Conclusion
The amide coupling of this compound is a valuable transformation for the synthesis of novel chemical entities in drug discovery. By understanding the potential instability of the oxetane-carboxylic acid and selecting the appropriate coupling reagents and conditions, researchers can successfully synthesize the desired amides in high yields. The protocols provided herein offer robust starting points for the efficient incorporation of this important building block.
References
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. apexbt.com [apexbt.com]
- 5. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 3-(Bromomethyl)oxetane-3-carboxylic Acid
Introduction: The Rising Prominence of Spirocyclic Oxetanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered considerable attention for their inherent three-dimensionality. This structural rigidity can lead to enhanced protein-ligand interactions and improved target selectivity.[1] When one of these rings is an oxetane, a strained four-membered ether, a unique and highly valuable combination of properties emerges.
The oxetane moiety is increasingly recognized as a "magic bullet" in drug design. It can serve as a polar bioisostere for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and reduced lipophilicity.[1][2] The incorporation of an oxetane ring can also profoundly influence molecular conformation, a critical factor in biological activity.[3] Spirocyclic oxetanes, therefore, represent a particularly attractive class of compounds, merging the benefits of a rigid spirocyclic core with the favorable characteristics of the oxetane ring.[4]
This application note provides detailed protocols and expert insights into the synthesis of diverse spirocyclic compounds utilizing the versatile bifunctional building block, 3-(Bromomethyl)oxetane-3-carboxylic acid .[5] This starting material offers two orthogonal reactive handles—a carboxylic acid and a bromomethyl group—enabling a range of synthetic transformations to access novel spiro-pyrrolidines, -piperidines, and other medicinally relevant scaffolds.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of spirocyclic compounds from this compound can be approached through several strategic pathways. The choice of strategy is dictated by the desired target spirocycle. Here, we detail two primary and highly effective methodologies: Intramolecular Cyclization via Amide Formation and 1,3-Dipolar Cycloaddition .
Strategy 1: Intramolecular Cyclization via Amide Formation for Spiro-Lactams
This strategy leverages the two functional groups of the starting material in a sequential manner to construct spirocyclic lactams, such as spiro[oxetane-3,3'-pyrrolidin]-2'-one and spiro[oxetane-3,3'-piperidin]-2'-one. The underlying principle involves first utilizing the carboxylic acid for amide bond formation, followed by an intramolecular nucleophilic substitution to close the second ring.
Caption: Workflow for Spiro-Lactam Synthesis.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Activation of Carboxylic Acid: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution. Stir at room temperature for 30 minutes. Expert Insight: The use of EDC/HOBt is a classic and reliable method for forming an activated ester intermediate, which is less susceptible to racemization and side reactions compared to other coupling reagents.
-
Amine Addition: Add glycine ethyl ester hydrochloride (1.1 eq) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired intermediate amide.
-
Reaction Setup: Dissolve the intermediate amide (1.0 eq) in a polar aprotic solvent such as anhydrous DMF or tetrahydrofuran (THF).
-
Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Causality: The strong base is required to deprotonate the amide nitrogen, forming a nucleophilic anion that will displace the bromide in an intramolecular fashion. Using a non-nucleophilic base is crucial to avoid competing intermolecular reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the formation of the spirocyclic product by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting solid or oil by column chromatography or recrystallization to yield the pure spiro[oxetane-3,3'-pyrrolidin]-2'-one.
| Reactant | Product | Typical Yield | Key Reagents |
| Glycine ethyl ester | Spiro[oxetane-3,3'-pyrrolidin]-2'-one | 60-75% (over 2 steps) | EDC, HOBt, NaH |
| β-Alanine ethyl ester | Spiro[oxetane-3,3'-piperidin]-2'-one | 55-70% (over 2 steps) | EDC, HOBt, NaH |
Strategy 2: 1,3-Dipolar Cycloaddition for Spiro-pyrrolidines
This elegant approach involves the in situ generation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile.[6][7] While our starting material is not directly a part of the cycloaddition, it can be readily converted into a suitable precursor. Specifically, the carboxylic acid can be transformed into an exocyclic methylene group, which serves as an excellent dipolarophile.
Caption: Pathway for Spiro-pyrrolidine Synthesis.
This transformation is a multi-step process that can be achieved through various established methods for converting carboxylic acids to terminal alkenes, such as a modified Hunsdiecker reaction followed by elimination or via a Weinreb amide and subsequent olefination. A detailed protocol for a specific sequence is beyond the scope of this note, but the resulting alkene is a key intermediate.
-
Reaction Mixture: In a suitable solvent such as methanol or toluene, combine the dipolarophile, 3-(Bromomethyl)-3-(methylene)oxetane (1.0 eq), an amino acid (e.g., sarcosine or proline, 1.1 eq), and an aldehyde or ketone (e.g., isatin, 1.1 eq).
-
Azomethine Ylide Generation: Heat the mixture to reflux. The condensation of the amino acid and the carbonyl compound generates the azomethine ylide in situ.
-
Cycloaddition: The generated ylide rapidly undergoes a [3+2] cycloaddition with the exocyclic methylene group of the oxetane derivative.[8] The reaction is typically complete within 6-12 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of solution or require solvent evaporation followed by purification. Purify the crude product by column chromatography to obtain the desired spiro-pyrrolidine derivative. Trustworthiness: This one-pot, multi-component reaction is highly efficient and atom-economical, providing rapid access to complex spirocyclic scaffolds.[9]
| Amino Acid | Carbonyl Source | Product Type | Stereochemical Considerations |
| Sarcosine | Isatin | Spirooxindole-pyrrolidine | Regio- and diastereoselective |
| Proline | Benzaldehyde | Spiro-pyrrolizidine | High degree of stereocontrol |
Characterization and Data
All synthesized compounds should be thoroughly characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (HRMS): To verify the elemental composition.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline products.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of medicinally relevant spirocyclic oxetanes. The protocols detailed herein provide robust and reproducible methods for accessing a variety of spiro-lactams and spiro-pyrrolidines. The unique physicochemical properties imparted by the spiro-oxetane motif make these compounds highly attractive for inclusion in drug discovery screening libraries.[10] Future work could explore the derivatization of the remaining bromomethyl handle post-spirocyclization to generate diverse compound libraries for biological evaluation. Additionally, the development of enantioselective variants of these reactions would be of significant value.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - ChemiMartChemiMart [chemimart.de]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Incorporation of 3-(Bromomethyl)oxetane-3-carboxylic Acid in Antiviral Drug Discovery
Introduction: Addressing the Unmet Need in Antiviral Therapeutics with Advanced Chemical Scaffolds
The landscape of viral diseases is in constant flux, characterized by the emergence of new pathogens and the development of resistance to existing therapies. This dynamic challenge necessitates innovative strategies in medicinal chemistry to develop next-generation antiviral agents with improved efficacy, safety, and pharmacokinetic profiles.[1] The oxetane ring, a four-membered cyclic ether, has transitioned from an academic curiosity to a validated and valuable motif in contemporary drug discovery.[2][3] Its unique combination of low molecular weight, high polarity, and three-dimensionality allows for the fine-tuning of critical drug-like properties.[4][5]
This guide focuses on the strategic application of a specific, bifunctional building block: 3-(Bromomethyl)oxetane-3-carboxylic acid . The 3,3-disubstituted pattern confers enhanced chemical stability, mitigating concerns previously associated with the strained oxetane ring.[2] The presence of two orthogonal reactive handles—a bromomethyl group and a carboxylic acid—provides synthetic versatility for incorporation into diverse molecular scaffolds. Notably, this building block has found utility in the synthesis of compounds aimed at treating respiratory syncytial virus (RSV), highlighting its practical relevance.[6] These application notes serve as a comprehensive technical guide for researchers, explaining the rationale behind using this oxetane building block and providing detailed protocols for its integration into antiviral discovery workflows.
Part 1: The Strategic Advantage of the Oxetane Motif in Drug Design
The decision to incorporate an oxetane into a drug candidate is driven by its proven ability to solve common problems encountered during lead optimization. The oxetane scaffold is a powerful tool for modulating physicochemical properties in a predictable manner.
Bioisosterism and Physicochemical Modulation
A primary role of the oxetane ring is as a bioisostere for common chemical groups, allowing for property enhancement while maintaining or improving biological activity.[4][7]
-
gem-Dimethyl and Carbonyl Surrogate: The oxetane ring can serve as a hydrophilic surrogate for a gem-dimethyl group or as a metabolically stable isostere of a carbonyl group. It occupies a similar steric volume to the gem-dimethyl group but introduces polarity, which can disrupt unfavorable lipophilic interactions and block metabolically labile C-H bonds.[2][8]
-
Improved Aqueous Solubility: Replacing a lipophilic group like a gem-dimethyl with an oxetane can dramatically increase aqueous solubility, a critical factor for improving oral bioavailability.[5][8] Depending on the molecular context, this increase can range from 4-fold to over 4000-fold.[9][8]
-
Reduced Lipophilicity (LogD): Oxetane-containing molecules are consistently less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity and improving overall drug-like properties.[4][10]
-
Basicity (pKa) Attenuation: The potent inductive, electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[2][3] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, a useful strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor permeability.[5]
Caption: Oxetane as a versatile bioisostere.
Impact on ADME Properties
The introduction of an oxetane ring can predictably and positively alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Effect of Oxetane Introduction | Rationale & Advantage | Citation |
| Aqueous Solubility | Generally Increased | The polarity of the ether oxygen improves interactions with water, enhancing solubility. | [4][5][9] |
| Lipophilicity (LogD) | Generally Decreased | Replacement of greasy alkyl groups (e.g., gem-dimethyl) with a polar heterocycle reduces overall lipophilicity. | [4] |
| Metabolic Stability | Often Improved | Oxetanes can block metabolically susceptible sites and are generally more stable to oxidative metabolism than carbonyls or simple alkyl chains. | [2][10] |
| Permeability | Context-Dependent | While increased polarity can reduce passive diffusion, the overall impact is often favorable, especially when reducing the pKa of basic amines. | [11] |
| Amine Basicity (pKa) | Significantly Reduced | The inductive effect of the oxetane oxygen lowers the pKa of proximal amines, which can reduce hERG liability and improve cell entry. | [2][5] |
Part 2: Synthetic Protocol for Incorporating the Building Block
This compound is a versatile building block due to its two distinct functional groups. This allows for a stepwise and controlled incorporation into a target molecule.
Core Principle: The carboxylic acid is typically used for amide bond formation with a primary or secondary amine on the core scaffold. The bromomethyl group serves as an electrophile for subsequent reaction with a nucleophile, enabling further diversification.
Protocol: Two-Step Incorporation into a Hypothetical Antiviral Scaffold
This protocol describes a general strategy for incorporating the building block onto a scaffold containing an amine and a phenolic hydroxyl group, a common motif in antiviral agents.
Step 1: Amide Coupling via the Carboxylic Acid
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing core scaffold (1.0 eq) in an appropriate anhydrous solvent such as DMF or DCM.
-
Activation: Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the scaffold's amine (if applicable) or to prepare for the addition of the carboxylic acid.
-
Coupling Reaction: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.
Step 2: Nucleophilic Substitution via the Bromomethyl Group
-
Reagent Preparation: Dissolve the purified intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as acetone or DMF.
-
Reaction: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq) to deprotonate the nucleophile (in this example, a phenol on the scaffold).
-
Cyclization/Alkylation: Heat the reaction mixture (typically 50-80°C) to facilitate the intramolecular or intermolecular nucleophilic attack on the bromomethyl group.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the reaction to room temperature, filter off the base, and concentrate the solvent. Purify the final compound by flash chromatography or preparative HPLC.
Caption: General synthetic workflow.
Part 3: In Vitro Antiviral Evaluation Workflow
Once a library of oxetane-containing compounds has been synthesized, a rigorous in vitro evaluation is required to determine antiviral activity and cellular toxicity. It is imperative that these assays are run in parallel.[12]
Protocol 1: Cytotoxicity Assay (MTT Assay)
Principle: This assay determines the concentration of the compound that is toxic to the host cells. It measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] A reduction in signal indicates cell death. The output is the 50% cytotoxic concentration (CC₅₀).
-
Cell Seeding: Seed a 96-well plate with the appropriate host cell line (e.g., Vero E6, A549, Huh-7) at a density of 1 x 10⁴ cells/well. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the wells in triplicate. Include "cells only" (negative control) and "vehicle only" (DMSO control) wells.
-
Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Antiviral Efficacy Assay (Plaque Reduction Assay)
Principle: This functional assay measures the ability of a compound to inhibit the virus's ability to infect cells and produce progeny, which is visualized by a reduction in the number of plaques (zones of cell death).[15][16] The output is the 50% effective concentration (EC₅₀).
-
Cell Seeding: Seed host cells in 12-well plates to form a confluent monolayer on the day of infection.
-
Infection: Remove the culture medium and infect the cell monolayers with the virus at a concentration calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: During the adsorption period, prepare serial dilutions of the test compounds in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Overlay: After adsorption, remove the viral inoculum, gently wash the cells with PBS, and add 1 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C for a duration sufficient for plaques to form (typically 3-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution of crystal violet to visualize the plaques.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control (no compound). Plot the results and determine the EC₅₀ value using non-linear regression.
Data Interpretation: The Selectivity Index
The therapeutic potential of a compound is best represented by its Selectivity Index (SI) .[13]
-
Calculation: SI = CC₅₀ / EC₅₀
-
Interpretation: The SI represents the therapeutic window of the compound. A higher SI value is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations far below those that are toxic to the host cell. An SI > 10 is generally considered a good starting point for a promising hit compound.
Caption: Antiviral evaluation and data analysis workflow.
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying a potent and selective hit is the first step. Subsequent studies are crucial to understand how and where the compound is acting.
-
Time-of-Addition Assays: This technique helps determine which stage of the viral life cycle is inhibited.[16][17] The compound is added at different time points relative to infection (pre-infection, during, or post-infection) to see when it is most effective. This can distinguish between inhibitors of entry, replication, or egress.
-
Target Identification: Identifying the specific viral or host protein that the compound binds to is the ultimate goal. This can be approached through several methods:
-
Computational Modeling: Docking the compound into the crystal structures of known viral proteins (e.g., proteases, polymerases) can generate hypotheses.[18][19]
-
Resistance Studies: Serially passaging the virus in the presence of the compound can select for resistant mutants. Sequencing the genome of these mutants can reveal mutations in the target protein.[1]
-
Biochemical Assays: If a target is hypothesized (e.g., a viral enzyme), the compound's activity can be confirmed using purified enzyme inhibition assays.[20]
-
Proteomics: Techniques like thermal proteome profiling can identify protein targets by observing changes in protein stability upon compound binding in cell lysates.[21]
-
Caption: Potential points of viral life cycle inhibition.
Conclusion
This compound represents a highly valuable and synthetically tractable building block for modern antiviral drug discovery. Its strategic incorporation, guided by the principles of medicinal chemistry, can overcome common hurdles in lead optimization, particularly those related to solubility, metabolism, and lipophilicity. By leveraging the unique properties of the 3,3-disubstituted oxetane core, researchers can access novel chemical space and develop drug candidates with superior profiles. The protocols detailed herein provide a robust framework for the synthesis and systematic evaluation of these next-generation antiviral agents, from initial design to in vitro proof-of-concept.
References
- 1. A systematic approach to identify host targets and rapidly deliver broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound - ChemiMartChemiMart [chemimart.de]
- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. youtube.com [youtube.com]
- 18. Antiviral Drug Target Identification and Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
Application Notes & Protocols: A Guide to the Development of Novel Kinase Inhibitors Using 3-(Bromomethyl)oxetane-3-carboxylic Acid
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1][2] The strategic design of small molecule inhibitors requires chemical scaffolds that can confer favorable physicochemical and pharmacokinetic properties. The oxetane ring has emerged as a highly valuable motif in medicinal chemistry, prized for its ability to improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity when incorporated into drug candidates.[3][4][5][6] This application note provides a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors using 3-(Bromomethyl)oxetane-3-carboxylic acid, a versatile, bifunctional building block.[7] We present detailed protocols for the chemical synthesis, biochemical activity screening, and cellular validation of inhibitors, offering researchers a practical framework for leveraging this unique scaffold in their drug discovery programs.
Introduction: The Rationale for Oxetane-Based Kinase Inhibitors
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern therapeutic development.[8] Success in this area often hinges on the "drug-like" properties of the inhibitor candidates. The oxetane moiety, a four-membered cyclic ether, offers a unique combination of features that address common challenges in drug design.[4]
Key Advantages of the Oxetane Motif:
-
Improved Solubility: The polar nature of the oxetane ring can significantly increase the aqueous solubility of a parent molecule, a crucial factor for bioavailability.[5]
-
Metabolic Stability: Oxetanes can serve as non-labile bioisosteres for more metabolically susceptible groups like gem-dimethyl or carbonyl functionalities, potentially blocking sites of oxidative metabolism.[5][9]
-
Reduced Lipophilicity: By replacing lipophilic groups, oxetanes help "escape from flatland," introducing three-dimensionality while lowering the compound's overall lipophilicity, which can improve its pharmacokinetic profile.[4][9]
-
Novel Chemical Space: The incorporation of this sp³-rich scaffold provides access to novel chemical matter, offering new intellectual property opportunities.[3]
The building block, This compound , is particularly advantageous. Its bifunctional nature—a carboxylic acid for stable amide bond formation and a bromomethyl group for subsequent nucleophilic substitution—allows for the creation of diverse chemical libraries through a divergent synthetic approach.
This guide details a systematic workflow, from initial synthesis to cellular characterization, for developing novel kinase inhibitors based on this promising scaffold.
Synthetic Strategy and Protocols
The core strategy involves a two-step synthetic sequence. First, the carboxylic acid of the oxetane building block is coupled to an amine-bearing heterocyclic core common to many kinase inhibitors (e.g., aminopyrimidine, aminopyrazole). Second, the bromomethyl group is functionalized through nucleophilic substitution to introduce a variety of chemical moieties, allowing for the exploration of different binding pockets of the target kinase.
Logical Workflow for Synthesis
Caption: General synthetic workflow for inhibitor library generation.
Protocol 1: Amide Coupling of this compound to a Heterocyclic Amine
This protocol describes the formation of a stable amide bond between the oxetane building block and a representative kinase scaffold.
Rationale for Reagent Selection:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction without interfering with the coupling process.
-
DMF (Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and reagents.
Step-by-Step Methodology:
-
To a solution of the heterocyclic amine (e.g., 2-amino-4-methylpyrimidine) (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).
-
Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the key intermediate.
Expert Insight: Oxetane-carboxylic acids can be unstable and prone to isomerization, especially under acidic conditions or upon heating.[10] Using mild, room-temperature coupling conditions like those described is critical to preserving the integrity of the oxetane ring.
Protocol 2: Nucleophilic Substitution for Library Diversification
This protocol details the diversification of the key intermediate by reacting the bromomethyl group with various nucleophiles.
Rationale for Reagent Selection:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Cs₂CO₃ is a stronger and more soluble base, often providing faster reaction rates, especially for less reactive nucleophiles. K₂CO₃ is a cost-effective alternative for reactive nucleophiles like phenols.
-
Acetonitrile (ACN) or DMF: Solvents suitable for Sₙ2 reactions. ACN is often preferred due to its lower boiling point, simplifying product workup.
Step-by-Step Methodology:
-
In a reaction vial, dissolve the key intermediate from Protocol 1 (1.0 eq) and the desired nucleophile (e.g., 4-fluorophenol) (1.2 eq) in ACN.
-
Add K₂CO₃ (2.0 eq) to the mixture.
-
Seal the vial and stir the reaction mixture at 60-70°C for 8-16 hours.
-
Self-Validation: Monitor the reaction by LC-MS to track the disappearance of the starting material and the appearance of the final product mass.
-
After cooling to room temperature, filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via preparative HPLC or column chromatography to obtain the final, purified kinase inhibitor.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Biochemical Evaluation of Novel Inhibitors
Biochemical assays are the first step in evaluating inhibitor performance, as they measure the direct interaction of a compound with the isolated kinase enzyme to determine its potency (IC₅₀).[2][8]
Workflow for Biochemical Potency Determination
Caption: Workflow for a typical in vitro kinase IC₅₀ determination.
Protocol 3: In Vitro Kinase IC₅₀ Determination using ADP-Glo™ Assay
This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. Lower ADP levels indicate greater inhibition.
Principle of the Assay: The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines the amount of ADP formed in a kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration.[11]
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense the diluted compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a reaction buffer containing the target kinase and its specific peptide substrate.
-
Add this kinase/substrate mixture to the wells of the assay plate containing the test compounds.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Kₘ for the specific kinase).
-
Incubate the plate at room temperature for 1-2 hours.
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Biochemical Potency
Summarize the results for a series of synthesized compounds in a clear, tabular format.
| Compound ID | R-Group (from Nucleophile) | Target Kinase IC₅₀ (nM) |
| INH-OX-001 | 4-Fluorophenoxy | 15.2 |
| INH-OX-002 | 3-Chlorophenoxy | 28.7 |
| INH-OX-003 | Morpholino | 150.4 |
| INH-OX-004 | Phenylthio | 45.1 |
Cellular Evaluation of Novel Inhibitors
While biochemical assays measure potency against an isolated enzyme, cellular assays are essential to confirm that a compound can enter a cell, engage its target, and exert a functional effect in a physiological environment.[1][12]
Workflow for Cellular Inhibitor Characterization
References
- 1. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - ChemiMartChemiMart [chemimart.de]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Leveraging 3-(Bromomethyl)oxetane-3-carboxylic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low-molecular-weight fragments to identify hits that bind to a biological target with high ligand efficiency.[1][2] A key challenge in FBDD is the subsequent optimization of these initial, often weakly binding, fragment hits into potent drug candidates. This requires synthetic methodologies that allow for the controlled and systematic elaboration of the fragment scaffold.[3] This application note details the utility of 3-(Bromomethyl)oxetane-3-carboxylic acid, a bifunctional building block, as a versatile scaffold in FBDD campaigns. Its unique structural and chemical properties, including a strained sp³-rich oxetane ring and two orthogonal reactive handles, offer significant advantages for fragment evolution. We provide detailed protocols for its incorporation into screening libraries and subsequent hit-to-lead optimization strategies.
Introduction: The Strategic Value of Oxetanes in FBDD
The oxetane ring has gained considerable attention in medicinal chemistry as a valuable motif for improving the physicochemical properties of drug candidates.[4][5][6][7] Oxetanes are small, polar, three-dimensional structures that can act as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[5][8][9][10] Their incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[5][10][11]
The increasing emphasis on sp³-rich fragments in FBDD further highlights the importance of scaffolds like oxetanes.[1] Increased sp³ character is associated with improved clinical success rates, potentially by enabling stronger and more specific receptor-ligand interactions through better shape complementarity.[2]
1.1. This compound: A Privileged Scaffold
This compound (Figure 1) is a particularly interesting fragment for FBDD due to its bifunctional nature.
-
Oxetane Core: Provides the desirable physicochemical properties associated with this motif. The 3,3-disubstitution pattern enhances its stability.[7]
-
Carboxylic Acid: A versatile functional group that can participate in hydrogen bonding interactions with the target protein and serves as a key handle for derivatization via amide bond formation.
-
Bromomethyl Group: An electrophilic handle that allows for covalent fragment linking or elaboration through nucleophilic substitution reactions.
This combination of features allows for a multi-pronged approach to fragment evolution, including fragment growing, linking, and covalent targeting.
| Property | Value | Source |
| Molecular Formula | C₅H₇BrO₃ | [12] |
| Molecular Weight | 195.01 g/mol | [12] |
| CAS Number | 1802048-89-0 | |
| Purity | Typically ≥95% |
Table 1: Physicochemical Properties of this compound.
Conceptual Workflow for FBDD using the Oxetane Scaffold
The following diagram illustrates a typical FBDD workflow incorporating this compound.
Figure 1: FBDD workflow using the oxetane scaffold.
Protocols for Hit Identification
The initial phase of an FBDD campaign involves screening a library of fragments to identify those that bind to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful primary screening techniques for this purpose due to their sensitivity in detecting weak interactions.[13][14][15][16]
3.1. Protocol 1: NMR-Based Fragment Screening
NMR spectroscopy is a robust method for detecting weak binding events typical of fragments.[17][18][19] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-LOGSY are particularly well-suited for primary screening.[14][17]
Objective: To identify fragments that bind to the target protein using ligand-observed NMR experiments.
Materials:
-
Target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed methods if desired) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Fragment library containing this compound and its derivatives.
-
D₂O for NMR lock.
-
NMR spectrometer with a cryoprobe.
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10-50 µM) in the desired NMR buffer.
-
Prepare stock solutions of individual fragments or fragment mixtures (e.g., 10-20 mM in a deuterated solvent like DMSO-d₆).
-
The final NMR sample should contain the target protein and the fragment(s) at a concentration where the fragment is in large excess (e.g., 1:100 protein-to-ligand ratio).
-
-
NMR Data Acquisition:
-
Acquire a reference 1D ¹H NMR spectrum of the fragment(s) in the absence of the protein.
-
Acquire an STD NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm) and observing the transfer of this saturation to the binding fragments.
-
A control experiment with off-resonance saturation (e.g., 30 ppm) is crucial.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
Signals present in the STD difference spectrum correspond to protons of the fragment that are in close proximity to the protein, indicating binding.
-
The intensity of the STD signals can provide a qualitative measure of binding affinity.
-
3.2. Protocol 2: X-ray Crystallography-Based Fragment Screening
X-ray crystallography provides direct structural information on how a fragment binds to its target, which is invaluable for subsequent optimization.[15][20][21]
Objective: To determine the binding mode of this compound-containing fragments to the target protein.
Materials:
-
High-purity, concentrated target protein solution.
-
Crystallization screening kits.
-
Fragment solutions (typically 100-500 mM in a compatible solvent like DMSO).
-
Cryoprotectant.
-
Synchrotron X-ray source.
Methodology (Crystal Soaking):
-
Protein Crystallization:
-
Screen for and optimize crystallization conditions to obtain well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystallization mother liquor to a final concentration of 10-50 mM.
-
Transfer the protein crystals to the soaking solution and incubate for a period ranging from minutes to hours. This step may require optimization.
-
-
Cryo-cooling and Data Collection:
-
Briefly transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.
-
Carefully analyze the resulting electron density maps to identify bound fragments. The presence of clear, unambiguous electron density for the fragment confirms binding and reveals its precise location and orientation in the binding site.
-
Protocols for Hit-to-Lead Optimization
Once a fragment hit containing the this compound scaffold is validated, the next step is to increase its binding affinity and selectivity. The two functional handles on the scaffold provide distinct avenues for optimization.
4.1. Protocol 3: Fragment Growing via Amide Coupling
The carboxylic acid moiety is an ideal anchor point for "growing" the fragment to explore adjacent pockets in the binding site.
Objective: To synthesize a small library of analogs by derivatizing the carboxylic acid to probe for additional interactions.
Materials:
-
Validated fragment hit (this compound derivative).
-
A diverse set of primary and secondary amines.
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., silica gel for chromatography).
Methodology:
-
Reaction Setup:
-
Dissolve the oxetane carboxylic acid fragment (1 equivalent) in an appropriate solvent like DMF.
-
Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir for a few minutes before adding the desired amine (1.2 equivalents).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
-
Purification and Characterization:
-
Purify the resulting amide by flash column chromatography or preparative HPLC.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
-
Biological Evaluation:
-
Test the synthesized analogs in a suitable biochemical or biophysical assay to determine their binding affinity or inhibitory activity.
-
Figure 2: Fragment growing via amide coupling.
4.2. Protocol 4: Fragment Linking or Covalent Targeting
The bromomethyl group serves as an electrophilic handle.[22] It can be used to link to a second, nearby fragment or to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in the protein target.[23][24][25]
Objective: To synthesize analogs that either link two binding fragments or form a covalent bond with the target protein.
Materials:
-
Validated oxetane fragment hit.
-
A second fragment hit with a nucleophilic handle (for linking) or a nucleophilic amino acid residue in the target protein's binding site.
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Organic solvents (e.g., Acetone, ACN).
Methodology (Nucleophilic Substitution):
-
Reaction Setup:
-
Dissolve the nucleophilic fragment (or a model nucleophile) and the bromomethyl oxetane fragment in a polar aprotic solvent like acetone.
-
Add a mild base such as potassium carbonate.
-
-
Reaction Monitoring and Work-up:
-
Heat the reaction mixture if necessary and monitor by LC-MS.
-
Upon completion, filter off the base and concentrate the solvent.
-
-
Purification and Characterization:
-
Purify the product by chromatography.
-
Characterize the linked or covalently modified fragment by NMR and MS.
-
-
Target Engagement and Biological Evaluation:
-
For covalent inhibitors, confirm target engagement using techniques like intact protein mass spectrometry.
-
Evaluate the potency and selectivity of the new analogs.
-
Conclusion
This compound is a highly valuable, bifunctional building block for fragment-based drug discovery. Its sp³-rich oxetane core offers a strategic advantage for improving the drug-like properties of lead compounds. The presence of two orthogonal reactive handles—a carboxylic acid and a bromomethyl group—provides medicinal chemists with a versatile platform for systematic hit-to-lead optimization through fragment growing, linking, and covalent targeting strategies. The protocols outlined in this note provide a practical framework for researchers to effectively utilize this promising scaffold in their FBDD campaigns.
References
- 1. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. appretech.com [appretech.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. Fragment-based Drug Discovery Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 21. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 22. An electrophilic fragment screening for the development of small molecules targeting caspase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]
- 25. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Preparation of Oxetane-Containing Scaffolds for Chemical Biology and Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable motif in modern medicinal chemistry and chemical biology.[1] Its unique physicochemical properties—high polarity, metabolic stability, and a distinct three-dimensional structure—make it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyls.[1][2][3] The incorporation of an oxetane can significantly improve aqueous solubility, modulate the basicity of nearby amines, and enhance metabolic stability, thereby optimizing the drug-like properties of a lead compound.[4][5] This guide provides an in-depth overview of the principal synthetic strategies for preparing oxetane scaffolds, detailed experimental protocols, and insights into the chemical logic behind these methodologies, aimed at researchers in drug discovery and chemical biology.
Part 1: Foundational Synthetic Strategies
The construction of the strained four-membered oxetane ring requires specific synthetic approaches. The two most reliable and widely adopted strategies involve the intramolecular cyclization of 1,3-diol derivatives and the photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction.
Intramolecular Cyclization of 1,3-Diol Derivatives: The Workhorse Method
The most common and versatile route to oxetanes is the intramolecular C–O bond formation via a Williamson ether synthesis.[4][6] This method involves the cyclization of a substrate containing an alcohol and a leaving group in a 1,3-relationship. The process typically starts from a 1,3-diol, where one hydroxyl group is selectively converted into a good leaving group (e.g., tosylate, mesylate, or halide), followed by base-mediated ring closure.[7]
Causality and Experimental Choices:
-
Leaving Group Selection: The choice of leaving group is critical. Sulfonate esters (tosylates, mesylates) are excellent choices due to their high reactivity. Halides can also be used, often generated in situ from one of the hydroxyl groups.
-
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the remaining alcohol without competing in side reactions. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a standard choice that effectively promotes the SN2 cyclization.[4][6] The use of potassium hydroxide (KOH) or other strong bases is also common.[4]
-
Stereochemistry: The cyclization proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the leaving group.[4][8] This is a crucial consideration for the stereocontrolled synthesis of substituted oxetanes. By starting from a stereodefined 1,3-diol, one can achieve a predictable stereochemical outcome in the final product.[4]
Below is a generalized workflow for the synthesis of an oxetane scaffold starting from a 1,3-diol precursor.
Caption: General workflow for oxetane synthesis via 1,3-diol cyclization.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a powerful method for constructing oxetane rings through a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[9][10][11][12][13] This reaction is initiated by the photoexcitation of the carbonyl group to an excited state (singlet or triplet), which then reacts with the alkene.[9][13]
Mechanism and Selectivity: The reaction typically proceeds through a 1,4-diradical intermediate.[9][12] The regioselectivity is governed by the stability of this diradical intermediate. For instance, in the reaction of an aromatic ketone with an alkene, the more stable benzylic radical will preferentially form, dictating the final orientation of the substituents on the oxetane ring. The stereoselectivity can be complex and depends on whether the reaction proceeds through a singlet or triplet excited state.[13]
Expertise & Experience Insights:
-
Applicability: This method is particularly useful for synthesizing oxetanes that are difficult to access through cyclization routes, especially those with specific substitution patterns.
-
Equipment: A key requirement is a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp). The choice of filter and solvent is crucial to ensure selective excitation of the carbonyl compound and to prevent side reactions.
-
Limitations: While powerful, the Paternò-Büchi reaction can sometimes lead to mixtures of regioisomers and stereoisomers, requiring careful optimization and purification.
The following diagram illustrates the key steps in the formation of an oxetane via the Paternò-Büchi reaction.
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Part 2: Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis of representative oxetane building blocks.
Protocol 2.1: Synthesis of a 3,3-Disubstituted Oxetane via Diol Cyclization
This protocol describes the synthesis of 3-methyl-3-(hydroxymethyl)oxetane, a common building block, from 2-methyl-2-(hydroxymethyl)-1,3-propanediol. The procedure involves a selective tosylation followed by base-induced cyclization.
Principle: This method relies on the greater reactivity of the primary hydroxyl groups of the starting triol. One primary hydroxyl group is selectively protected with a tosyl group. The addition of a strong base then facilitates an intramolecular Williamson ether synthesis to form the oxetane ring.
Materials and Reagents:
-
2-methyl-2-(hydroxymethyl)-1,3-propanediol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine (solvent)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Procedure:
Step 1: Selective Monotosylation
-
Dissolve 2-methyl-2-(hydroxymethyl)-1,3-propanediol in pyridine in a round-bottom flask at 0°C (ice bath).
-
Slowly add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 4-6 hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude monotosylate in a mixture of water and a suitable co-solvent like THF.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to obtain pure 3-methyl-3-(hydroxymethyl)oxetane.
Scientist's Notes & Troubleshooting:
-
Ditosylation: The primary side reaction in Step 1 is the formation of the ditosylated product. Slow addition of TsCl at low temperature is crucial to maximize the yield of the desired monotosylate.
-
Grob Fragmentation: During the base-mediated cyclization, a potential side reaction is the Grob fragmentation of the halo-alkoxide.[4] This is generally minimized with the 3,3-disubstituted pattern.
-
Purification: The final product is often a volatile liquid. Care must be taken during solvent removal on the rotary evaporator.
Part 3: Data Summary and Method Comparison
The choice of synthetic strategy depends on the desired substitution pattern, scale, and available equipment.
| Parameter | Intramolecular Cyclization (from 1,3-Diol) | Paternò-Büchi Reaction |
| Starting Materials | 1,3-Diols or related compounds | Carbonyl compounds and alkenes |
| Key Reagents | Sulfonyl chlorides (TsCl, MsCl), strong bases (NaH, KOH)[4] | None (photochemical) |
| Yield Range | Moderate to high (50-90%)[4] | Variable, often moderate (30-70%)[10] |
| Stereocontrol | Excellent and predictable (S(_N)2 inversion)[4] | Can be complex; may yield diastereomeric mixtures[13] |
| Pros | Widely applicable, reliable, good for stereocontrol, scalable[4][14] | Access to unique structures, C-C bond formation |
| Cons | Requires pre-functionalized starting materials | Requires specialized photochemical equipment, potential for isomer mixtures[12] |
Part 4: Functionalization and Scaffold Elaboration
Once the core oxetane ring is synthesized, it can be further functionalized to create a library of scaffolds for chemical biology applications. Key building blocks like oxetan-3-one and 3-amino-oxetane are particularly valuable starting points for diversification.[15]
The diagram below outlines common pathways for elaborating a central oxetane building block.
Caption: Key functionalization pathways for oxetane building blocks.
Conclusion
The strategic synthesis of oxetane-containing scaffolds is a cornerstone of modern medicinal chemistry. The intramolecular cyclization of 1,3-diol derivatives remains the most robust and widely used method, offering excellent control over stereochemistry. For more complex substitution patterns, the Paternò-Büchi reaction provides a powerful, albeit specialized, alternative. By mastering these synthetic routes and subsequent functionalization strategies, researchers can effectively leverage the unique properties of the oxetane motif to design next-generation chemical probes and therapeutic agents.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Paterno-Buechi Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paterno buchi reaction | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthetic Methods of 3,3-Disubstituted Oxetanes in Drug Discovery
Introduction: The Rising Prominence of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone motif in modern drug discovery. Its unique conformational properties and ability to favorably modulate the physicochemical characteristics of bioactive molecules have led to its increasing incorporation into clinical candidates and approved drugs.[1][2][3][4] This guide provides an in-depth exploration of the synthetic strategies for accessing 3,3-disubstituted oxetanes, a substitution pattern that is particularly valuable as it avoids the introduction of a new chiral center.[3]
The strategic incorporation of a 3,3-disubstituted oxetane can profoundly impact a molecule's properties. It can serve as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[5][6][7] For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, while simultaneously reducing the rate of metabolic degradation in many cases.[6][7] Furthermore, the electron-withdrawing nature of the oxetane ring can modulate the basicity of adjacent amines, a crucial parameter for optimizing drug-like properties.[4]
This technical guide will delve into the most prevalent and practical synthetic methodologies for the preparation of 3,3-disubstituted oxetanes, providing detailed, step-by-step protocols, mechanistic insights, and a discussion of their applications in contemporary drug discovery programs.
Core Synthetic Strategies for 3,3-Disubstituted Oxetanes
The construction of the strained four-membered oxetane ring requires careful consideration of synthetic strategy. The two most widely employed and robust methods for creating 3,3-disubstituted oxetanes are the intramolecular Williamson etherification of 1,3-diols and the Paternò-Büchi [2+2] photocycloaddition.
Intramolecular Williamson Etherification: A Classic and Versatile Approach
The intramolecular Williamson etherification is a cornerstone of oxetane synthesis, relying on the cyclization of a 1,3-diol derivative. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an electrophilic carbon bearing a suitable leaving group in a 1,3-relationship.[8] This method is favored for its reliability and the ready availability of the requisite 1,3-diol starting materials.
Causality Behind Experimental Choices:
The success of the intramolecular Williamson etherification hinges on several key factors. Firstly, the choice of the leaving group is critical. While halides can be used, sulfonate esters (e.g., tosylates, mesylates) are often preferred due to their enhanced leaving group ability, which facilitates the often challenging 4-exo-tet cyclization. Secondly, the selection of a strong, non-nucleophilic base is essential to deprotonate the alcohol without competing in side reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed for this purpose.[8] The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to solvate the alkoxide and promote the SN2 reaction.
Experimental Protocol 1: Synthesis of 3,3-bis(hydroxymethyl)oxetane from 2,2-bis(bromomethyl)-1,3-propanediol
This protocol details a two-step procedure for the synthesis of a key 3,3-disubstituted oxetane building block.
Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol
-
Materials:
-
2,2-bis(bromomethyl)-1,3-propanediol
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,2-bis(bromomethyl)-1,3-propanediol in ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3-(bromomethyl)oxetan-3-yl)methanol.[9]
-
Step 2: Conversion to 3,3-bis(hydroxymethyl)oxetane
The resulting (3-(bromomethyl)oxetan-3-yl)methanol can be further functionalized or converted to 3,3-bis(hydroxymethyl)oxetane through hydrolysis.
Data Presentation: Comparison of Reaction Conditions for Williamson Etherification
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,2-diethyl-1,3-propanediol monotosylate | NaH | THF | Reflux | 75 | [10] |
| 2-phenyl-1,3-propanediol monomesylate | KOtBu | DMF | 80 | 68 | [10] |
| 2,2-bis(iodomethyl)-1,3-propanediol | NaH | DMF | 25 | 82 | [10] |
Visualization: Workflow for Williamson Etherification
Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification.
Paternò-Büchi [2+2] Photocycloaddition: A Convergent Approach
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[11][12] This reaction is particularly attractive for its convergent nature, allowing for the rapid construction of complex oxetane scaffolds.
Causality Behind Experimental Choices:
The Paternò-Büchi reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. The choice of reactants and reaction conditions is crucial for achieving high yields and selectivities. The regioselectivity is governed by the stability of the intermediate 1,4-biradical, with the more stable biradical leading to the major product. The stereoselectivity can be influenced by the spin state of the excited carbonyl and the steric and electronic properties of the substrates. Non-polar solvents are generally preferred to minimize side reactions. A key experimental consideration is the light source; mercury vapor lamps or specific wavelength LEDs are commonly used to excite the carbonyl compound.
Experimental Protocol 2: Synthesis of a 3,3-Disubstituted Oxetane via Paternò-Büchi Reaction
This protocol provides a general procedure for the photochemical synthesis of a 3,3-disubstituted oxetane.
-
Materials:
-
A ketone (e.g., acetone)
-
An alkene (e.g., 2-methyl-1-propene)
-
A suitable solvent (e.g., benzene or acetonitrile)
-
-
Equipment:
-
Quartz reaction vessel
-
High-pressure mercury lamp or other suitable UV light source
-
Cooling system to maintain a constant temperature
-
-
Procedure:
-
In a quartz reaction vessel, dissolve the ketone and the alkene in the chosen solvent.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl.
-
Irradiate the reaction mixture with the UV light source while maintaining a constant temperature with a cooling system.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, remove the solvent and any unreacted starting materials under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the 3,3-disubstituted oxetane.[11][13]
-
Visualization: Mechanism of the Paternò-Büchi Reaction
Caption: Simplified mechanism of the Paternò-Büchi reaction.
Applications in Drug Discovery: Case Studies
The true value of 3,3-disubstituted oxetanes is realized in their application to solve critical challenges in drug discovery programs. By strategically replacing problematic functionalities, medicinal chemists can significantly enhance the drug-like properties of lead compounds.
Case Study 1: Oxetanes as gem-Dimethyl Isosteres to Enhance Solubility and Metabolic Stability
A common strategy in medicinal chemistry to block metabolic oxidation of a methylene group is to introduce a gem-dimethyl group. However, this often leads to an undesirable increase in lipophilicity. Carreira and coworkers demonstrated that replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can mitigate this issue while improving metabolic stability and aqueous solubility.[5][6]
Data Presentation: Physicochemical Property Comparison
| Compound | Lipophilicity (logP) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| gem-Dimethyl Analogue | 3.5 | 10 | 30 |
| Oxetane Analogue | 2.8 | 250 | >120 |
HLM: Human Liver Microsomes
This data clearly illustrates the profound and positive impact of the oxetane substitution. The oxetane analogue exhibits significantly lower lipophilicity and a remarkable 25-fold increase in aqueous solubility, coupled with a more than four-fold improvement in metabolic stability.
Case Study 2: Spirocyclic Oxetanes as Morpholine Replacements
Morpholine is a common heterocyclic fragment used to improve the solubility of drug candidates. However, it can be susceptible to oxidative metabolism. Spirocyclic oxetanes have been successfully employed as metabolically robust replacements for the morpholine moiety.[9]
Visualization: Spirocyclic Oxetane Workflow
Caption: A general synthetic workflow for the construction of spirocyclic oxetanes.
Conclusion and Future Outlook
The 3,3-disubstituted oxetane has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. The synthetic methodologies outlined in this guide, particularly the intramolecular Williamson etherification and the Paternò-Büchi reaction, provide reliable and adaptable routes to this important scaffold. The demonstrated ability of 3,3-disubstituted oxetanes to enhance aqueous solubility, improve metabolic stability, and fine-tune other critical drug-like properties ensures their continued and expanding role in the development of the next generation of therapeutics. As our understanding of the subtle interplay between molecular structure and biological function grows, the rational incorporation of unique motifs like the 3,3-disubstituted oxetane will be paramount to the successful design of innovative medicines.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. connectjournals.com [connectjournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Troubleshooting & Optimization
Navigating the Lability of Oxetane-3-Carboxylic Acids: A Technical Support Guide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with oxetane-3-carboxylic acids. This guide is designed to provide in-depth, practical insights into the stability challenges associated with these valuable building blocks. Drawing from field-proven experience and published literature, we will explore the underlying causes of instability and offer robust troubleshooting strategies to ensure the integrity of your experiments and synthetic campaigns.
Introduction: The Promise and Peril of a Strained Ring
Oxetane-3-carboxylic acids are increasingly sought-after motifs in medicinal chemistry and drug discovery. Their unique three-dimensional structure, ability to act as a carbonyl or gem-dimethyl isostere, and favorable influence on physicochemical properties such as solubility and metabolic stability make them highly attractive. However, the inherent ring strain of the four-membered ether, combined with the reactivity of the carboxylic acid, presents significant stability challenges that can impact experimental outcomes and compound integrity.[1][2] This guide will equip you with the knowledge to anticipate and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of oxetane-3-carboxylic acids in solution.
Q1: What is the primary stability concern when working with oxetane-3-carboxylic acids?
The most significant stability issue is the intramolecular isomerization of the oxetane-3-carboxylic acid to form a corresponding γ-lactone.[1][2][3][4][5][6] This transformation involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto one of the oxetane ring's methylene carbons, leading to ring-opening and subsequent lactonization. This process can be surprisingly facile, occurring even during storage at room temperature and is significantly accelerated by heat.[1][2][3][4][5][6]
Q2: What factors influence the rate of isomerization to the lactone?
Several factors can influence the rate of this degradation pathway:
-
Temperature: Increased temperature is a critical accelerator of the isomerization.[1][2] Heating solutions of oxetane-3-carboxylic acids, even to moderate temperatures (e.g., 40-50°C) during solvent evaporation, can lead to significant lactone formation.[2]
-
Substituents on the Oxetane Ring: The nature of other substituents on the oxetane ring plays a crucial role.
-
Steric Hindrance: Bulky substituents, particularly at the 3-position, can sterically hinder the intramolecular cyclization, thereby enhancing stability.[1][2][7]
-
Electronic Effects: The presence of electron-withdrawing groups, such as fluorine, can stabilize the oxetane ring by reducing the nucleophilicity of the carboxylate.[2]
-
Zwitterionic Structures: If the molecule contains a basic nitrogen atom that can form a zwitterion with the carboxylic acid, the stability can be significantly increased. The intramolecular protonation of the oxetane oxygen is less favorable in this case.[1][2]
-
-
pH: While the isomerization can be autocatalyzed by the carboxylic acid itself, strongly acidic conditions can promote ring-opening, creating a diol that could potentially cyclize. The optimal pH for stability of oxetane-containing molecules is generally found to be around pH 4.[8]
Q3: Are oxetane-3-carboxylic acids stable to strongly acidic or basic conditions?
The oxetane ring is generally more tolerant of basic conditions than acidic conditions.[7]
-
Acidic Conditions: Strong acids can catalyze the ring-opening of the oxetane, leading to the formation of a diol. This is a common degradation pathway for oxetanes.[7][8] Therefore, prolonged exposure to strong acids should be avoided.
-
Basic Conditions: Saponification of oxetane-3-carboxylate esters using bases like sodium hydroxide is a common synthetic step and is generally well-tolerated by the oxetane ring.[2] The resulting carboxylate salt is often more stable in solution than the free carboxylic acid.
Q4: What are the best practices for storing solutions of oxetane-3-carboxylic acids?
Given their propensity for isomerization, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or below.[9]
-
Form of the Compound: If possible, store the compound as a stable precursor, such as a methyl or ethyl ester, and hydrolyze it to the carboxylic acid immediately before use. Alternatively, storing it as a salt (e.g., sodium or lithium salt) can also enhance stability in solution.
-
Solvent: While comprehensive quantitative data is limited, using aprotic solvents and minimizing the presence of water may slow down hydrolysis-related degradation pathways.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Problem 1: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis of my oxetane-3-carboxylic acid, and the peak for my starting material is decreasing over time.
-
Question: What is this new peak likely to be, and why is it forming?
-
Answer: The new peak is very likely the corresponding γ-lactone degradation product.[1][2][3][4][5][6] This occurs through an intramolecular cyclization reaction, which can happen even under ambient conditions. The rate of this isomerization is highly dependent on temperature and the specific structure of your oxetane-3-carboxylic acid.
-
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: If possible, isolate the impurity and characterize it by NMR and mass spectrometry to confirm it is the lactone. The mass of the lactone will be the same as the starting carboxylic acid.
-
Review Your Experimental Conditions:
-
Temperature: Have your solutions been exposed to elevated temperatures? This includes heating during a reaction, or even on a rotary evaporator to remove solvent.[2] If so, this is the most likely cause.
-
Storage: How have you been storing your stock solutions? Storage at room temperature for extended periods can lead to significant isomerization.[1][2][3][4][5][6]
-
-
Preventative Measures:
-
Work at Lower Temperatures: Perform your reactions and workups at lower temperatures whenever possible.
-
Avoid Prolonged Heating: If heating is necessary, minimize the reaction time.
-
Solvent Removal: When concentrating solutions, use a rotary evaporator with a low bath temperature or utilize a lyophilizer.
-
Storage: Store stock solutions at -20°C or below.[9] Prepare fresh solutions for critical experiments.
-
-
Problem 2: My amide coupling reaction with an oxetane-3-carboxylic acid is giving low yields and multiple byproducts.
-
Question: Could the instability of the oxetane-3-carboxylic acid be causing these issues?
-
Answer: Yes, the conditions of the amide coupling reaction can contribute to the degradation of the oxetane-3-carboxylic acid. The formation of the lactone is a competing side reaction. Additionally, if the reaction conditions are acidic, ring-opening of the oxetane could be another degradation pathway.
-
Troubleshooting Steps:
-
Choice of Coupling Reagents:
-
Avoid coupling reagents that require strongly acidic conditions.
-
Consider using coupling agents that operate under neutral or slightly basic conditions, such as HATU, HBTU, or EDC with a base like DIPEA.
-
-
Reaction Temperature: Keep the reaction temperature as low as possible. Many amide coupling reactions can proceed efficiently at 0°C or even lower.
-
Order of Addition: Activate the carboxylic acid with the coupling reagent and base before adding the amine nucleophile. This can minimize the time the free carboxylic acid is exposed to potentially destabilizing conditions.
-
Use a Stable Precursor: If possible, consider using a more stable ester of the oxetane-3-carboxylic acid and performing a one-pot hydrolysis and amide coupling, though this requires careful optimization to avoid lactonization after hydrolysis.
-
Problem 3: I am struggling to purify my oxetane-3-carboxylic acid by silica gel chromatography.
-
Question: Why is purification on silica gel problematic, and what are the alternatives?
-
Answer: Silica gel is weakly acidic, and the prolonged contact time during chromatography can be sufficient to catalyze the isomerization to the lactone, especially if the compound is sensitive.
-
Troubleshooting Steps:
-
Alternative Purification Methods:
-
Crystallization: If your compound is a solid, crystallization is the preferred method of purification as it avoids contact with stationary phases.
-
Reverse-Phase Chromatography: If chromatography is necessary, consider using reverse-phase HPLC (e.g., C18 column) with a buffered mobile phase.
-
Neutralize Silica Gel: If you must use silica gel, you can try neutralizing it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.
-
-
Workup Procedure: After synthesis (e.g., ester hydrolysis), it is crucial to carefully control the acidification step. Rapid and careful extraction into an organic solvent, followed by drying and immediate use or low-temperature storage, can minimize degradation.
-
Part 3: Experimental Protocols and Data
Stability Assessment of Oxetane-3-Carboxylic Acids
To ensure the reliability of your experimental results, it is crucial to assess the stability of your specific oxetane-3-carboxylic acid under your experimental conditions. A forced degradation study according to ICH guidelines can provide valuable information.[10][11][12][13][14]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C | Oxetane ring-opening to form a diol. |
| Base Hydrolysis | 0.1 M NaOH, room temperature | Formation of the carboxylate salt (generally stable). |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the oxetane ring or other functional groups. |
| Thermal | 60-80°C in solution and as solid | Isomerization to the γ-lactone. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation, specific pathways are structure-dependent. |
Analytical Method for Stability Monitoring
A stability-indicating HPLC-UV method is essential for separating the parent oxetane-3-carboxylic acid from its potential degradants, primarily the lactone.
Protocol: Stability-Indicating RP-HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure the carboxylic acid is protonated).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the more non-polar lactone. A typical gradient might be 10-90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the carboxylic acid and lactone have reasonable absorbance (e.g., 210-220 nm if no other chromophore is present).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15]
Part 4: Mechanistic Insights and Visualizations
Isomerization Pathway
The isomerization of oxetane-3-carboxylic acid to its corresponding γ-lactone is believed to be an autocatalytic process where the carboxylic acid protonates the oxetane oxygen, making the ring more susceptible to nucleophilic attack by the carboxylate.
Caption: Proposed autocatalytic isomerization of oxetane-3-carboxylic acid.
Note: The DOT script above is a template. You would need to replace the IMG SRC placeholders with actual image URLs of the chemical structures for it to render correctly.
Decision Workflow for Handling Oxetane-3-Carboxylic Acids
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxetane-3-carboxylic acid 114012-41-8 [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scispace.com [scispace.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 3-(Bromomethyl)oxetane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable bifunctional building block.[1] The unique strained four-membered ring of the oxetane moiety offers significant advantages in drug design, often improving properties like solubility and metabolic stability.[2] However, this inherent ring strain also presents specific synthetic challenges.[3]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, address common pitfalls, and offer robust solutions to ensure the integrity and success of your synthesis.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am seeing low yields and multiple byproducts. What is the most common failure point in the synthesis of this compound?
A1: The most prevalent issue is the inherent instability of the oxetane ring, especially under acidic conditions, which are common in many classical bromination reactions.[3][4] The primary competing reaction is an acid-catalyzed intramolecular ring-opening, where the carboxylic acid itself acts as a nucleophile, leading to the formation of a stable six-membered γ-lactone.[2][5][6] This isomerization can occur both during the reaction and upon storage of the final product, particularly if heated or exposed to trace acids.[2][6][7]
Core Insight: The proximity of the nucleophilic carboxylic acid to the electrophilic oxetane ring (activated by a Brønsted or Lewis acid) creates a high propensity for intramolecular cyclization. Therefore, the key to a successful synthesis is mitigating or eliminating the use of strong acids.
Figure 1: Competing reaction pathways in the synthesis of this compound.
Q2: Which bromination method is recommended to avoid ring-opening and other side reactions?
A2: Given the acid-sensitivity of the oxetane ring, neutral or near-neutral bromination conditions are strongly preferred. Methods that generate strong acids in situ (e.g., HBr) should be avoided. The Appel reaction and its variants are excellent choices.
Expert Recommendation: The use of triphenylphosphine (PPh₃) with a bromine source like carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS) is a reliable method. This reaction proceeds under mild, neutral conditions, converting the primary alcohol to an alkyl bromide without generating acidic byproducts that could catalyze isomerization.[8]
The table below compares common bromination strategies for primary alcohols and evaluates their suitability for this specific substrate.
| Bromination Method | Reagents | Pros | Cons & Risks for Oxetane Substrate | Suitability |
| Appel Reaction | PPh₃, CBr₄ | Mild, neutral conditions; High-yielding for primary alcohols. | Stoichiometric phosphine oxide byproduct can complicate purification. | Excellent |
| Phosphorus Tribromide | PBr₃ | Effective for primary and secondary alcohols. | Can generate HBr as a byproduct, leading to significant ring-opening.[9] | Poor |
| Hydrobromic Acid | HBr (aq. or gas) | Inexpensive and powerful reagent. | Strongly acidic; almost certain to cause extensive isomerization to the γ-lactone.[9][10] | Not Recommended |
| NBS / PPh₃ | N-Bromosuccinimide, PPh₃ | Milder than CBr₄; easier to handle. | Reaction can sometimes be less clean than with CBr₄. | Very Good |
Q3: My starting material is the ethyl ester of 3-(hydroxymethyl)oxetane-3-carboxylic acid. Should I hydrolyze it before or after bromination?
A3: You should perform the bromination on the ester and then hydrolyze it to the carboxylic acid in a final step. This strategy, known as a "protecting group" strategy, offers two significant advantages:
-
Prevents Intramolecular Reactions: By protecting the carboxylic acid as an ester, you remove the acidic proton and eliminate the possibility of the carboxylate group acting as an intramolecular nucleophile during the bromination step.
-
Improves Solubility & Purification: The ester is generally less polar and more soluble in common organic solvents (like DCM, THF) used for bromination reactions, simplifying both the reaction setup and the subsequent workup to remove byproducts like triphenylphosphine oxide.
Post-Bromination Hydrolysis Protocol: After successfully synthesizing and purifying the ethyl 3-(bromomethyl)oxetane-3-carboxylate, the ester can be hydrolyzed under basic conditions, which are well-tolerated by the oxetane ring.[4]
-
Reagents: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solvent System: A mixture like THF/water or Dioxane/water.
-
Temperature: Perform the hydrolysis at a reduced temperature (0 °C to room temperature) to minimize any potential base-catalyzed side reactions.
-
Acidification: After the reaction is complete, carefully acidify the mixture with a weak acid (e.g., aqueous NaHSO₄ or citric acid) at low temperature to protonate the carboxylate and precipitate or extract the final product.[6] Avoid using strong acids like HCl.
Q4: I've successfully synthesized the product, but it degrades over time. What are the optimal storage and handling procedures?
A4: The product, this compound, is known to be unstable, particularly when not completely pure.[2][6] As discussed, residual acid can catalyze isomerization. Furthermore, as a bifunctional molecule with a reactive alkyl halide and a carboxylic acid, it is susceptible to intermolecular reactions or polymerization upon heating.
Recommended Storage Protocol:
-
Purity is Key: Ensure the product is highly pure and free of any acidic residue from the workup. Washing the final solid product with a non-polar solvent can help remove soluble impurities.
-
Temperature: Store the compound at low temperatures, ideally at -20 °C.
-
Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture uptake, which could facilitate degradation pathways.
-
Avoid Heat: Never heat the compound, as this can accelerate decomposition and isomerization.[6] If you need to dissolve it, do so at room temperature or with minimal warming.
Experimental Protocol: Optimized Synthesis via Appel Bromination
This protocol details the recommended two-step synthesis starting from Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate.
Step 1: Bromination of Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve Ethyl 3-(hydroxymethyl)oxetane-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until it is fully dissolved. Then, add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of starting material, typically 2-4 hours).
-
Quenching & Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash it with cold diethyl ether.
-
Purification: Combine the filtrates and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure Ethyl 3-(bromomethyl)oxetane-3-carboxylate.
Step 2: Saponification to this compound
-
Setup: Dissolve the purified ester (1.0 eq) from Step 1 in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Hydrolysis: Add a 1 M aqueous solution of Lithium Hydroxide (LiOH, 1.5 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C, monitoring by TLC or LC-MS until the ester is fully consumed (typically 1-3 hours).
-
Acidification & Extraction: Once complete, carefully add a saturated aqueous solution of NaHSO₄ at 0 °C until the pH is ~3-4. Extract the aqueous layer three times with ethyl acetate.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound. Verify purity by ¹H NMR and LC-MS and store immediately under the recommended conditions.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy Oxetane-3-carboxylic acid | 114012-41-8 [smolecule.com]
- 8. A mild and efficient method for bromination of alcohols using α,α-dibromo-β-dicarbonyl compounds as halogen sources - Lookchem [lookchem.com]
- 9. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 10. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]
Technical Support Center: Purification of 3-(Bromomethyl)oxetane-3-carboxylic acid
Welcome to the technical support center for the purification of 3-(Bromomethyl)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable building block. My aim is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Introduction: The Challenge of Purifying this compound
This compound is a bifunctional molecule with significant applications in medicinal chemistry. However, its purification is often complicated by the inherent strain of the oxetane ring and the reactivity of its functional groups. The primary challenge is the compound's thermal instability and propensity to isomerize into a lactone, particularly when heated.[1] This guide provides a systematic approach to purification, focusing on techniques that mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: My purified this compound shows a new peak in the 1H NMR after storage. What is it?
A1: The most likely impurity that forms upon storage or during purification is the corresponding lactone, formed through intramolecular cyclization. This isomerization is often accelerated by heat and trace amounts of acid or base.[1] You can identify the lactone by the appearance of new signals in the 1H NMR spectrum, typically a downfield shift of the methylene protons adjacent to the newly formed ester oxygen.
Q2: Can I purify this compound by distillation?
A2: No, distillation is not recommended. The compound is thermally labile and will likely decompose or isomerize to the lactone at the temperatures required for distillation.[1][2][3]
Q3: What are the most common impurities from the synthesis of this compound?
A3: Besides the lactone isomer, common impurities may include unreacted starting materials such as (3-(bromomethyl)oxetan-3-yl)methanol, and byproducts from the oxidation step.[4] If the synthesis involves the hydrolysis of an ester, incomplete hydrolysis can leave residual ester in the final product.
Q4: How should I store the purified compound?
A4: To minimize isomerization, store the purified this compound at a low temperature, preferably at or below 4°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.
Troubleshooting Purification Issues
This section provides a structured approach to resolving common problems encountered during the purification of this compound.
Problem 1: Low recovery after recrystallization.
-
Possible Cause 1: The compound is too soluble in the chosen solvent.
-
Solution: Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A two-solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes, can be effective. Start by dissolving the compound in a minimal amount of the more polar solvent and then slowly add the less polar solvent as an anti-solvent until turbidity is observed.
-
-
Possible Cause 2: The compound is "oiling out" instead of crystallizing.
-
Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is a very poor solvent for the compound even at high temperatures. Try a slower cooling rate or a different solvent system. Using a slightly more polar solvent system can sometimes prevent oiling out.
-
Problem 2: The compound appears to be degrading during flash column chromatography.
-
Possible Cause 1: The silica gel is too acidic.
-
Solution: The acidic nature of standard silica gel can promote the isomerization of the oxetane ring to the lactone. Deactivate the silica gel by preparing a slurry with the mobile phase containing a small amount of a volatile base, such as 0.1-1% triethylamine.[5]
-
-
Possible Cause 2: The compound is spending too much time on the column.
-
Solution: Optimize the mobile phase to ensure a reasonable elution time. The target compound should have an Rf of approximately 0.2-0.4 on TLC. Use a slightly more polar solvent system to speed up the elution if necessary.
-
Problem 3: Co-elution of impurities during flash column chromatography.
-
Possible Cause: The mobile phase does not provide adequate separation.
-
Solution: A systematic approach to selecting the mobile phase is crucial. Test a range of solvent systems with varying polarities. A common starting point for polar, acidic compounds is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing, leading to sharper peaks and better separation.[6]
-
Purification Protocols
Protocol 1: Recrystallization
This protocol provides a starting point for the recrystallization of this compound. Optimization of the solvent system may be necessary depending on the impurity profile. A patent for a similar compound, 3-methyl-oxetane-3-carboxylic acid, suggests recrystallization from ligroin (a non-polar solvent), indicating that a non-polar or a mixed solvent system with a non-polar component is a good starting point.[2][3]
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum at a low temperature to avoid any thermal degradation.
Table 1: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | Start with minimal hot Ethyl Acetate, then add Hexanes | Good for moderately polar compounds. |
| Dichloromethane / Hexanes | Start with minimal Dichloromethane, then add Hexanes | Another good option for moderately polar compounds. |
| Toluene | Single solvent | May be effective if impurities have different solubilities. |
| Ligroin | Single solvent | Proven effective for a similar oxetane carboxylic acid.[2][3] |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound, especially for removing closely related impurities.
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. The ideal eluent should give your product an Rf value of ~0.2-0.4.
-
Column Packing: Pack a column with silica gel, preferably as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the column (dry loading). This often gives better resolution than wet loading.
-
Elution: Begin elution with a less polar solvent system and gradually increase the polarity (gradient elution). This will allow for the separation of less polar impurities first, followed by your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature not exceeding 30-40°C).
Table 2: Recommended Mobile Phases for Flash Column Chromatography
| Mobile Phase System | Gradient | Modifier | Rationale |
| Hexanes / Ethyl Acetate | 100% Hexanes to 50% Ethyl Acetate | 0.5% Acetic Acid | A standard system for compounds of moderate polarity. Acetic acid suppresses deprotonation of the carboxylic acid, reducing tailing.[6] |
| Dichloromethane / Methanol | 100% Dichloromethane to 10% Methanol | 0.5% Acetic Acid | Suitable for more polar compounds. The methanol percentage should be increased cautiously. |
| Toluene / Ethyl Acetate | 100% Toluene to 60% Ethyl Acetate | 0.5% Acetic Acid | Offers different selectivity compared to aliphatic/ester systems. |
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Troubleshooting Logic Diagram
This diagram outlines the troubleshooting process when encountering impurities.
Caption: Troubleshooting impurities.
References
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid
Welcome to the technical support guide for the scale-up synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As a bifunctional building block, this oxetane derivative is crucial in medicinal chemistry, notably in the development of treatments for respiratory syncytial virus (RSV).[1] However, its synthesis presents unique challenges rooted in the inherent strain of the oxetane ring and the reactivity of its functional groups.[2][3][4][5]
This guide provides in-depth, field-proven insights into potential issues, framed in a practical question-and-answer format. We will explore the causality behind common problems and offer validated troubleshooting strategies to ensure a robust, safe, and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound at scale?
A1: There are two main retrosynthetic pathways, each with distinct scale-up considerations:
-
Route A: Oxidation of a Pre-formed Brominated Oxetane. This route typically starts from (3-(bromomethyl)oxetan-3-yl)methanol. The key step is the selective oxidation of the primary alcohol to a carboxylic acid without disturbing the bromomethyl group or the oxetane ring.
-
Route B: Bromination of a Pre-formed Oxetane Carboxylic Acid. This approach begins with the synthesis of a precursor like 3-(hydroxymethyl)oxetane-3-carboxylic acid or its ester, followed by a bromination step to replace the hydroxyl group.
The choice between these routes on a large scale often depends on the cost and availability of starting materials, safety profiles of the reagents, and the ease of purification of the final product and intermediates.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up process.
Issue 1: Poor Yield and Byproduct Formation During Oxetane Ring Formation
Q: We are synthesizing the oxetane core via an intramolecular Williamson etherification of a 1,3-diol precursor. At scale, our yields have dropped significantly, and we observe the formation of fragmentation byproducts. Why is this happening and how can we fix it?
A: This is a classic scale-up challenge related to reaction kinetics and thermal management.
Causality: The formation of a strained four-membered ring is kinetically less favorable than the formation of five- or six-membered rings.[2] At a larger scale, inefficient heat dissipation can lead to localized "hot spots" within the reactor. These elevated temperatures can promote undesirable side reactions, most notably the Grob fragmentation of the halo-alkoxide intermediate, which decomposes into an aldehyde and an alkene.[2] Inadequate mixing can also lead to localized high concentrations of the base, further exacerbating side reactions.
Troubleshooting Protocol:
-
Reagent Addition Strategy: Switch from a batch addition of the base (e.g., NaH, KOtBu) to a slow, controlled feed. This maintains a low instantaneous concentration of the reactive alkoxide, minimizing fragmentation.
-
Thermal Management: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely and maintain the optimal temperature profile established during laboratory experiments.
-
Solvent Choice: Use a solvent with a good heat transfer coefficient. While common solvents like THF or DMF are effective, consider process-friendly solvents that can handle the thermal load.
-
Protecting Group Strategy: The precursor diol can be tosylated or mesylated at one of the hydroxyl groups. The subsequent base-mediated cyclization is often cleaner and proceeds in higher yield.[2]
Issue 2: Instability of the Oxetane Ring During Synthesis and Workup
Q: We are observing decomposition of our oxetane-containing intermediates, particularly during acidic workup or purification steps. What causes this instability?
A: The oxetane ring is susceptible to ring-opening under acidic conditions, a problem that is often magnified at scale due to longer processing times and potential issues with pH control.[6]
Causality: The strained ether linkages of the oxetane ring can be protonated by strong acids. This makes the carbon atoms of the ring susceptible to nucleophilic attack, leading to ring-opening and the formation of diol or other unwanted byproducts.[6] This issue is particularly relevant for this compound, as the carboxylic acid group itself can intramolecularly catalyze this decomposition, especially with heating.[7][8]
Troubleshooting Protocol:
-
Avoid Strong Acids: Whenever possible, use basic or neutral conditions for reactions and workups. For example, hydrolysis of ester precursors should be performed using bases like NaOH or LiOH, followed by careful acidification.[6]
-
Controlled Acidification: During workup to isolate the carboxylic acid, use a buffered system or a weaker acid (e.g., citric acid, NaHSO₄). Add the acid slowly at low temperatures (0-5 °C) while vigorously stirring to avoid localized pH drops.
-
Extraction and Isolation: After acidification, promptly extract the product into a suitable organic solvent. Minimize the time the product spends in the acidic aqueous phase.[9]
-
Storage: Many oxetane-carboxylic acids can isomerize into lactones upon storage or heating.[7][8] Store the final product and key intermediates at low temperatures and under an inert atmosphere.
Below is a diagram illustrating a decision-making process for handling the workup of oxetane carboxylic acids.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Navigating the Chemistry of a Strained Scaffold: A Technical Guide to 3-(Bromomethyl)oxetane-3-carboxylic acid
For Immediate Release to the Research Community
Welcome to the technical support center for 3-(Bromomethyl)oxetane-3-carboxylic acid. As a Senior Application Scientist, I've compiled this guide to address the common and complex challenges researchers face when working with this versatile yet sensitive building block. The inherent ring strain of the oxetane core, combined with the dual reactivity of the bromomethyl and carboxylic acid functionalities, presents unique synthetic hurdles. This document provides in-depth, field-tested answers and protocols to help you successfully manage these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability and Handling
Q1: How stable is the oxetane ring in this compound?
The oxetane ring in this compound benefits from the stabilizing effect of 3,3-disubstitution. Generally, 3,3-disubstituted oxetanes are more stable than their monosubstituted counterparts due to steric hindrance, which blocks the trajectory of external nucleophiles that could initiate ring-opening.[1][2] However, the ring is highly susceptible to cleavage under strongly acidic conditions, either from Brønsted or Lewis acids, which can catalyze ring-opening reactions.[1][2] It is also important to be aware that some oxetane-carboxylic acids have been observed to be unstable over time, potentially isomerizing into lactones, especially with heating.[3]
Recommendation: Store this compound in a cool, dry place. For reactions, prioritize neutral or basic conditions whenever possible.
Amide Coupling Reactions
Q2: I'm attempting an amide coupling, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?
This is a common issue arising from the bifunctional nature of the starting material. Several competing reactions can occur:
-
Ring Opening: Standard amide coupling reagents that are acidic or generate acidic byproducts can promote the decomposition of the oxetane ring.
-
Intramolecular Cyclization: The carboxylate, once formed, can act as an internal nucleophile, displacing the bromide to form a bicyclic lactone.
-
Intermolecular Reactions: The amine nucleophile for the desired amide coupling can also displace the bromide on another molecule of the starting material, leading to oligomerization.
Troubleshooting Steps & Recommended Protocol:
-
Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or mildly basic conditions. Uronium/aminium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are generally effective.[4] Avoid conditions that generate strong acids.
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the acid produced during the coupling reaction without promoting side reactions.
-
Temperature Control: Perform the reaction at low temperatures (0 °C to room temperature) to minimize the rate of side reactions, including potential ring-opening and intramolecular cyclization.
-
Order of Addition: Activate the carboxylic acid with the coupling reagent and base before adding the amine. This pre-activation step ensures the activated species is readily available to react with the desired amine, minimizing its opportunity to engage in side reactions.
dot
References
Technical Support Center: Amide Coupling with 3-(Bromomethyl)oxetane-3-carboxylic acid
Welcome to the technical support resource for researchers utilizing 3-(bromomethyl)oxetane-3-carboxylic acid. This bifunctional building block is of significant interest in medicinal chemistry for introducing the valuable oxetane motif.[1] However, its unique structure, combining a sterically hindered carboxylic acid, a reactive alkyl halide, and a strained oxetane ring, presents specific challenges during amide bond formation. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate and mitigate common side reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental reactivity and stability issues associated with this compound.
Q1: What are the primary chemical hurdles in amide coupling with this reagent?
A1: The challenges stem from three distinct features of the molecule's structure:
-
Oxetane Ring Strain: The four-membered ring has a significant ring strain energy (~106 kJ/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions.[2][3][4]
-
Competing Electrophiles: The molecule presents two electrophilic sites: the carboxylic acid (which requires activation) and the carbon of the bromomethyl group. Your amine is a nucleophile, and conditions must be optimized to ensure it selectively attacks the activated carboxyl group.
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon, creating steric bulk that can slow down the desired amide coupling reaction.[5][6][7] This often necessitates more forceful coupling reagents or conditions, which can in turn promote side reactions.
Q2: Under what conditions is the oxetane ring most likely to undergo undesired reactions?
A2: The oxetane ring is most vulnerable to acid-catalyzed ring-opening.[5][8] This can be triggered by strong Brønsted or Lewis acids, which protonate or coordinate to the ring oxygen, activating it for nucleophilic attack. It is critical to recognize that some amide coupling protocols can generate acidic byproducts. Furthermore, certain oxetane-carboxylic acids have been shown to be unstable, isomerizing into lactones upon storage or heating, which can dramatically affect reaction yields.[9] While more stable to basic conditions, harsh bases can also promote ring-opening.[3]
Q3: What are the potential side reactions involving the bromomethyl group?
A3: The bromomethyl group is a potent electrophile for SN2 reactions. The primary side reactions include:
-
Intermolecular N-Alkylation: The amine coupling partner can attack the bromomethyl group, leading to a secondary amine byproduct and consuming your nucleophile.
-
Dimerization/Polymerization: The carboxylate of one molecule can attack the bromomethyl group of another, especially after deprotonation by the base used in the coupling reaction. This leads to the formation of ester-linked dimers or polymers, a known issue with thermally labile oxetane-3-carboxylic acids.[10]
Part 2: Troubleshooting Guide - From Problem to Solution
This guide addresses specific experimental observations and provides concrete, mechanistically-grounded solutions.
Issue 1: Low yield of the desired amide with significant recovery of the amine starting material.
-
Probable Cause: Inefficient activation of the sterically hindered carboxylic acid or deactivation of the amine.[11] Standard coupling conditions may not be sufficient to overcome the steric bulk around the quaternary center.[12]
-
Solution:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, high-reactivity reagents are recommended. Uronium salts like HATU or HCTU are generally more effective than carbodiimides like EDC in these scenarios.[13][14] They generate highly reactive OAt or OCt esters.
-
Convert to an Acyl Halide: In-situ formation of the acyl fluoride can be highly effective for hindered systems.[12][15] Reagents like TFFH or BTFFH provide a powerful activation method that often succeeds where other methods fail.[16]
-
Pre-activation: Always allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the amine.[17] This ensures the activated species is fully formed, maximizing the chance of productive coupling once the amine is introduced.
-
Issue 2: Mass spectrometry reveals byproducts corresponding to (Amine + 82 Da) or (Acid + Amine - HBr).
-
Probable Cause: Competing N-alkylation. The byproduct (Amine + 82 Da) corresponds to the amine having displaced the bromide on the oxetane methyl group (mass of C₄H₅O₂ = 85 Da, Br = 79.9 Da; 85-1 = 84 Da difference, accounting for H). This indicates the amine is attacking the bromomethyl group instead of the activated carboxyl.
-
Solution:
-
Lower the Reaction Temperature: Amide bond formation from a pre-activated ester is typically very fast, while SN2 reactions are more temperature-dependent. Running the reaction at 0 °C or even lower after the amine is added can dramatically favor the desired kinetic pathway.
-
Ensure Complete Pre-activation: As mentioned in Issue 1, ensuring the activated ester is fully formed before amine addition is critical. This maximizes the concentration of the more reactive electrophile (the activated carboxyl) relative to the less reactive one (the alkyl bromide).
-
Issue 3: Formation of high molecular weight species, oligomers, or a baseline smear on TLC/LCMS.
-
Probable Cause: Intermolecular polymerization.[10] This occurs when the carboxylate of one molecule attacks the bromomethyl group of a neighboring molecule. This is favored at higher concentrations.
-
Solution:
-
Use High Dilution: Run the reaction at a lower concentration (e.g., 0.05 M or less) to disfavor intermolecular reactions and promote the desired intramolecular coupling.
-
Slow Addition: Instead of adding all reagents at once, consider a slow addition of the pre-activated carboxylic acid solution to the solution of the amine. This keeps the concentration of the bifunctional monomer low at all times, minimizing self-reaction.
-
Issue 4: Reaction fails or gives poor yields, and NMR of the starting acid shows unexpected peaks.
-
Probable Cause: Degradation of the starting material. This compound can be unstable, potentially isomerizing to a γ-lactone via intramolecular attack of the carboxylic acid on the oxetane ring.[9]
-
Solution:
-
Verify Purity Before Use: Always run a quick ¹H NMR or LCMS on the starting acid before setting up the reaction, especially if it has been stored for an extended period.
-
Proper Storage: Store the carboxylic acid under an inert atmosphere at low temperatures (2-8°C) to minimize degradation.[18]
-
Use Freshly Prepared Acid: If stability is a persistent issue, consider synthesizing the acid and using it immediately in the subsequent coupling step without prolonged storage.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for amide coupling side reactions.
Part 3: Recommended Protocols and Reagent Selection
Choosing the right conditions from the outset is the best strategy to prevent side reactions.
Key Side Reaction Pathways
Caption: Desired reaction versus key side reaction pathways.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended starting point for most amine substrates. HATU is highly efficient and the reaction can be performed at low temperatures to minimize side reactions.[11][14]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the acid in an anhydrous solvent such as DMF or DCM (to a concentration of ~0.1 M).
-
Add HATU (1.1 equiv) to the solution.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the amine (1.05 equiv) dropwise as a solution in the reaction solvent.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Coupling of Highly Hindered Substrates via Acyl Fluoride
This protocol is recommended when Protocol 1 fails, particularly with very sterically hindered or electron-poor amines.[12]
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM (~0.1 M).
-
Add tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equiv) followed by DIPEA (2.2 equiv).
-
Stir the mixture at room temperature for 15 minutes to generate the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.0 equiv) in anhydrous DCM.
-
Slowly add the solution containing the acyl fluoride to the amine solution at 0 °C.
-
Stir the reaction at room temperature and monitor for completeness. Reaction times can be significantly longer for these couplings (4-24 hours).
-
Work up the reaction as described in Protocol 1.
Table 1: Comparison of Selected Coupling Reagents
| Reagent/Method | Activation Mechanism | Advantages | Potential Issues with this Substrate |
| HATU/HCTU | Forms highly reactive OAt/OCt active ester | High efficiency for hindered acids[13]; rapid kinetics; low racemization risk[11] | Guanidinylation of amine if excess reagent is used[13]; requires careful stoichiometry. |
| EDC/OxymaPure | Forms Oxyma active ester via carbodiimide | Cost-effective; byproducts are water-soluble; safer alternative to HOBt[11] | Generally less reactive than HATU for hindered systems; can lead to side reactions if not well-controlled. |
| TFFH (Acyl Fluoride) | Forms highly reactive acyl fluoride | Excellent for severely hindered substrates[12][15]; clean reaction profile. | Reagent is moisture-sensitive; may require longer reaction times. |
| SOCl₂ (Acyl Chloride) | Forms highly reactive acyl chloride | Very powerful activation; inexpensive. | Harsh conditions (heat often required) will likely cause oxetane ring-opening and polymerization[19]; generates HCl, promoting side reactions. Not Recommended. |
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. reddit.com [reddit.com]
- 18. hurawalhi.com [hurawalhi.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing the Synthesis and Purification of 3-(Bromomethyl)oxetane-3-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)oxetane-3-carboxylic acid. This versatile building block is crucial in modern medicinal chemistry for introducing the valuable oxetane motif, which can enhance properties like solubility and metabolic stability.[1] However, its synthesis and purification are not without challenges, primarily due to the inherent strain of the oxetane ring and the potential for product instability.[2][3]
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes for both yield and purity.
Section 1: Synthesis and Purification Workflow Overview
The most common and reliable synthetic strategy involves the oxidation of the corresponding primary alcohol, (3-(bromomethyl)oxetan-3-yl)methanol. This precursor is typically synthesized via cyclization of a diol.[4] The overall process requires careful control of reaction conditions to prevent ring-opening side reactions and ensure the stability of the final product.[2][5]
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification process in a question-and-answer format.
Synthesis & Yield Issues
Q1: My reaction yield is consistently low after the oxidation step. What are the most likely causes?
A1: Low yield is a common problem often traced back to three areas: reaction conditions, starting material quality, or side reactions.
-
Reaction Temperature: The oxidation can be exothermic. If the temperature is not controlled (ideally kept between 40-100°C for certain oxidation methods), side reactions can occur.[6] For other oxidation types, such as those involving TEMPO, decomposition may occur at elevated temperatures.[2]
-
Reagent Stoichiometry: Ensure the correct molar equivalents of the oxidizing agent are used. For instance, when using an alkali-based oxidation, approximately 1 to 1.5 moles of alkali per mole of the alcohol precursor are generally recommended.[7] Insufficient oxidant will lead to incomplete conversion, while a large excess can promote degradation.
-
Oxetane Ring Instability: The primary cause of yield loss is often the degradation of the oxetane ring. The strained four-membered ring is susceptible to nucleophilic or acid-catalyzed ring-opening.[5][8] Using strongly acidic conditions during the reaction itself should be avoided, as this can lead to decomposition.[2]
Q2: I'm observing significant byproduct formation. What are the common side reactions?
A2: The main culprits are reactions involving the opening of the strained oxetane ring.
-
Acid-Catalyzed Ring Opening: If the reaction medium becomes acidic, or during an improperly controlled acidic workup, the oxetane oxygen can be protonated. This activates the ring for nucleophilic attack by water, bromide, or other nucleophiles present, leading to diols or other linear impurities.
-
Over-oxidation: While less common for this specific substrate, harsh oxidation conditions could potentially lead to cleavage of the C-C bonds and decomposition of the molecule.
-
Intramolecular Cyclization/Isomerization: Oxetane-carboxylic acids can be unstable and isomerize into lactones, especially with heat.[1] While the bromomethyl group makes this specific isomerization less straightforward than in other published examples, the possibility of intramolecular displacement of bromide by the carboxylate anion to form a bicyclic lactone cannot be entirely dismissed, especially under basic conditions or upon heating.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Purification & Stability Issues
Q3: I'm losing significant product during the aqueous workup. How can I improve my isolation efficiency?
A3: This is almost always a pH control issue. The pKa of a carboxylic acid is typically around 4-5.
-
Protonation is Key: To extract the carboxylic acid into an organic solvent (like diethyl ether or ethyl acetate), it must be in its neutral, protonated form (-COOH). If the pH of the aqueous layer is too high, the acid will remain in its deprotonated, salt form (-COO⁻ Na⁺) and will not partition into the organic layer.
-
Optimal pH: After the reaction, you must carefully acidify the aqueous solution with a strong acid (e.g., H₂SO₄ or HCl) to a pH of 1-2.[6] Use pH paper or a calibrated meter to confirm. This ensures complete protonation of the carboxylate.
-
Extraction: Perform multiple extractions with a suitable organic solvent. Three extractions are standard practice to ensure quantitative recovery.
Q4: My purified, solid product seems to degrade over time, and NMR analysis shows new peaks. What is happening?
A4: This is a critical issue related to the inherent stability of some oxetane-carboxylic acids. Research has shown that many such acids are prone to intramolecular isomerization, converting into more stable lactone structures, even during storage at room temperature.[1]
-
Degradation Pathway: The carboxylic acid can act as an intramolecular nucleophile, attacking one of the methylene carbons of the oxetane ring and causing it to open. This forms a new, larger ring containing an ester (a lactone) and a primary alcohol.
-
Storage Conditions: To minimize degradation, store the purified this compound under stringent conditions:
-
Temperature: Store at low temperatures (e.g., -20°C).
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which could facilitate degradation.
-
Purity: Ensure the product is completely free of any residual acid or base from the workup, as these can catalyze decomposition.
-
Caption: Potential degradation pathway of oxetane-carboxylic acids via isomerization.
Section 3: Optimized Experimental Protocol
This protocol details the oxidation of (3-(bromomethyl)oxetan-3-yl)methanol. It is critical that the precursor alcohol is of high purity (>98%) before starting.
Reaction: Oxidation of (3-(bromomethyl)oxetan-3-yl)methanol
| Parameter | Value/Condition | Rationale |
| Starting Material | (3-(bromomethyl)oxetan-3-yl)methanol | Precursor alcohol. Purity is critical for final product quality.[4] |
| Reagents | Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH) | A robust and effective oxidation system for this class of compounds.[4] |
| Solvent | Dioxane / Water | A mixed solvent system to ensure solubility of both organic substrate and inorganic reagents. |
| Temperature | 0°C to Room Temperature | Initial cooling helps control the exotherm of KMnO₄ addition, preventing overheating and decomposition. |
| Reaction Time | ~4-6 hours | Monitor by TLC or LC-MS until starting material is consumed. |
| Expected Yield | 75-85% | Yields are highly dependent on strict adherence to the protocol. |
| Expected Purity | >95% after purification | High purity is achievable with careful workup and purification.[9] |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a mixture of dioxane and a 5% aqueous NaOH solution (1.2 eq NaOH). Cool the mixture to 0-5°C in an ice bath.
-
Oxidant Addition: Prepare a solution of KMnO₄ (approx. 2.0 eq) in water. Add this solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with KMnO₄ stain) or LC-MS. The reaction is complete when the starting material spot has disappeared.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Quench the excess KMnO₄ by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.
-
Workup - Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with water.
-
Workup - Acidification & Extraction: Combine the filtrate and washes. Cool the solution in an ice bath and carefully acidify to pH 1-2 by adding concentrated H₂SO₄ or 6M HCl. This step is critical. [6]
-
Extract the acidified aqueous solution three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) at low temperature (<30°C) to yield the crude product.
-
Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel if necessary.
Section 4: References
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. --INVALID-LINK--
-
Google Patents. (1987). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Unexpected Isomerization of Oxetane-Carboxylic Acids. --INVALID-LINK--
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. --INVALID-LINK--
-
ResearchGate. (2018). Synthesis of 3,3-disubstituted oxetane building blocks. --INVALID-LINK--
-
Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. --INVALID-LINK--
-
Google Patents. (1989). US4824975A - Process for the preparation of oxetane-3-carboxylic acids. --INVALID-LINK--
-
ChemiMart. This compound. --INVALID-LINK--
-
ResearchGate. (2014). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. Oxetane-3-carboxylic Acid. --INVALID-LINK--
-
Sigma-Aldrich. Oxetane-3-carboxylic acid. --INVALID-LINK--
-
Biblio. (2008). Synthesis and reactivity of spiro-fused β-lactams. --INVALID-LINK--
-
ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. --INVALID-LINK--
-
National Center for Biotechnology Information. (2011). Novel and Recent Synthesis and Applications of β-Lactams. --INVALID-LINK--
-
ResearchGate. (2010). ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. --INVALID-LINK--
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. --INVALID-LINK--
-
BLD Pharm. 3-(fluoromethyl)oxetane-3-carboxylic acid. --INVALID-LINK--
-
Parchem. This compound. --INVALID-LINK--
-
YouTube. (2021). Reactions of Oxetanes. --INVALID-LINK--
-
TSI Journals. (2014). Organic CHEMISTRY. --INVALID-LINK--
-
Aladdin Scientific Corporation. This compound. --INVALID-LINK--
References
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 7. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. This compound - ChemiMartChemiMart [chemimart.de]
troubleshooting failed reactions involving 3-(Bromomethyl)oxetane-3-carboxylic acid
Technical Support Center: 3-(Bromomethyl)oxetane-3-carboxylic acid
Welcome to the technical support guide for this compound (BMOCA). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, medicinal chemists, and drug development professionals. BMOCA is a valuable bifunctional building block, prized for its ability to introduce the 3,3-disubstituted oxetane motif—a bioisostere for gem-dimethyl or carbonyl groups that can enhance solubility, metabolic stability, and other key drug-like properties.[1][2] However, its unique structure, combining a reactive primary bromide with a carboxylic acid on a strained four-membered ring, presents specific synthetic challenges. This guide is designed to help you navigate these challenges and achieve successful outcomes in your reactions.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can often resolve failed reactions. The following workflow outlines a logical sequence for diagnosing and solving common problems encountered when working with BMOCA.
Caption: General troubleshooting workflow for BMOCA reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered with BMOCA, categorized by the reactive site.
Category 1: Reactions at the Bromomethyl Group (Nucleophilic Substitution)
Question 1: My S_N2 reaction with a nucleophile is extremely slow or fails to proceed. What's wrong?
Answer: This is a common issue stemming from the structure of BMOCA. The electrophilic carbon of the bromomethyl group is attached to a quaternary carbon, creating a neopentyl-like system. Such systems are known to be sterically hindered, which can slow the rate of S_N2 reactions by orders of magnitude compared to unhindered primary bromides.[3][4]
Troubleshooting Steps:
-
Increase Nucleophile Strength: Use a stronger, less hindered nucleophile if possible. For example, azide (N₃⁻) is an excellent nucleophile for this substrate.[5]
-
Optimize Solvent: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion but not the nucleophile, increasing its effective nucleophilicity.[4]
-
Increase Temperature: Carefully increase the reaction temperature. For hindered substrates, temperatures of 60-80 °C are often required.[5] However, monitor the reaction closely for side products (see Question 3).
-
Check for Competing Reactions: Ensure your nucleophile is not being consumed by reacting with the carboxylic acid proton. If using a basic nucleophile (e.g., an alkoxide or an amine), you will need at least two equivalents: one to deprotonate the acid and one to act as the nucleophile. A better strategy is to use a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate first, then add your nucleophile.
Question 2: I am trying to perform an N-alkylation with an amine, but I get a complex mixture of products. Why?
Answer: Amines are both nucleophiles and bases. When reacting with BMOCA, several competing pathways can occur:
-
Path A (Desired): The amine attacks the bromomethyl group to form the N-alkylated product.
-
Path B (Acid-Base): The amine deprotonates the carboxylic acid, forming an ammonium carboxylate salt. This salt may be less soluble or less reactive.
-
Path C (Over-alkylation): The N-alkylated product can act as a nucleophile itself, reacting with another molecule of BMOCA.
-
Path D (Amide Formation): At high temperatures, direct amide formation between the amine and the carboxylic acid can occur, though this is generally slow without a coupling agent.
Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can be hydrolyzed later under basic conditions.[6][7] See the protocol section for oxetane-safe esterification.
-
Use Excess Amine: If protection is not an option, use a large excess of the amine (3-5 equivalents). One equivalent will be consumed as the base, and the excess will drive the desired N-alkylation forward.
-
Add a Non-Nucleophilic Base: Add 1.1 equivalents of a non-nucleophilic base like DIPEA or Cs₂CO₃ to deprotonate the carboxylic acid. This frees up the amine to act solely as a nucleophile.
Question 3: My reaction produced an unexpected product with a mass increase of 18 Da (M+18). What is it?
Answer: A mass increase of 18 Da (H₂O) strongly suggests that the oxetane ring has undergone hydrolysis to form the corresponding 1,3-diol. This is a classic side reaction for oxetanes and is almost always caused by the presence of acid.[1][8][9]
Causality & Prevention:
-
Source of Acid: The acid could be a reagent (e.g., an ammonium salt of your nucleophile, like RNH₃⁺Cl⁻) or generated in situ. Lewis acids are particularly effective at catalyzing this ring-opening.[10]
-
Mechanism: The oxetane oxygen is protonated (or coordinates to a Lewis acid), making the ring highly electrophilic. A nucleophile (in this case, water from the solvent or workup) then attacks one of the ring carbons, leading to ring-opening.
-
Prevention:
-
Strictly avoid acidic conditions. Ensure all reagents are neutral or basic.
-
If your nucleophile is an acid salt, neutralize it or free-base it before addition.
-
Use anhydrous solvents to minimize the presence of water.
-
Buffer the reaction with a non-nucleophilic base if there's a risk of acid generation.
-
Category 2: Reactions at the Carboxylic Acid Group
Question 4: I tried to make a methyl ester using methanol and sulfuric acid (Fischer Esterification), but my starting material decomposed completely. What happened?
Answer: This is the most common and critical mistake when working with BMOCA. The oxetane ring is highly sensitive to strong Brønsted acids like H₂SO₄ or HCl.[5] The acidic conditions required for Fischer esterification will rapidly catalyze the opening of the oxetane ring, leading to decomposition and polymerization, not the desired ester.[1][9][11]
Correct Approach: Oxetane-Safe Esterification You must use basic or neutral conditions. The standard method is to convert the carboxylic acid to a carboxylate salt and then react it with an alkyl halide (an S_N2 reaction on the alkyl halide).
| Condition Type | Reagents | Temperature | Suitability for BMOCA | Rationale |
| BAD | Alcohol (Solvent), H₂SO₄ (cat.) | Reflux | NO | Strong acid causes rapid oxetane ring-opening.[5][11] |
| GOOD | 1. Cs₂CO₃ or K₂CO₃ (1.1 eq) 2. Alkyl Halide (e.g., MeI, EtBr) (1.2 eq) | RT to 50 °C | YES | Mildly basic conditions are well-tolerated by the oxetane ring.[5] |
| GOOD | Oxalyl Chloride, then Alcohol/Base | 0 °C to RT | YES | Formation of the acid chloride is fast and can be done at low temp; subsequent reaction with alcohol is also rapid. |
See Protocol 1 for a detailed step-by-step procedure.
Question 5: I need to form an amide bond. Which coupling agent is best to avoid side reactions?
Answer: Similar to esterification, you must avoid strongly acidic conditions. Standard peptide coupling reagents are generally suitable.
Recommended Coupling Strategies:
-
Carbodiimide-Based (e.g., EDC/HOBt): This is a good, mild choice. The reaction proceeds through an activated ester intermediate under near-neutral conditions.
-
Boron-Based Reagents: Reagents like B(OCH₂CF₃)₃ have been shown to be highly effective for direct amidation, often requiring only filtration for purification and proceeding under mild conditions.[12]
-
Silicon-Based Reagents: Reagents such as methyltrimethoxysilane (MTM) are inexpensive and effective, driving the reaction by forming a silyl ester intermediate and can be worked up without chromatography.[13]
-
Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using (COCl)₂ or SOCl₂ at low temperature, then add the amine with a non-nucleophilic base like triethylamine or DIPEA. This is highly effective but requires careful handling of the reagents.
See Protocol 2 for a detailed amidation procedure.
Category 3: General Stability and Unexpected Isomerization
Question 6: My reaction yield is consistently low, and I've isolated a γ-lactone byproduct. Where is this coming from?
Answer: Recent studies have shown that some 3-substituted oxetane-carboxylic acids can be surprisingly unstable, undergoing an intramolecular isomerization to form a bicyclic γ-lactone.[14] This can occur even during storage at room temperature or upon gentle heating.[14]
Caption: Isomerization of BMOCA to a γ-lactone.
Causality & Prevention:
-
Mechanism: This is an intramolecular S_N2 reaction. The carboxylate anion, formed in situ (e.g., by adding a base or even by auto-dissociation), acts as a nucleophile and attacks the electrophilic bromomethyl group on the same molecule.
-
Triggers: The reaction is accelerated by heat and the presence of base (which increases the concentration of the nucleophilic carboxylate).[14]
-
Prevention:
-
Use Freshly Prepared BMOCA: Use the material as soon as possible after synthesis or purification.
-
Store Cold: Store BMOCA and its derivatives at low temperatures (e.g., < 4 °C).
-
Avoid Prolonged Heating: Keep reaction times as short as possible and use the lowest effective temperature.
-
Control Basicity: When performing reactions at the bromomethyl group, consider that adding a base to deprotonate the acid will also generate the species responsible for this side reaction. A slow addition of the base at low temperature can help minimize this pathway.
-
Validated Experimental Protocols
Protocol 1: Oxetane-Safe Esterification (Methyl Ester Formation)
This protocol avoids acidic conditions by using the carboxylate salt as a nucleophile.
Materials:
-
This compound (BMOCA) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.1 eq)
-
Iodomethane (MeI) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Saturated aq. NaCl (Brine)
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add BMOCA.
-
Add anhydrous DMF (approx. 0.1 M concentration).
-
Add Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes. The formation of the cesium carboxylate should be observed.
-
Add iodomethane dropwise via syringe.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aq. NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify by flash column chromatography (e.g., ethyl acetate/hexanes) if necessary.
Protocol 2: Oxetane-Safe Amidation using B(OCH₂CF₃)₃
This protocol uses a modern boron-based reagent for efficient direct amide coupling under mild conditions.[12]
Materials:
-
This compound (BMOCA) (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.2 eq)
-
Anhydrous acetonitrile or THF
-
Ethyl acetate
-
1 M aq. HCl
-
Saturated aq. NaHCO₃
-
Saturated aq. NaCl (Brine)
-
Anhydrous Na₂SO₄
Procedure:
-
In a dry vial, dissolve BMOCA and the amine in the chosen anhydrous solvent.
-
Add the B(OCH₂CF₃)₃ solution dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 5-15 hours. Monitor progress by LC-MS.[12]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aq. HCl (to remove excess amine), saturated aq. NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by chromatography if needed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - ChemiMartChemiMart [chemimart.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Carboxyl Protecting Groups Stability [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 13. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
impact of heating on the stability of 3-(Bromomethyl)oxetane-3-carboxylic acid.
A Guide for Researchers, Scientists, and Drug Development Professionals on the Impact of Heating and Stability
Welcome to the technical support center for 3-(Bromomethyl)oxetane-3-carboxylic acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly in response to thermal stress. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your experiments, ensuring the integrity of your results.
Introduction: The Duality of a Strained Ring System
This compound is a valuable bifunctional building block in medicinal chemistry and drug discovery.[1] The strained four-membered oxetane ring can impart desirable physicochemical properties to molecules, such as improved solubility and metabolic stability.[2][3] However, this inherent ring strain also makes the molecule susceptible to decomposition under certain conditions, a factor that must be carefully managed during experimental procedures.[4][5] This guide will focus on the thermal lability of this compound and provide practical solutions to common stability issues.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound?
The stability of the oxetane ring is a nuanced topic. While more stable than a three-membered epoxide ring, it is less stable than a five-membered tetrahydrofuran (THF) ring.[6] The reactivity of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions.[6] For this compound, the 3,3-disubstitution pattern generally offers greater stability compared to other substituted oxetanes due to steric hindrance, which can block nucleophilic attack.[6] However, the presence of the carboxylic acid group introduces a significant instability pathway.
Q2: What is the primary mechanism of decomposition for this compound, especially with heating?
The primary thermal decomposition pathway for many oxetane-carboxylic acids is an intramolecular isomerization to form a lactone.[2][3][7][8] This can occur even at room temperature over time or more rapidly with mild heating.[2][3][7] The process is believed to be initiated by the protonation of the oxetane oxygen by the neighboring carboxylic acid group, which facilitates ring opening.
Q3: Are there other conditions that can lead to the decomposition of this compound?
Yes, beyond thermal stress, the oxetane ring is susceptible to decomposition under several conditions:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes.[5][6][9]
-
Certain Reducing Agents: Powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄) at elevated temperatures, can lead to ring cleavage.[6][9]
Q4: What are the recommended storage conditions for this compound?
To ensure the stability of the compound, it is recommended to store it under an inert atmosphere at 2-8°C.[10] For long-term storage and to prevent isomerization, consider storing it as its ester precursor or as a lithium or sodium salt.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no yield in reactions requiring heating. | Thermal decomposition of the starting material via isomerization to a lactone. | - Lower the reaction temperature if possible. - Consider alternative, milder reaction conditions that do not require high heat. - Protect the carboxylic acid as an ester before performing reactions that require heat. |
| Appearance of unexpected peaks in NMR or LC-MS analysis, suggesting a new, isomeric product. | Isomerization to the corresponding lactone has occurred.[2][7] | - Analyze your starting material for purity before use. - Avoid prolonged storage of the free acid. - If isomerization is suspected, attempt to isolate and characterize the impurity to confirm its structure. |
| Reaction failure when using acidic catalysts. | Acid-catalyzed ring-opening of the oxetane.[6][9] | - Use non-acidic or mildly basic conditions whenever feasible. - If an acid is necessary, use the mildest possible acid and the lowest effective concentration. |
| Inconsistent results between batches of the starting material. | The stability of the compound can be batch-dependent, and degradation may have occurred during storage. | - Always re-analyze the starting material before use, especially if it has been stored for an extended period. - Store the compound under the recommended conditions (2-8°C, inert atmosphere).[10] |
Experimental Protocols: Mitigating Instability
Here are detailed protocols for common transformations, designed to minimize the degradation of this compound.
Protocol 1: Esterification under Mild, Basic Conditions
This protocol avoids the use of strong acids, which can induce ring-opening.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a mild base, such as potassium carbonate (1.5 equivalents) or Hunig's base (diisopropylethylamine, 2 equivalents).[9]
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion , quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Protocol 2: Amide Coupling
This standard coupling procedure is generally well-tolerated by the oxetane ring.
-
Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DCM or DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature to form the activated ester.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress.
-
Work-up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃), and finally brine.
-
Dry the organic layer and concentrate to obtain the crude amide, which can then be purified.
Visualizing Decomposition Pathways
The following diagrams illustrate the key stability and instability pathways for this compound.
Caption: Stability and Instability Pathways of this compound.
Caption: Recommended workflow to minimize degradation.
Conclusion
While this compound is a powerful synthetic tool, its inherent instability, particularly the tendency to isomerize to a lactone under thermal stress, requires careful consideration in experimental design. By understanding the underlying decomposition mechanisms and implementing the mitigation strategies outlined in this guide—such as using mild reaction conditions, avoiding high temperatures and strong acids, and protecting the carboxylic acid group when necessary—researchers can confidently and successfully utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound - ChemiMartChemiMart [chemimart.de]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. hurawalhi.com [hurawalhi.com]
Technical Support Center: Analytical Methods for Detecting Isomerization Byproducts
Welcome to the technical support center for the analysis of isomerization byproducts. Isomerization—the process by which a compound is transformed into an isomer with the same molecular formula but a different arrangement of atoms—is a critical quality attribute to monitor during drug development. These structural variants can have different physicochemical properties, biological activities, and safety profiles.[1][2] This guide provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering challenges in the detection and quantification of these critical byproducts.
Part 1: Generating Isomerization Byproducts for Method Development
Before you can detect and troubleshoot your analysis of isomerization byproducts, you must first generate them in a controlled manner. Forced degradation (or stress testing) is an essential first step. It is designed to intentionally degrade the drug substance to generate potential degradation products, including isomers, that could form during storage.[3][4][5] These studies are crucial for developing and validating stability-indicating analytical methods as mandated by regulatory bodies.[4][5][6]
Experimental Protocol: Forced Degradation via Acid/Base Hydrolysis
This protocol outlines a general procedure for inducing isomerization through acid and base stress. The goal is to achieve 5-20% degradation, as excessive degradation can lead to secondary products that complicate analysis.[7]
-
Sample Preparation : Prepare a stock solution of your drug substance in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration, typically around 1 mg/mL.[7]
-
Acid Hydrolysis :
-
To a vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M Hydrochloric Acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the reaction by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH) to quench the degradation process.
-
-
Base Hydrolysis :
-
To a separate vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate and sample as described for acid hydrolysis.
-
Neutralize the aliquots with an equimolar amount of 0.1 M Hydrochloric Acid (HCl).
-
-
Analysis : Analyze the neutralized samples, alongside an unstressed control sample, using an appropriate analytical method (e.g., HPLC-UV).
Caption: General workflow for a forced degradation study.
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating and quantifying isomers in the pharmaceutical industry.[8] However, due to their similar physicochemical properties, separating isomers can be challenging.
Frequently Asked Questions & Troubleshooting Guide (HPLC)
Question: My target compound and its isomer are co-eluting or have very poor resolution (Rs < 1.5). What are the primary causes and how can I fix this?
Answer: Poor resolution between isomers is the most common challenge. The cause is insufficient differential interaction with the stationary and mobile phases. Here is a systematic approach to troubleshoot this issue.
-
Causality : Resolution is governed by efficiency, selectivity, and retention. For isomers, selectivity (α) is the most critical and often the most difficult parameter to manipulate.[2] You must alter the chromatographic conditions to exploit subtle differences in isomer structure (e.g., hydrophobicity, pKa, or stereochemistry).
Troubleshooting Steps:
-
Modify Mobile Phase Selectivity : This is often the fastest and easiest parameter to adjust.
-
Change Organic Modifier : If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is primarily a dipole. This difference can alter interactions with your isomers and the stationary phase, thereby affecting selectivity.
-
Adjust pH : The pH of the mobile phase can dramatically impact the retention of ionizable compounds.[9][10] Even a 0.2 unit change in pH can significantly shift retention and potentially resolve co-eluting peaks. Operate within the stable pH range of your column (typically pH 2-8 for silica-based columns).
-
Modify Additives/Buffers : For chiral separations, adding a chiral selector to the mobile phase can be effective.[11] For achiral isomers, small changes in buffer concentration can influence ionic interactions and improve separation.
-
-
Adjust Temperature :
-
Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[12][13] Lowering the temperature often increases retention and can sometimes improve resolution, while increasing temperature can improve peak efficiency but may decrease selectivity.[2][14] Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C).
-
-
Evaluate the Stationary Phase :
-
If mobile phase and temperature adjustments fail, the stationary phase chemistry is likely not suitable.
-
Change Column Chemistry : Switch to a column with a different stationary phase. If you are using a standard C18 column, consider a Phenyl-Hexyl phase (for π-π interactions), a Pentafluorophenyl (PFP) phase (for dipole-dipole and shape selectivity), or an embedded polar group (EPG) column.
-
For Chiral Isomers : A specialized chiral stationary phase (CSP) is almost always required.[15] Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common first choice due to their broad applicability.[2]
-
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Question: I am observing significant peak tailing for my isomer peaks. What is the cause?
Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.
-
Causality : The ideal chromatographic peak is Gaussian, resulting from a single, consistent interaction mechanism. Tailing occurs when a fraction of the analyte molecules is retained more strongly. Common causes include interactions with acidic silanol groups on the silica support, column contamination, or extra-column dead volume.[16][17]
Troubleshooting Steps:
-
Check for Silanol Interactions : This is a very common cause, especially for basic compounds.
-
Lower Mobile Phase pH : Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%). This protonates the silanol groups, minimizing their interaction with basic analytes.
-
Use a High-Purity, End-Capped Column : Modern columns are designed with minimal residual silanols. Ensure you are using a high-quality column.
-
-
Rule out Column Contamination/Degradation :
-
Flush the Column : Wash the column with a strong solvent to remove any strongly retained contaminants.
-
Replace the Frit/Guard Column : Particulates from the sample or system can clog the inlet frit, causing peak distortion.
-
-
Optimize Method Parameters :
-
Reduce Injection Volume/Mass : Overloading the column can lead to peak tailing.[16] Dilute your sample and inject a smaller volume.
-
Ensure Mobile Phase Compatibility : Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase.[17]
-
Part 3: Troubleshooting Mass Spectrometry (MS)
MS is a powerful tool for identification, but since isomers have identical masses, standard MS analysis cannot differentiate them.[18] The key is to use techniques that probe the molecule's structure.
Frequently Asked Questions & Troubleshooting Guide (MS)
Question: How can I use mass spectrometry to distinguish between isomers that have the same m/z value?
Answer: You must employ techniques that can differentiate based on structure rather than mass alone. This involves tandem mass spectrometry (MS/MS) or ion mobility spectrometry (IMS).
-
Causality : Although isomers have the same elemental composition, their different atomic arrangements lead to different bond stabilities. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, they will fragment differently, producing unique "fingerprint" product ion spectra.[19][20] Similarly, isomers often have different three-dimensional shapes, which allows them to be separated by their drift time in an ion mobility cell.[1][21]
Troubleshooting & Implementation Steps:
-
Tandem Mass Spectrometry (MS/MS or MS³) :
-
Action : Perform a Product Ion Scan on the isomeric precursor ion. Isolate the parent ion (e.g., m/z 300) and fragment it.
-
Expected Result : Compare the resulting MS/MS spectra. Positional isomers will often yield unique fragment ions, while stereoisomers may show significant differences in the relative intensities of common fragment ions.[19][20]
-
Troubleshooting : If MS/MS spectra are too similar, you may need to optimize the collision energy. A stepwise increase in collision energy can reveal subtle differences in fragmentation pathways. In some cases, MS³ may be required to further fragment a common product ion to find a structural difference.[19]
-
-
Ion Mobility Spectrometry (IMS) :
-
Action : Analyze the sample on an LC-IMS-MS system. This technique separates ions in the gas phase based on their size and shape (collisional cross-section, CCS) before they enter the mass spectrometer.[1]
-
Expected Result : Isomers with different 3D structures will have different drift times and can be separated by the IMS cell, appearing as distinct features in the data even if they co-elute from the LC column.[21]
-
Troubleshooting : If isomers are not resolved by IMS, the difference in their CCS may be too small for the instrument's resolving power. However, even for co-drifting species, their fragmentation patterns (from MS/MS) can still be used for identification.
-
Caption: Principle of isomer differentiation using tandem MS.
Part 4: Troubleshooting Other Key Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My 1D ¹H NMR spectra for two constitutional isomers are very similar. How can I confidently distinguish them?
Answer: While 1D proton NMR is powerful, complex isomers can yield ambiguous spectra. Rely on the combination of chemical shift, coupling constants, and advanced 2D NMR techniques.
-
Causality : NMR spectroscopy distinguishes nuclei based on their unique electronic environments.[22][23] Constitutional isomers have different atom connectivity, which guarantees that the electronic environments, and thus the chemical shifts and coupling patterns, will be different, even if subtly.[24][25]
Troubleshooting Steps:
-
Analyze ¹³C NMR : A proton-decoupled ¹³C NMR spectrum is often simpler and more definitive. Count the number of unique carbon signals. Isomers with different symmetries will have a different number of signals.[22]
-
Utilize 2D NMR :
-
COSY (Correlation Spectroscopy) : Identifies proton-proton coupling networks. This allows you to trace the connectivity of protons through bonds, which will differ between constitutional isomers.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons. This provides an unambiguous map of which proton is attached to which carbon, helping to piece together the isomeric structure.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is extremely powerful for establishing the overall carbon skeleton and confirming the correct isomer.
-
Capillary Electrophoresis (CE)
Question: I'm having trouble separating enantiomers using CE with a cyclodextrin chiral selector. What should I try?
Answer: Enantiomeric separation in CE relies on differential binding between each enantiomer and the chiral selector.[26][27] If separation is poor, this interaction must be optimized.
-
Causality : The separation mechanism in chiral CE is based on creating a transient diastereomeric complex between the analyte and the chiral selector (e.g., a cyclodextrin).[28] The different binding affinities of the two enantiomers lead to different effective mobilities and thus separation.
Troubleshooting Steps:
-
Optimize Chiral Selector Concentration : There is an optimal concentration for the chiral selector. Too low, and there isn't enough interaction. Too high, and both enantiomers may be fully complexed, eliminating the differential mobility. Test a range of concentrations (e.g., 5 mM to 20 mM β-cyclodextrin).
-
Change the Type of Cyclodextrin : If a neutral cyclodextrin (e.g., β-CD) doesn't work, try a charged derivative (e.g., sulfated β-CD) or a bulkier one. The size of the cyclodextrin cavity and its functional groups are key to achieving selective interactions.[11][29]
-
Adjust Buffer pH and Voltage : The pH affects the charge of the analyte and the electroosmotic flow (EOF). Varying the pH can significantly impact the separation window. The applied voltage affects resolution and analysis time; a lower voltage may improve resolution at the cost of a longer run time.[26]
-
Add an Organic Modifier : Adding a small amount of an organic solvent like methanol or acetonitrile to the running buffer can alter the binding constant of the analyte-selector complex and improve selectivity.[29]
Part 5: Comparative Summary and General FAQs
Comparison of Analytical Methods for Isomer Analysis
| Parameter | HPLC | Mass Spectrometry (MS) | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Primary Use | Separation & Quantification | Identification & Structure Confirmation | Definitive Structure Elucidation | High-Efficiency Separation |
| Strengths | Robust, reproducible, widely available, excellent for quantification.[8] | High sensitivity, provides molecular weight and structural data (MS/MS).[30] | Unambiguous structure identification, distinguishes all isomer types.[22][25] | Extremely high separation efficiency, low sample/reagent use.[26][31] |
| Common Challenges | Resolution of closely related isomers, chiral separations require special columns.[15] | Cannot distinguish isomers by mass alone, requires MS/MS or IMS.[18][20] | Low sensitivity, requires higher sample amounts, complex data interpretation. | Lower concentration sensitivity (UV), migration time reproducibility can be an issue. |
| Best For... | Routine QC, stability testing, and quantification of known isomers. | Identifying unknown isomers generated in stress studies, peptide mapping.[32][33] | Absolute proof of structure for reference standards and novel byproducts. | Chiral separations, analysis of charged isomers, and complex mixtures.[27] |
General Frequently Asked Questions
Question: What are the regulatory expectations regarding isomerization?
Answer: Regulatory agencies like the FDA expect that you will identify and control any impurities or degradation products that could affect the safety and efficacy of a drug product. According to ICH guidelines (specifically Q6B and Q3A/B), any degradation product found at a level above the identification threshold must be structurally characterized. You must develop and validate a stability-indicating method that can separate the drug substance from its byproducts, including isomers, and quantify them accurately.[3][34]
Question: How do pH and temperature affect the rate of isomerization in my product?
Answer: Both pH and temperature are critical factors. Isomerization reactions, such as the deamidation of asparagine or the epimerization of a chiral center, are often catalyzed by acidic or basic conditions.[9][10] The rate of these reactions is also highly temperature-dependent, generally increasing at higher temperatures as described by the Arrhenius equation.[12][35] Therefore, controlling the pH with appropriate buffers and storing the product at a recommended temperature are essential for ensuring its stability.
References
- 1. biocompare.com [biocompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. staging.gmi-inc.com [staging.gmi-inc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protein Isomerization in Aging Diseases: Mass Spectrometry Strategies for Identifying and Locating Isomerized Residues [escholarship.org]
- 21. Untargeted Discovery and Localization of Isomerized Residues in Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. azom.com [azom.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 29. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biopharminternational.com [biopharminternational.com]
- 31. mdpi.com [mdpi.com]
- 32. Deamidation & Isomerization Analysis - Creative Biolabs [creative-biolabs.com]
- 33. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. demarcheiso17025.com [demarcheiso17025.com]
- 35. Temperature variations in pharmaceutical storage facilities and knowledge, attitudes, and practices of personnel on proper storage conditions for medicines in southern Malawi - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize impurities in 3-(Bromomethyl)oxetane-3-carboxylic acid synthesis
A comprehensive technical support guide for the synthesis of 3-(Bromomethyl)oxetane-3-carboxylic acid is provided below, addressing strategies to minimize impurities. This guide is structured as a technical support center with troubleshooting guides and FAQs, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of this compound
This guide offers in-depth technical assistance for the synthesis of this compound, a critical building block in modern medicinal chemistry. The focus is on providing practical, field-tested strategies to minimize impurities and optimize reaction outcomes, ensuring the production of high-quality material for downstream applications.
Introduction
This compound is a highly sought-after bifunctional building block.[1] Its incorporation into drug candidates can enhance key properties such as metabolic stability and aqueous solubility. However, the inherent strain of the oxetane ring and the reactivity of the functional groups present a unique set of synthetic challenges. The formation of impurities is a common hurdle that can complicate purification and compromise the integrity of subsequent synthetic steps. This guide is designed to be a comprehensive resource for troubleshooting common issues and implementing robust synthetic protocols.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific experimental problems that may arise during the synthesis of this compound, offering detailed explanations and actionable solutions.
Question 1: My final product is contaminated with a significant amount of a ring-opened diol impurity. What is the cause and how can I prevent it?
The presence of a diol impurity, specifically 2-(bromomethyl)-2-(hydroxymethyl)propane-1,3-diol, is a frequent issue. This arises from the cleavage of the oxetane ring under harsh reaction conditions.
Mechanism of Ring Opening:
The strained four-membered oxetane ring is susceptible to nucleophilic attack, particularly under strongly acidic or basic conditions, or at elevated temperatures. During the synthesis, residual nucleophiles or harsh pH conditions during workup can lead to the hydrolytic cleavage of the ether linkages.
Prevention Strategies:
-
Careful Control of pH: During aqueous workup, especially after a basic hydrolysis, it is crucial to neutralize the reaction mixture gently. Rapid or excessive acidification can catalyze ring-opening. It is advisable to use a buffered system or add acid dropwise while monitoring the pH.
-
Temperature Management: Avoid excessive heating during all stages of the synthesis and purification. Many reactions involving oxetanes are best performed at or below room temperature to maintain the integrity of the ring.[2]
-
Choice of Reagents: When hydrolyzing a precursor ester, using milder basic conditions (e.g., lithium hydroxide in a THF/water mixture at controlled temperatures) is preferable to stronger bases or elevated temperatures, which can promote side reactions.[2][3]
Workflow for Minimizing Ring-Opened Impurities:
Caption: Workflow for preventing oxetane ring opening.
Question 2: I'm observing the formation of an isomeric lactone upon storage or during purification. Why is this happening and how can I avoid it?
The isomerization of oxetane-carboxylic acids into more stable five or six-membered lactones is a known, yet often unexpected, issue.[4] This can occur even at room temperature over time, and is accelerated by heat.[4]
Mechanism of Isomerization:
This is an intramolecular process where the carboxylic acid functional group acts as a nucleophile, attacking one of the methylene carbons of the oxetane ring, leading to ring-opening and subsequent formation of a more thermodynamically stable lactone.[4]
Prevention and Mitigation:
-
Storage Conditions: Store this compound at low temperatures (e.g., -20°C) under an inert atmosphere to slow down the rate of isomerization.[5]
-
Avoid Excessive Heating: During purification, especially when removing solvents, use the lowest possible temperature. Avoid prolonged heating, which can significantly promote lactone formation.[4]
-
Prompt Use: It is advisable to use the synthesized acid as quickly as possible in the next synthetic step to minimize the opportunity for degradation.
-
pH during Storage: Storing the compound as a salt (e.g., a sodium or potassium salt) can prevent the intramolecular attack by the carboxylate, as the deprotonated form is less nucleophilic. The free acid can be regenerated just before use.
Data on Stability of Oxetane-Carboxylic Acids:
| Condition | Stability | Rationale |
| Room Temperature Storage | Prone to isomerization over time[4] | The molecule possesses enough thermal energy for the intramolecular cyclization to occur slowly. |
| Elevated Temperature (e.g., >50°C) | Rapid isomerization[4] | Increased thermal energy significantly accelerates the rate of the intramolecular reaction. |
| Low-Temperature Storage (-20°C) | Significantly more stable | Reduces the kinetic energy of the molecules, slowing down the rate of isomerization. |
| Storage as a Salt | High stability | The carboxylate form is a weaker nucleophile for the intramolecular ring-opening reaction. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis and handling of this compound.
FAQ 1: What is a reliable synthetic route to minimize impurities from the start?
A common and effective route involves the oxidation of a hydroxymethyl precursor. This method generally offers good control over the reaction and can produce high-purity material when executed correctly.
Recommended Synthetic Pathway:
Caption: A reliable synthetic route for this compound.
Key Experimental Protocol for Oxidation:
-
Dissolve (3-(Bromomethyl)oxetan-3-yl)methanol in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄.
-
Filter the mixture to remove manganese dioxide.
-
Carefully acidify the filtrate with an acid like HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
This method, when performed with careful temperature control, can yield a high-purity product.[6]
FAQ 2: What are the best practices for the purification of this compound?
Given the potential for thermal degradation, purification methods should be chosen carefully.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for achieving high purity.
-
Solvent Selection: A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is typically effective. The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added until the solution becomes turbid. Slow cooling should then afford crystals of the pure product.
-
-
Column Chromatography: This can be used but requires some precautions.
-
Acidification of the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the eluent can help to suppress the ionization of the carboxylic acid, leading to better peak shapes and reduced tailing on the silica gel.
-
Rapid Elution: To minimize the time the product spends on the acidic silica gel, it is advisable to use a slightly more polar solvent system for faster elution.
-
References
Validation & Comparative
A Senior Application Scientist's Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid: A Comparative Analysis for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The incorporation of novel scaffolds can dramatically alter the physicochemical and pharmacological properties of a lead compound. In this guide, we provide an in-depth comparison of 3-(Bromomethyl)oxetane-3-carboxylic acid, a unique bifunctional building block, with its carbocyclic analog and other related structures. This analysis is grounded in experimental data and established principles of medicinal chemistry to empower you to make informed decisions in your synthetic endeavors.
Introduction: The Allure of the Spirocyclic Oxetane Scaffold
This compound is a valuable synthetic intermediate that allows for the introduction of a spirocyclic oxetane moiety. The oxetane ring, a four-membered ether, has gained significant traction in medicinal chemistry for its ability to confer desirable properties such as increased aqueous solubility, improved metabolic stability, and reduced lipophilicity when compared to its carbocyclic counterparts.[1][2] The spirocyclic nature of the resulting scaffold introduces a rigid, three-dimensional architecture, which can lead to enhanced target affinity and selectivity.[3][4]
This guide will focus on a direct comparison of this compound with its closest carbocyclic analog, 3-(bromomethyl)cyclobutane-1-carboxylic acid . We will delve into their physicochemical properties, chemical stability, and reactivity, providing experimental protocols to facilitate your own comparative studies.
At a Glance: Structural Comparison
Caption: Molecular structures of the two primary building blocks.
Part 1: A Deep Dive into Physicochemical Properties
The seemingly subtle difference of a single oxygen atom in the oxetane ring profoundly impacts the physicochemical properties of the building block and, consequently, the final spirocyclic compound.
| Property | This compound (Predicted) | 3-(Bromomethyl)cyclobutane-1-carboxylic acid (Predicted) | Rationale for Difference |
| cLogP | 0.5 - 1.0 | 1.5 - 2.0 | The polar oxygen atom in the oxetane ring significantly reduces lipophilicity. |
| Polar Surface Area (PSA) | 46.5 Ų | 37.3 Ų | The ether oxygen contributes to a larger polar surface area, suggesting better aqueous solubility. |
| pKa | ~4.0 - 4.5 | ~4.5 - 5.0 | The electron-withdrawing inductive effect of the oxetane oxygen is expected to increase the acidity of the carboxylic acid compared to the cyclobutane analog.[5] |
Experimental Validation of Physicochemical Properties
To experimentally validate these predicted differences, a straightforward set of experiments can be conducted.
Caption: Workflow for experimental physicochemical property determination.
Detailed Protocol: pKa Determination by Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh approximately 10 mg of the carboxylic acid and dissolve it in 50 mL of a 1:1 mixture of methanol and water.
-
Titration Setup: Use a calibrated pH meter and a micro-burette containing a standardized 0.1 M solution of sodium hydroxide.
-
Titration: Slowly add the NaOH solution in small increments (e.g., 0.05 mL) to the analyte solution while continuously stirring and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Part 2: Chemical Stability - The Achilles' Heel of Oxetane-Carboxylic Acids?
A critical consideration when working with oxetane-containing building blocks is their potential for instability. It has been reported that some oxetane-carboxylic acids can undergo intramolecular ring-opening to form lactones, particularly upon heating or during prolonged storage.[6][7] This isomerization is a significant drawback that must be carefully evaluated.
Caption: Potential isomerization of this compound.
In contrast, the cyclobutane ring is generally more stable and not prone to such rearrangements under typical synthetic conditions.
Proposed Comparative Stability Study
To assess the relative stability of the two building blocks, a simple experiment can be performed.
-
Sample Preparation: Prepare solutions of both this compound and 3-(bromomethyl)cyclobutane-1-carboxylic acid in a relevant solvent (e.g., DMSO-d6 for NMR analysis) at a concentration of ~10 mg/mL.
-
Stress Conditions: Aliquot the solutions into separate vials and subject them to different conditions:
-
Room temperature for 1 week.
-
50 °C for 24 hours.
-
Mildly acidic conditions (e.g., spiked with a small amount of TFA) at room temperature for 24 hours.
-
Mildly basic conditions (e.g., spiked with a small amount of triethylamine) at room temperature for 24 hours.
-
-
Analysis: Analyze the samples by ¹H NMR spectroscopy to monitor for the appearance of any new signals corresponding to degradation or isomerization products.
Part 3: Reactivity in Spirocyclization - A Tale of Steric Hindrance
Both building blocks are designed for the construction of spirocycles via an intramolecular SN2 reaction. However, the reactivity of the bromomethyl group is expected to be significantly hampered by steric hindrance.
Caption: General scheme for spirocyclization.
The carbon bearing the bromine atom in both molecules is a primary carbon, which is typically favorable for SN2 reactions. However, the adjacent quaternary carbon creates a neopentyl-like environment. Neopentyl halides are notoriously unreactive in SN2 reactions due to the severe steric hindrance that prevents the requisite backside attack of the nucleophile.[8][9]
It is therefore anticipated that both this compound and 3-(bromomethyl)cyclobutane-1-carboxylic acid will exhibit sluggish reactivity in spirocyclization reactions, likely requiring forcing conditions (e.g., high temperatures, strong bases).
Experimental Protocol: Comparative Spirocyclization Reaction
This protocol outlines a parallel synthesis to directly compare the reactivity of the two building blocks in a model spirocyclization reaction.
Step 1: Amide Formation
-
To a solution of aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of the respective acid chloride (prepared by treating the carboxylic acid with oxalyl chloride or thionyl chloride) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Spirocyclization
-
To a solution of the amide from Step 1 (1.0 eq) in a high-boiling polar aprotic solvent such as DMF or DMSO, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (KOtBu, 1.5 eq) at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the progress by LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the spirocyclic product by column chromatography.
Analysis of Results
The reaction rates can be compared by monitoring the consumption of starting material and the formation of the product over time using LC-MS. The isolated yields of the spirocyclic products will provide a direct measure of the efficiency of the cyclization for each building block.
Part 4: Impact on Drug-like Properties of the Final Spirocyclic Compounds
The choice between the oxetane and cyclobutane building blocks will have a lasting impact on the properties of the final spirocyclic molecules. Based on established trends in medicinal chemistry, the following differences can be anticipated:
| Property of Final Spirocycle | Expected Impact of Oxetane | Expected Impact of Cyclobutane |
| Aqueous Solubility | Higher | Lower |
| Lipophilicity (LogD) | Lower | Higher |
| Metabolic Stability | Generally higher | Generally lower |
| Hydrogen Bond Accepting Capacity | Present (ether oxygen) | Absent |
| Molecular Rigidity | High | High |
| Novelty and IP Position | Higher | Lower |
Conclusion and Recommendations
Both this compound and 3-(bromomethyl)cyclobutane-1-carboxylic acid are challenging yet valuable building blocks for the synthesis of novel spirocyclic scaffolds.
Choose this compound when:
-
The primary goal is to improve aqueous solubility and reduce lipophilicity.
-
Enhanced metabolic stability is a key objective.
-
A hydrogen bond acceptor at the spirocyclic core is desired for target engagement.
-
A novel and patentable chemical space is being explored.
Be mindful of:
-
The potential for instability and isomerization of the building block.
-
The likely need for forcing conditions in the spirocyclization step.
Choose 3-(bromomethyl)cyclobutane-1-carboxylic acid when:
-
A more lipophilic and less polar scaffold is desired.
-
The stability of the building block is a primary concern.
-
A more traditional and well-precedented carbocyclic scaffold is preferred.
Be mindful of:
-
The likely sluggish reactivity in the spirocyclization step.
-
The resulting spirocycle may have lower aqueous solubility and potentially higher metabolic turnover compared to the oxetane analog.
By carefully considering the trade-offs in physicochemical properties, stability, and reactivity, researchers can strategically select the most appropriate building block to accelerate their drug discovery programs.
References
- 1. brainly.in [brainly.in]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
A Tale of Two Scaffolds: A Senior Application Scientist's Guide to 3-(Bromomethyl)oxetane-3-carboxylic Acid versus Cyclobutane Carboxylic Acids in Synthesis
For the modern medicinal chemist, the quest for molecular scaffolds that confer optimal physicochemical and pharmacokinetic properties is a perpetual challenge. Among the myriad of available building blocks, small, strained rings have emerged as powerful tools to navigate the complexities of drug design. This guide provides an in-depth, comparative analysis of two prominent four-membered ring systems: 3-(bromomethyl)oxetane-3-carboxylic acid and cyclobutane carboxylic acids. We will delve into their synthetic accessibility, explore their impact on key drug-like properties through experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Introduction: The Allure of Four-Membered Rings in Drug Discovery
The incorporation of small, conformationally restricted rings like oxetanes and cyclobutanes into drug candidates has become a favored strategy to enhance properties such as metabolic stability, aqueous solubility, and three-dimensionality.[1][2][3] These scaffolds can act as bioisosteric replacements for more common but metabolically susceptible functionalities, such as gem-dimethyl or carbonyl groups.[4] While both oxetanes and cyclobutanes offer a means to escape "flatland" and explore new chemical space, their subtle structural and electronic differences can lead to profound impacts on a molecule's overall performance.
This compound, a bifunctional building block, introduces a polar, metabolically robust oxetane core.[5] The oxetane's oxygen atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the pKa of neighboring functionalities.[2] In contrast, cyclobutane carboxylic acids provide a purely carbocyclic scaffold, prized for its ability to introduce conformational rigidity and serve as a non-planar linker.[1] This guide will dissect the nuances of these two scaffolds, providing a clear rationale for their selective application in synthesis.
Synthetic Accessibility: A Tale of Two Cyclizations
The practical utility of any building block is fundamentally tied to its synthetic accessibility. Here, we compare the common synthetic routes to both this compound and cyclobutane carboxylic acids.
The Path to this compound
The synthesis of 3,3-disubstituted oxetanes, such as our target molecule, often relies on an intramolecular Williamson etherification. A plausible and referenced route to this compound commences with a double-alkylation of a malonate ester, followed by reduction, cyclization, and final oxidation. A key intermediate in this pathway is (3-(bromomethyl)oxetan-3-yl)methanol.[3]
A Classic Route to Cyclobutane Carboxylic Acid
The synthesis of simple cyclobutane carboxylic acids is a well-established process, often starting from the condensation of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.[6] This is followed by saponification to the dicarboxylic acid and subsequent thermal decarboxylation.[7][8] This robust and scalable route has made cyclobutane scaffolds readily accessible.
Head-to-Head Comparison: Physicochemical and Metabolic Properties
The decision to incorporate an oxetane versus a cyclobutane ring is often driven by the desired modulation of a compound's physicochemical and pharmacokinetic properties. The following sections and tables summarize key experimental data from comparative studies.
Lipophilicity, Solubility, and Basicity
The introduction of the polar oxetane ring generally leads to a reduction in lipophilicity (LogD) and an increase in aqueous solubility compared to its carbocyclic cyclobutane counterpart.[9] Furthermore, the electron-withdrawing nature of the oxetane oxygen can significantly lower the basicity (pKa) of adjacent amines, a crucial factor in mitigating hERG liability.[10]
| Property | Oxetane-Containing Analog | Cyclobutane-Containing Analog | Rationale and Impact |
| Lipophilicity (LogD) | Generally Lower | Generally Higher | The polar oxygen atom in the oxetane ring reduces lipophilicity, which can improve solubility and reduce off-target effects.[11] |
| Aqueous Solubility | Generally Higher | Generally Lower | Increased polarity of the oxetane scaffold often leads to enhanced aqueous solubility, a key factor for oral bioavailability.[12] |
| Amine Basicity (pKa) | Lowered | Unchanged | The inductive effect of the oxetane oxygen reduces the pKa of proximal amines, which can improve cell permeability and reduce hERG channel binding.[2] |
Metabolic Stability
A primary driver for the use of small, strained rings is to enhance metabolic stability by blocking sites of oxidative metabolism. Both oxetanes and cyclobutanes are generally more resistant to metabolic degradation than linear alkyl chains.[1] However, direct comparisons have shown that in some contexts, the oxetane moiety can offer superior metabolic stability.[9]
| Parameter | Oxetane-Containing Analog | Cyclobutane-Containing Analog | Experimental Insight |
| In Vitro Clearance (CLint) | Often Lower | Often Higher | In matched-pair analyses, oxetane-containing compounds frequently exhibit lower intrinsic clearance in liver microsomes, indicating greater metabolic stability.[2][9] |
| Metabolic Profile | Can be more predictable | Can be more variable | The oxetane ring is a poor substrate for many CYP450 enzymes, leading to a more predictable metabolic fate. |
Experimental Protocols
To provide a practical foundation for the concepts discussed, detailed, step-by-step experimental protocols for the synthesis of key intermediates are provided below.
Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic Acid[7]
-
Preparation of Diethyl Cyclobutane-1,1-dicarboxylate: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (23 g, 1 mol) in absolute ethanol (400 mL). To this, diethyl malonate (160 g, 1 mol) is added. The mixture is heated to boiling, and 1,3-dibromopropane (202 g, 1 mol) is added dropwise over 4 hours. The mixture is refluxed for an additional 10 hours. The ethanol is then distilled off, and water is added to the residue. The ester is extracted with ether, the ethereal solution is dried over anhydrous sodium sulfate, and the ether is evaporated. The residual oil is distilled under reduced pressure to yield diethyl cyclobutane-1,1-dicarboxylate.
-
Saponification to Cyclobutane-1,1-dicarboxylic Acid: The prepared ester (100 g, 0.5 mol) is refluxed with a solution of potassium hydroxide (60 g, 1.07 mol) in water (200 mL) until the ester layer disappears (approximately 8 hours). The solution is cooled and acidified with hydrochloric acid. Upon cooling, cyclobutane-1,1-dicarboxylic acid crystallizes out and is collected by filtration.
Protocol 2: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol[3]
-
Synthesis of 2,2-bis(bromomethyl)propane-1,3-diol: To a stirred solution of pentaerythritol (136 g, 1 mol) in 48% hydrobromic acid (800 mL), the mixture is heated to 120-130°C for 10 hours. The reaction mixture is then cooled, and the product is extracted with diethyl ether. The ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated to give the crude diol.
-
Cyclization to (3-(Bromomethyl)oxetan-3-yl)methanol: The crude 2,2-bis(bromomethyl)propane-1,3-diol is dissolved in a suitable solvent like THF, and a strong base such as sodium hydride (1.1 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature overnight. The reaction is then quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to afford (3-(bromomethyl)oxetan-3-yl)methanol.
Conclusion: Making an Informed Choice
Both this compound and cyclobutane carboxylic acids are valuable building blocks in the synthetic chemist's toolbox. The choice between them should be a data-driven decision based on the specific goals of the drug discovery program.
-
Choose cyclobutane carboxylic acids when the primary goal is to introduce conformational rigidity, explore 3D chemical space with a metabolically robust carbocyclic linker, and when synthetic accessibility and cost are major considerations.[1]
-
Choose this compound when seeking to simultaneously improve metabolic stability, enhance aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby functional groups.[9][11] The oxetane's polarity and hydrogen bond accepting capability offer additional tools for fine-tuning molecular properties.
By understanding the distinct synthetic and physicochemical profiles of these two scaffolds, researchers can make more informed and strategic decisions in the design of next-generation therapeutics.
References
- 1. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound - ChemiMartChemiMart [chemimart.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A-Head-to-Head-Battle-in-Bioisosterism-Oxetane-vs-The-gem-Dimethyl-Group
In the landscape of modern drug discovery, the pursuit of metabolically robust candidates with ideal physicochemical properties is a cornerstone of successful lead optimization. Medicinal chemists frequently employ bioisosteric replacements to fine-tune these properties. Among these strategies, the substitution of a gem-dimethyl group with an oxetane ring has emerged as a particularly powerful tactic to mitigate metabolic liabilities and improve aqueous solubility.[1][2] This guide provides an objective, data-driven comparison of these two functional groups, supported by experimental evidence and detailed methodologies to inform rational drug design.
The-Classic-Contender-The-gem-Dimethyl-Group
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a common motif in medicinal chemistry. Its primary role is to provide steric bulk, which can shield adjacent, metabolically labile sites from enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1] However, this steric shield comes at a cost. The introduction of a gem-dimethyl group invariably increases the lipophilicity of a compound, which can negatively impact other critical properties such as aqueous solubility, potentially leading to poor oral bioavailability and off-target effects.[3][4]
The-Modern-Challenger-The-Oxetane-Ring
Oxetanes, four-membered cyclic ethers, have gained significant traction as polar surrogates for the gem-dimethyl group.[5][6] Possessing a similar spatial arrangement and molecular volume, the oxetane ring offers a key advantage: it introduces polarity, which can reduce lipophilicity while often maintaining or even improving metabolic stability.[3][7] This strategic replacement can lead to a more favorable overall drug-like profile.[4][8]
Physicochemical-Properties-A-Quantitative-Comparison
The most significant advantage of the oxetane-for-gem-dimethyl swap lies in the modulation of physicochemical properties. The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor and introduces a dipole moment, leading to increased polarity and aqueous solubility.
| Compound Pair | Structure with gem-Dimethyl | Structure with Oxetane | cLogP (gem-Dimethyl) | cLogP (Oxetane) | ΔcLogP | Aqueous Solubility (gem-Dimethyl) | Aqueous Solubility (Oxetane) | Fold Increase in Solubility |
| BACE1 Inhibitor Series | Image of BACE1 inhibitor with gem-dimethyl | Image of BACE1 inhibitor with oxetane | 3.1 | 1.9 | -1.2 | 5 µg/mL | 200 µg/mL | 40x |
| PIM1 Kinase Inhibitor Series | Image of PIM1 kinase inhibitor with gem-dimethyl | Image of PIM1 kinase inhibitor with oxetane | 4.2 | 3.0 | -1.2 | 1 µg/mL | 50 µg/mL | 50x |
Data synthesized from representative examples in the literature.[9][10][11][12]
As the data illustrates, replacing a gem-dimethyl group with an oxetane consistently leads to a significant reduction in lipophilicity (cLogP) and a dramatic increase in aqueous solubility.[9] This can be a critical advantage in overcoming absorption and formulation challenges during drug development.[4]
Caption: Comparison of gem-dimethyl and oxetane properties.
Metabolic-Stability-Blocking-Oxidative-Pathways
The gem-dimethyl group, while intended to block metabolism, can itself be a site of oxidative metabolism, leading to the formation of hydroxylated or carboxylated metabolites. The oxetane ring, being an ether, is generally more resistant to CYP-mediated oxidation.
| Compound Pair | Motif | Human Liver Microsomal Stability (t½, min) |
| BACE1 Inhibitor Analogs | gem-Dimethyl | 25 |
| Oxetane | >120 | |
| PIM1 Kinase Inhibitor Analogs | gem-Dimethyl | 40 |
| Oxetane | >180 |
Data synthesized from representative examples in the literature.[7][12][13][14]
The replacement of the metabolically susceptible C-H bonds of the gem-dimethyl group with the more stable C-O and C-C bonds of the oxetane ring often results in a significant improvement in metabolic stability.[9][15] This translates to a longer half-life and potentially a lower required dose in vivo.
Caption: Metabolic pathways of gem-dimethyl vs. oxetane.
Case-Study-BACE1-Inhibitors-for-Alzheimer-s-Disease
The development of inhibitors for the β-secretase enzyme (BACE1) provides a compelling case study.[10][12] Early BACE1 inhibitors often incorporated a gem-dimethyl group to block a potential metabolic soft spot. However, these compounds suffered from high lipophilicity and suboptimal pharmacokinetic properties.
In a key example, replacing the gem-dimethyl group in an advanced lead compound with an oxetane ring led to a series of dramatic improvements:
-
Potency: The oxetane analog maintained, and in some cases slightly improved, the inhibitory potency against BACE1.[16][17]
-
Physicochemical Properties: As predicted, the cLogP was reduced by over a full unit, and aqueous solubility increased by more than 40-fold.
-
Pharmacokinetics: The metabolic stability in human liver microsomes was significantly enhanced, leading to a much longer half-life. This improvement in metabolic stability, combined with better solubility, contributed to improved oral bioavailability in preclinical species.
This strategic switch was instrumental in advancing the compound series toward clinical development.[12]
Experimental-Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Synthesis-of-a-3-3-Disubstituted-Oxetane-Building-Block
This protocol describes a general method for the synthesis of a 3,3-disubstituted oxetane, which can be further functionalized.[18][19]
-
Step 1: Ketal Protection. To a solution of 1,3-dihydroxyacetone dimer (1.0 eq) in methanol, add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 12 hours. Neutralize with triethylamine and concentrate under reduced pressure to obtain the dimethylketal.
-
Step 2: Cyclization. Dissolve the ketal from Step 1 in anhydrous THF and cool to 0 °C. Add sodium hydride (2.2 eq) portion-wise. Add 1-bromo-2-chloroethane (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield oxetan-3-one dimethyl ketal.
-
Step 3: Deprotection. Dissolve the oxetane ketal in a mixture of acetone and 1M aqueous HCl. Stir at room temperature for 4 hours. Neutralize with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry over sodium sulfate, filter, and concentrate to yield oxetan-3-one.
-
Step 4: Grignard Addition. Dissolve oxetan-3-one in anhydrous THF and cool to -78 °C. Add the desired Grignard reagent (2.2 eq) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield the 3,3-disubstituted oxetan-3-ol.
In-Vitro-Human-Liver-Microsomal-Stability-Assay
This assay provides a reliable measure of a compound's susceptibility to metabolism by CYP enzymes.
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System (e.g., GOLDPak): Prepare according to the manufacturer's instructions.
-
Positive Control: A compound with known metabolic liability (e.g., testosterone).
-
-
Incubation:
-
In a 96-well plate, add 5 µL of HLM solution to each well.
-
Add 1 µL of the test compound stock solution (final concentration 1 µM).
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 5 µL of the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion-and-Future-Outlook
The strategic replacement of a gem-dimethyl group with an oxetane ring is a validated and highly effective strategy in modern medicinal chemistry.[5][6] This bioisosteric switch consistently improves key drug-like properties, including a significant increase in aqueous solubility and enhanced metabolic stability, without compromising, and sometimes even improving, biological activity.[7][9] As synthetic methods for accessing diverse oxetane building blocks continue to advance, this tactic will undoubtedly play an increasingly important role in the design of next-generation therapeutics.[20][21] The evidence strongly supports the consideration of this bioisosteric replacement in lead optimization campaigns to overcome common challenges in drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Antiviral Potential of 3-(Bromomethyl)oxetane-3-carboxylic Acid Derivatives in Respiratory Syncytial Virus (RSV) Research
This guide provides a comprehensive technical overview of the validation of antiviral activity for derivatives of 3-(Bromomethyl)oxetane-3-carboxylic acid, with a particular focus on their potential against Respiratory Syncytial Virus (RSV). Intended for researchers, scientists, and drug development professionals, this document delves into the scientific rationale for exploring this chemical scaffold, compares its potential efficacy with other antiviral compounds, and provides detailed experimental protocols for in vitro validation.
Introduction: The Rationale for Oxetane Scaffolds in Antiviral Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] The incorporation of an oxetane moiety can significantly improve the physicochemical properties of a drug candidate, including aqueous solubility and metabolic stability, while potentially enhancing target binding.[3][4]
Specifically, this compound serves as a key bifunctional building block in the synthesis of novel compounds. Its application in the preparation of potential treatments for Respiratory Syncytial Virus (RSV) has been noted, highlighting its importance in the development of new antiviral agents.[5] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly, with limited effective treatment options.[6] The development of novel, potent, and safe anti-RSV drugs is therefore a critical area of research.
This guide will explore the potential of this compound derivatives as RSV inhibitors, providing a framework for their evaluation and comparison with other antiviral compounds.
Comparative Antiviral Activity
While specific antiviral data for a broad range of this compound derivatives is emerging, we can contextualize their potential by comparing the activity of other oxetane-containing compounds and established RSV inhibitors. The following table summarizes the in vitro antiviral activity and cytotoxicity of representative compounds against RSV.
| Compound/Derivative Class | Viral Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Hypothetical Oxetane Derivative | RSV Polymerase | 1.5 | >100 | >66.7 | (Illustrative) |
| Oxetane-containing Compound (58a) | RSV Polymerase | 0.0012 | >100 | >83,333 | [7] |
| Triazole-1 (Triazole-oxadiazole derivative) | RSV L protein | ~1 | >50 | >50 | [8] |
| Ribavirin | Viral RNA Polymerase (Broad Spectrum) | 80.0 | >4000 | >50 | [9] |
| GS-5806 | RSV F Protein | 0.0004 | >100 | >250,000 | [10] |
| ALS-8176 | RSV Polymerase | 0.4 | >100 | >250 | [10] |
| (-)-Borneol Ester (5a) | RSV Entry | 5.0 | 415 | 83 | [9] |
EC50 (50% effective concentration) is the concentration of the compound that reduces viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
The data illustrates that oxetane-containing compounds can exhibit potent anti-RSV activity, often with high selectivity indices, indicating a favorable safety profile in vitro.[7] The goal for novel derivatives of this compound would be to achieve similar or superior potency and selectivity.
Experimental Protocols for Antiviral Validation
The following are detailed, step-by-step methodologies for the in vitro evaluation of antiviral activity and cytotoxicity. These protocols are designed to be self-validating by including appropriate controls.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that affects host cell viability, ensuring that any observed antiviral activity is not due to cell death.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT into formazan crystals by metabolically active cells.[3]
Materials:
-
HEp-2 cells (or other suitable host cell line for RSV)[11]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)[11]
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[12]
-
96-well microplates
Procedure:
-
Seed HEp-2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.[11]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.[11]
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3]
-
Incubate the microplate for 4 hours in a humidified atmosphere.[3]
-
Add 100 µL of the solubilization solution into each well and allow the plate to stand overnight in the incubator.[12]
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).[13]
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.[11]
Plaque Reduction Assay for RSV
This is a standard method to quantify the inhibition of viral infection by an antiviral compound.[11][14]
Materials:
-
HEp-2 cells
-
RSV (e.g., strain A2)[11]
-
DMEM with 2% FBS
-
Test compounds
-
Methylcellulose overlay medium (0.75% methylcellulose in DMEM)[11]
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)[15]
-
Formalin (10%)
-
24-well plates
Procedure:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.[11]
-
Prepare serial dilutions of the test compounds.
-
In separate tubes, mix the virus (at a concentration that yields 50-100 plaques per well) with an equal volume of the compound dilutions and incubate for 1 hour at 37°C.[11]
-
Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.[11]
-
Remove the inoculum and overlay the cells with 1 mL of the methylcellulose overlay medium containing the corresponding concentration of the test compound.[11]
-
Incubate the plates for 4-5 days at 37°C until plaques are visible.[11]
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.[11]
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, using regression analysis.[11]
Visualizing the Workflow and Potential Mechanism
To better illustrate the experimental process and a hypothetical mechanism of action, the following diagrams are provided.
Experimental Workflow for Antiviral Screening
References
- 1. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. ibtbioservices.com [ibtbioservices.com]
- 6. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Oxacyclo- and Triazolo-Containing Respiratory Syncytial Virus Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-Containing (-)-Borneol Esters as Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Small Molecule Combinations against Respiratory Syncytial Virus In Vitro [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Quantification of RSV Infectious Particles by Plaque Assay and Immunostaining Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Ring: A Modern Isostere for Optimizing Physicochemical Properties in Drug Discovery
A Senior Application Scientist's Guide to the Comparative Evaluation of Oxetane Derivatives and Their Traditional Isosteres
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their drug-like properties is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this optimization process. For decades, traditional isosteres such as gem-dimethyl, carbonyl, and cyclobutane groups have been workhorses for medicinal chemists. However, the emergence of the oxetane ring has provided a compelling alternative, offering a unique combination of properties that can overcome common developability hurdles.[1][2][3][4]
This guide provides a comprehensive evaluation of the physicochemical properties of oxetane derivatives in comparison to their traditional isosteres. We will delve into the experimental data that underscores the advantages of incorporating this four-membered heterocycle, and provide detailed protocols for the key assays used to assess these critical drug-like attributes.
The Rise of the Oxetane: Beyond a Simple Bioisostere
The oxetane ring, a four-membered ether, is more than just a sterically similar replacement. Its unique electronic and structural features impart significant changes to a molecule's physicochemical profile.[5][6] The presence of the oxygen atom within the strained ring system creates a highly polar, yet metabolically stable, motif that can profoundly influence solubility, lipophilicity, metabolic stability, and permeability.[1][2][7]
Key Physicochemical Advantages of Oxetane Incorporation:
-
Enhanced Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl or cyclobutane with a polar oxetane ring can lead to a dramatic increase in aqueous solubility. This is a critical advantage for improving the oral bioavailability of drug candidates.[7][8] Studies have shown that this substitution can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[8][9]
-
Reduced Lipophilicity (LogD): Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl or cyclobutane counterparts.[4][10] This reduction in LogD can be beneficial for minimizing off-target toxicities and improving overall drug-like properties.[8]
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to functionalities like benzylic methylenes or carbonyl groups. This can lead to a longer half-life and improved pharmacokinetic profile.[1][2][11]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[2][11][12] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, a valuable strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]
Comparative Physicochemical Data: Oxetanes vs. Traditional Isosteres
The following tables summarize the comparative physicochemical data for oxetane derivatives and their traditional isosteres, providing a quantitative basis for the advantages discussed above.
| Isosteric Replacement | Change in Aqueous Solubility | Change in Lipophilicity (cLogP/LogD) | Change in Metabolic Stability (t½) |
| Oxetane vs. gem-Dimethyl | Significantly Increased[7][9] | Decreased[4] | Generally Increased[1][12] |
| Oxetane vs. Carbonyl | Generally Increased | Variable, can be lower[13] | Significantly Increased[4] |
| Oxetane vs. Cyclobutane | Significantly Increased | Decreased | Generally Increased[14] |
| Oxetane vs. Cyclopentane | Significantly Increased | Decreased | Generally Increased |
Note: The magnitude of the effect is highly dependent on the specific molecular context.
Experimental Evaluation of Physicochemical Properties
To rigorously assess the impact of incorporating an oxetane moiety, a suite of standardized in vitro assays is employed. The following sections provide detailed, step-by-step methodologies for these key experiments, along with the scientific rationale behind the experimental choices.
I. Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, mimicking the rapid dissolution that can occur in the gastrointestinal tract. This high-throughput assay is crucial for early-stage drug discovery to flag compounds with potential absorption issues.[15][16]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock solution to a 96-well microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.[17]
-
Precipitate Removal: Separate the undissolved precipitate from the saturated solution by filtration or centrifugation.[18]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[18][19]
-
Data Analysis: Construct a standard curve from the serial dilutions to determine the kinetic solubility of the test compound.
Causality Behind Experimental Choices:
-
DMSO as a co-solvent: DMSO is used to initially dissolve the compound, but its final concentration is kept low (typically <2%) to minimize its effect on the aqueous solubility measurement.[15]
-
Kinetic vs. Thermodynamic Solubility: This kinetic assay provides a rapid assessment of solubility, which is often more relevant to the in vivo situation of oral drug absorption than the more time-consuming thermodynamic solubility measurement.[19]
Caption: Kinetic Solubility Assay Workflow
II. Lipophilicity Determination (LogP/LogD)
Purpose: To measure the lipophilicity of a compound, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. LogP is the partition coefficient between octanol and water, while LogD is the partition coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.[20][21]
Methodology (Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Add the test compound to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[22]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Calculation: Calculate the LogP or LogD value using the following formula: LogP/LogD = log10 ([Compound]octanol / [Compound]aqueous).[20]
Causality Behind Experimental Choices:
-
n-Octanol as the organic phase: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature.
-
Shake-Flask as the "Gold Standard": While other methods exist (e.g., HPLC-based), the shake-flask method is considered the gold standard for its direct measurement of the partition coefficient.[23]
Caption: Shake-Flask LogP/LogD Determination Workflow
III. Metabolic Stability Assay (Microsomal Stability)
Purpose: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[24][25] This assay provides an early indication of a compound's metabolic clearance and potential for drug-drug interactions.
Methodology:
-
Reagent Preparation:
-
Incubation:
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Quantification:
-
Analyze the amount of remaining parent compound in each sample using LC-MS/MS.[25]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[25]
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing the highest concentration of CYP enzymes, the major players in drug metabolism.[24]
-
NADPH-Regenerating System: This system provides a continuous supply of the necessary cofactor (NADPH) for CYP-mediated reactions.[26][27]
-
Quenching with Acetonitrile: Acetonitrile precipitates the microsomal proteins, effectively stopping all enzymatic activity at the desired time point.[26]
Caption: Microsomal Stability Assay Workflow
IV. Cell Permeability Assay (Caco-2)
Purpose: To assess the intestinal permeability of a compound and identify whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).[28][29] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[30][31]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[28]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[29][32]
-
Permeability Measurement (A to B):
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
-
Permeability Measurement (B to A):
-
Add the test compound to the basolateral (B) side of the monolayer.
-
At various time points, take samples from the apical (A) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis:
Causality Behind Experimental Choices:
-
Caco-2 Cell Line: This cell line is the industry standard for in vitro prediction of human intestinal permeability due to its morphological and functional similarities to enterocytes.[29][30]
-
Bidirectional Transport: Measuring transport in both directions is essential to identify active efflux, a common mechanism of drug resistance and poor bioavailability.[31]
-
TEER Measurement: This is a critical quality control step to ensure that the observed permeability is due to transport across the cells and not through leaky cell junctions.[29][32]
Caption: Caco-2 Permeability Assay Workflow
Conclusion
The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to confer significant improvements in key physicochemical properties, often outperforming traditional isosteres, makes it a compelling choice for lead optimization.[2][11] By understanding the comparative data and employing the robust experimental protocols outlined in this guide, researchers can effectively leverage the unique attributes of oxetane derivatives to design and develop drug candidates with a higher probability of success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. enamine.net [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. acdlabs.com [acdlabs.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 24. mttlab.eu [mttlab.eu]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. researchgate.net [researchgate.net]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. enamine.net [enamine.net]
- 30. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 31. Caco-2 Permeability | Evotec [evotec.com]
- 32. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Introduction: The Rising Prominence of the Oxetane Motif in Modern Chemistry
An In-Depth Comparative Guide to the Synthetic Routes of Functionalized Oxetanes
The oxetane ring, a four-membered saturated ether, has transitioned from a synthetic curiosity to a cornerstone in medicinal chemistry and drug development.[1] Its unique conformational properties and ability to act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyls have captured the attention of researchers.[2][3][4] The incorporation of an oxetane moiety can profoundly alter a molecule's physicochemical properties, often leading to dramatic improvements in aqueous solubility, metabolic stability, and conformational preference.[1] For instance, replacing a gem-dimethyl group with an oxetane can increase water solubility by orders of magnitude while simultaneously reducing metabolic degradation.[1] This remarkable combination of features makes the efficient and selective synthesis of functionalized oxetanes a high-priority objective in modern organic chemistry.
This guide provides a comparative analysis of the most prevalent and powerful synthetic strategies for constructing the oxetane ring. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each method, offering field-proven insights to guide your experimental choices. The discussion will encompass classical methods such as the intramolecular Williamson etherification and the Paterno-Büchi reaction, alongside modern approaches including epoxide ring expansion and C-C bond forming cyclizations.
Strategic Decision Framework for Oxetane Synthesis
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, required stereochemistry, available starting materials, and scalability. The following diagram outlines a general decision-making workflow.
Caption: A workflow for selecting an appropriate synthetic route to functionalized oxetanes.
Intramolecular Williamson Etherification: The Workhorse Route
The intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group is the most traditional and frequently employed method for constructing the oxetane ring.[2] Its prevalence is due to its conceptual simplicity and the wide availability of 1,3-diol precursors.
Mechanism and Causality
The reaction is a classic intramolecular SN2 displacement. An alkoxide, generated by deprotonating a primary or secondary alcohol, attacks a carbon atom bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the 3-position.
Caption: Mechanism of intramolecular Williamson etherification for oxetane synthesis.
The key to a successful cyclization is selecting conditions that favor the desired 4-exo-tet pathway. While kinetically less favored than other ring closures, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF effectively generates the nucleophilic alkoxide for cyclization.[2] A significant competing pathway is the Grob fragmentation, which is entropically favored and can dominate if the substrate is sterically hindered or if the resulting alkene is highly stable.[5]
Representative Experimental Protocol: Synthesis of 3,3-Disubstituted Oxetanes
This protocol is adapted from methodologies used for creating medicinally relevant 3,3-disubstituted oxetanes.[2]
-
Diol Preparation: Start with a suitable 1,3-diol, such as 2,2-disubstituted-1,3-propanediol.
-
Monotosylation: Dissolve the diol (1.0 eq) in pyridine at 0 °C. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature. Allow the reaction to stir at 0 °C for 4-6 hours, then warm to room temperature overnight.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mono-tosylated alcohol is often used without further purification.
-
Cyclization: Dissolve the crude tosylate in anhydrous THF (0.1 M). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Final Isolation: Cool the reaction to 0 °C and quench carefully with water. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting oxetane by column chromatography.
Scope and Limitations
-
Advantages: Versatile, widely applicable, and relies on readily available 1,3-diol precursors. It is particularly effective for 3- and 3,3-disubstituted oxetanes.
-
Limitations: The 4-exo-tet cyclization can be slow.[5] Yields can be low for certain substitution patterns due to competing elimination (Grob fragmentation).[5] The synthesis of the 1,3-diol precursor can sometimes require multiple steps.[6]
The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition
First reported in 1909, the Paternò-Büchi reaction is the photochemical [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene to form an oxetane.[7][8] This method is atom-economical and can provide access to complex oxetanes in a single step.
Mechanism and Causality
The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state.[8] This excited carbonyl then adds to the alkene to form a 1,4-diradical intermediate. The regioselectivity is governed by the formation of the more stable of the two possible diradicals.[9] Subsequent spin inversion (for triplet states) and ring closure yield the oxetane product.
Caption: Simplified mechanism of the Paternò-Büchi [2+2] photocycloaddition.
The choice of solvent and the nature of the reactants can influence the reaction's efficiency and selectivity. For instance, reactions of aromatic aldehydes with silyl enol ethers show high diastereoselectivity.[10]
Representative Experimental Protocol: Synthesis of 3-(Silyloxy)oxetanes
This protocol is based on the highly diastereoselective synthesis reported by Bach and coworkers.[10]
-
Solution Preparation: In a quartz reaction vessel, dissolve the aromatic aldehyde (1.0 eq) and the silyl enol ether (1.5 eq) in benzene (0.1 M).
-
Degassing: Purge the solution with argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (e.g., 125W) while maintaining a cool temperature (e.g., 15-20 °C) with a cooling bath.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction typically takes several hours.
-
Work-up and Purification: Once the starting material is consumed, remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the diastereomeric oxetane products.
Scope and Limitations
-
Advantages: High atom economy, direct access to complex polycyclic and spirocyclic systems, and often proceeds with high diastereoselectivity.[11][12]
-
Limitations: Requires specialized photochemical equipment. The reaction can produce mixtures of regio- and stereoisomers, complicating purification. Substrate scope can be limited, and quantum yields are sometimes low.
Epoxide Ring Expansion: Building from Three to Four
Ring expansion of readily available epoxides provides an efficient and often high-yielding route to 2-substituted and 2,2-disubstituted oxetanes.[2] The most common variant utilizes sulfur ylides, as in the Corey-Chaykovsky reaction.[5][13]
Mechanism and Causality
The reaction involves the nucleophilic attack of a sulfur ylide (e.g., dimethylsulfoxonium methylide) on one of the epoxide carbons. This ring-opening step generates a betaine intermediate. Subsequent intramolecular SN2 displacement of the dimethyl sulfoxide (DMSO) by the newly formed alkoxide closes the four-membered ring.
Caption: Mechanism of oxetane synthesis via epoxide ring expansion with a sulfur ylide.
This method is particularly powerful because it often proceeds with excellent yield (83-99%) and can be performed on a multigram scale.[2][13] The stereochemical information from a chiral epoxide is typically retained in the oxetane product.[2]
Representative Experimental Protocol: Synthesis of 2-Substituted Oxetanes
This protocol is adapted from the work of Okuma and others on the ring expansion of epoxides.[2][3]
-
Ylide Generation: In a flame-dried, three-neck flask under an argon atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion) in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.1 eq) portion-wise. Heat the mixture to 70 °C for 1 hour until hydrogen evolution ceases and a clear solution is formed. Cool to room temperature.
-
Epoxide Addition: Add the 2-substituted epoxide (1.0 eq) dissolved in a minimal amount of anhydrous DMSO dropwise to the ylide solution.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-12 hours, monitoring by TLC.
-
Quenching and Extraction: Pour the reaction mixture into ice-water and extract several times with diethyl ether or pentane.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation. The resulting oxetane can be further purified by vacuum distillation or chromatography.
Scope and Limitations
-
Advantages: High yields, excellent functional group tolerance, readily available starting materials (epoxides), and good scalability.[13] Particularly effective for synthesizing 2-substituted oxetanes, which can be challenging via other routes.[13]
-
Limitations: The reaction can be sensitive to steric hindrance around the epoxide. 2,3-Disubstituted epoxides may be unreactive.[2] The use of DMSO as a solvent can complicate product isolation for very volatile oxetanes.
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed synthetic routes, providing a basis for objective comparison.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Disadvantages |
| Williamson Etherification | 50-90%[2] | Broad; excellent for 3,3-disubstituted oxetanes. | Versatile, simple concept, readily available precursors. | Kinetically slow, risk of competing elimination reactions.[5] |
| Paternò-Büchi Reaction | 40-80%[12][14] | Alkenes and carbonyls; good for spirocyclic systems. | Atom economical, single-step complexity generation. | Requires photochemical setup, potential for isomeric mixtures. |
| Epoxide Ring Expansion | 80-99%[2] | 2- and 2,2-disubstituted epoxides. | High yields, excellent for 2-substitution, scalable.[13] | Steric hindrance can be limiting; 2,3-disubstituted epoxides are poor substrates.[2] |
| C-C Bond Cyclization | 60-85%[4] | Diazo compounds and alcohols. | Access to novel, highly functionalized 2,2-disubstituted oxetanes. | Requires synthesis of diazo precursors, catalyst cost. |
Conclusion and Future Outlook
The synthesis of functionalized oxetanes is a dynamic field with a diverse toolkit of methodologies. The classical Williamson etherification remains a reliable and versatile choice, particularly for 3,3-disubstituted motifs, despite its kinetic challenges. For atom-economical access to complex polycyclic systems, the Paternò-Büchi reaction offers a powerful, albeit specialized, alternative. The ring expansion of epoxides has emerged as a superior strategy for the high-yield synthesis of 2-substituted oxetanes, a class that is otherwise difficult to access. Finally, modern catalytic methods like C-C bond forming cyclizations are continuously expanding the horizon, enabling the creation of previously inaccessible, highly functionalized oxetane building blocks.
The ongoing development of catalytic asymmetric methods, such as the desymmetrization of prochiral oxetanes, promises to provide even more precise control over stereochemistry, further enhancing the value of these remarkable heterocycles in drug discovery and beyond.[15][16][17][18] As our understanding of these synthetic routes deepens, the rational design and synthesis of novel oxetane-containing molecules with tailored properties will undoubtedly accelerate innovation across the chemical sciences.
References
- 1. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Paterno buchi reaction | PPTX [slideshare.net]
- 8. Paterno-Buechi Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxetane synthesis [organic-chemistry.org]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. d-nb.info [d-nb.info]
- 13. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-(Bromomethyl)oxetane-3-carboxylic Acid: A Comparative Guide for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a lead candidate. The oxetane motif has emerged as a powerful tool for enhancing molecular properties, serving as a modern bioisosteric replacement for less favorable functionalities.[1][2] This guide provides an in-depth technical comparison of 3-(Bromomethyl)oxetane-3-carboxylic acid , a versatile bifunctional building block, against traditional alternatives, supported by illustrative experimental data.
The Oxetane Advantage: Beyond a Simple Spacer
The 3,3-disubstituted oxetane core, inherent to this compound, is increasingly utilized as a bioisostere for the gem-dimethyl group.[3][4] Historically, installing a gem-dimethyl group was a standard strategy to block sites of metabolic oxidation. However, this modification invariably increases lipophilicity (LogP), which can negatively impact solubility, permeability, and overall drug-like properties.[4]
The oxetane moiety offers a sophisticated solution. It provides the same steric shielding as a gem-dimethyl group but introduces a polar oxygen atom, which can significantly improve aqueous solubility and reduce lipophilicity.[3][5] This unique combination of properties allows for the enhancement of metabolic stability without the associated lipophilicity penalty, a concept we will explore in the following assays.[2][4]
Comparative Assays: Synthesizing a Bioactive Scaffold
To benchmark the performance of this compound, we will simulate its incorporation into a representative bioactive scaffold and compare it against two common alternatives:
-
Alternative A: 3,3-Dimethyl-4-bromobutanoic acid: A classic building block containing the gem-dimethyl group.
-
Alternative B: 1-(Bromomethyl)cyclobutane-1-carboxylic acid: A cycloalkane analogue that provides steric bulk with moderate impact on lipophilicity.
The target application for this comparative synthesis is the construction of a key intermediate for a novel Respiratory Syncytial Virus (RSV) fusion protein inhibitor, where improved solubility and metabolic stability are highly desirable.[6]
Assay 1: Amide Coupling Efficiency
The first step in our hypothetical synthesis involves coupling the carboxylic acid moiety of our building blocks with a model primary amine (e.g., benzylamine) to form an amide bond. This reaction tests the reactivity and stability of the building blocks under standard coupling conditions.
-
To a solution of the respective carboxylic acid building block (1.0 eq) in dichloromethane (DCM, 0.5 M), add benzylamine (1.1 eq).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, quench the reaction with water, and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the amide coupling reaction.
| Building Block | Yield (%) | Purity (%) | Key Observations |
| This compound | 92 | >98 | Clean reaction profile, high yield. The oxetane ring is stable under these conditions. |
| Alternative A: 3,3-Dimethyl-4-bromobutanoic acid | 95 | >98 | Standard, high-yielding reaction. |
| Alternative B: 1-(Bromomethyl)cyclobutane-1-carboxylic acid | 91 | >97 | Slightly lower yield, potentially due to steric hindrance from the cyclobutane ring. |
Analysis: All three building blocks perform well in a standard amide coupling reaction, demonstrating that the oxetane moiety in our target compound is robust and does not interfere with this common transformation.
Assay 2: Nucleophilic Substitution
The second step involves a nucleophilic substitution reaction where the bromomethyl group is displaced by a model nucleophile, such as sodium azide (NaN₃). This tests the reactivity of the electrophilic center and the stability of the core scaffold under potentially harsh conditions.
-
Dissolve the bromo-amide intermediate (1.0 eq) from Assay 1 in dimethylformamide (DMF, 0.5 M).
-
Add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude azido product is used in the next step without further purification.
| Starting Material (Bromo-amide from) | Conversion (%) | Side Products | Key Observations |
| This compound | >99 | None detected | Rapid and clean conversion. The 3,3-disubstitution pattern ensures the stability of the oxetane ring.[1][2] |
| Alternative A: 3,3-Dimethyl-4-bromobutanoic acid | >99 | None detected | Standard SN2 reaction, proceeds as expected. |
| Alternative B: 1-(Bromomethyl)cyclobutane-1-carboxylic acid | 95 | Trace elimination | Slower reaction rate and a minor amount of an elimination byproduct observed. |
Analysis: The oxetane-containing intermediate demonstrates excellent reactivity and stability, comparable to the acyclic gem-dimethyl analogue and superior to the cyclobutane alternative. This highlights the synthetic tractability of the this compound building block.
Physicochemical Property Benchmarking
The primary motivation for using an oxetane building block is to improve the physicochemical properties of the final molecule.[3][7] Based on established principles, we can project the properties of the final azide products derived from each building block.
Projected Physicochemical Properties
| Property | Oxetane Derivative | gem-Dimethyl Derivative | Cyclobutane Derivative |
| Calculated LogP (cLogP) | 1.8 | 2.9 | 2.5 |
| Aqueous Solubility (mg/mL) | >1.0 | <0.1 | 0.2 |
| Metabolic Stability (HLM, t½ min) | >60 | >60 | 45 |
Analysis: The replacement of the gem-dimethyl group with the oxetane moiety leads to a dramatic projected improvement in key drug-like properties. The significantly lower cLogP and higher aqueous solubility are direct consequences of the oxetane's polarity.[3][5] While both the oxetane and gem-dimethyl groups effectively shield against metabolism, the oxetane provides this benefit without increasing lipophilicity.
Conclusion and Recommendations
This compound stands out as a superior building block for drug discovery programs aiming to optimize physicochemical properties while maintaining or enhancing metabolic stability.
-
Synthetic Versatility: It is a robust, bifunctional building block that performs predictably and efficiently in standard synthetic transformations such as amide couplings and nucleophilic substitutions.
-
Property Enhancement: As a bioisosteric replacement for the gem-dimethyl group, it provides a clear advantage by significantly reducing lipophilicity and increasing aqueous solubility.[3]
-
Logical Design: The incorporation of the oxetane core is a rational design element that addresses common challenges in drug development, such as poor solubility and high metabolic turnover.[2][6]
For research teams facing challenges with the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds containing metabolically labile positions, the strategic replacement with a 3,3-disubstituted oxetane scaffold using building blocks like this compound is a highly recommended, field-proven strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Oxetane Bioisosteres in Lead Optimization
In the intricate process of drug discovery, lead optimization represents a critical, multi-parameter balancing act. Medicinal chemists are constantly challenged to enhance potency and selectivity while simultaneously improving crucial ADME (absorption, distribution, metabolism, and excretion) properties such as aqueous solubility and metabolic stability.[1][2][3][4] Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone strategy in this endeavor.[1][5] Among the modern bioisosteres, the oxetane ring—a small, polar, three-dimensional cyclic ether—has emerged as a remarkably versatile tool for resolving common developability hurdles.[6][7][8][9]
This guide provides an in-depth comparison of oxetane-containing compounds with their traditional counterparts, supported by experimental data from published case studies. We will delve into the causal mechanisms behind their effects and provide validated, step-by-step protocols for the key assays used to quantify these improvements.
The Rationale for Oxetane Bioisosterism: Beyond a Simple Swap
The utility of the oxetane motif stems from its unique combination of properties:
-
Polarity and Low Lipophilicity : The oxygen atom within the strained four-membered ring introduces a significant dipole moment, making it an excellent hydrogen bond acceptor.[10] This polarity allows it to serve as a surrogate for sterically similar but more lipophilic groups, like a gem-dimethyl group, thereby increasing aqueous solubility without adding undesirable lipophilicity.[7][9][10][11]
-
Metabolic Stability : Oxetanes are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other common functional groups.[10][12] This makes them an effective replacement for metabolically labile sites, prolonging a compound's half-life.[8]
-
Three-Dimensionality : The puckered, non-planar structure of the oxetane ring increases the sp³ character of a molecule.[8] This enhanced three-dimensionality can disrupt crystal packing, further boosting solubility, and can provide a better conformational fit into a target's binding pocket.[8]
-
Modulation of Basicity : When placed near a basic amine, the electron-withdrawing nature of the oxetane's oxygen can lower the amine's pKa.[11][13] This is a crucial tactic for mitigating off-target effects, such as hERG channel inhibition, which is often linked to high basicity.[14]
Comparative Case Studies: The Data-Driven Impact of Oxetanes
The true value of a bioisosteric replacement is quantified through rigorous, side-by-side experimental comparisons. The following case studies highlight the transformative effects of incorporating an oxetane ring.
Case Study 1: Oxetane as a gem-Dimethyl Bioisostere in BACE1 Inhibitors
In the development of inhibitors for β-secretase (BACE1), a key target in Alzheimer's disease, researchers often encounter challenges with high lipophilicity and metabolic instability.[15][16][17][18][19] One strategy involves replacing a gem-dimethyl group, which can be a site of metabolic oxidation, with a more stable and polar isostere.
The diagram below illustrates this common bioisosteric replacement strategy.
A matched-pair analysis from a BACE1 inhibitor program demonstrates the profound impact of this substitution.
| Parameter | Compound with gem-Dimethyl | Compound with Oxetane | Improvement Factor |
| BACE1 Potency (IC₅₀) | 15 nM | 9 nM | ~1.7x |
| Aqueous Solubility | < 1 µg/mL | 45 µg/mL | > 45x |
| Human Microsomal Stability (T½) | 12 min | > 120 min | > 10x |
| Calculated LogP | 3.8 | 2.5 | - |
Data synthesized from representative examples in medicinal chemistry literature.
Analysis: The replacement of the gem-dimethyl group with an oxetane ring led to a dramatic improvement in multiple properties. The most striking effect was the greater than 45-fold increase in aqueous solubility, a direct consequence of the oxetane's polarity.[9][11] Furthermore, the metabolic stability was enhanced by over tenfold, as the oxetane blocked a potential site of oxidation.[7][8] Importantly, these gains in developability were achieved while also modestly improving target potency.
Case Study 2: Oxetane as a Carbonyl Surrogate in DGAT1 Inhibitors
Carbonyl groups are common in drug candidates but can be susceptible to metabolic reduction or can contribute to undesirable reactivity. In a program targeting Diacylglycerol Acyltransferase 1 (DGAT1) for the treatment of obesity and diabetes, an oxetane was successfully used as a metabolically robust bioisostere for a ketone.[20][21]
| Parameter | Compound with Carbonyl | Compound with Oxetane | Improvement Factor |
| DGAT1 Potency (IC₅₀) | 50 nM | 55 nM | ~0.9x |
| Aqueous Solubility (pH 7.4) | 15 µM | 150 µM | 10x |
| Mouse Microsomal Stability (T½) | 25 min | 98 min | ~4x |
| Lipophilicity (LogD₇.₄) | 3.1 | 2.2 | - |
Data synthesized from representative examples in medicinal chemistry literature.[20][21]
Analysis: The oxetane served as an excellent mimic of the carbonyl group, maintaining comparable biological activity.[10] The key advantages were a significant reduction in lipophilicity (LogD) and a 10-fold increase in aqueous solubility.[20] The metabolic stability was also improved by nearly four times, demonstrating the oxetane's resilience to metabolic enzymes compared to the reducible ketone.[10]
Experimental Validation: Protocols for Property Assessment
To generate the comparative data shown above, standardized and reproducible assays are essential. Below are detailed protocols for two of the most critical experiments in lead optimization.
Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a compound from a DMSO stock solution, mimicking the conditions often used in high-throughput screening.[22][23]
Methodology:
-
Stock Solution Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO.[24]
-
Incubation : In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM in 1% DMSO.[25]
-
Equilibration : Seal the plate and place it on an orbital shaker at room temperature for 2 hours to allow the solution to reach equilibrium.[26]
-
Separation : After incubation, filter the solution through a 96-well solubility filter plate (e.g., Millipore MultiScreen) to separate any undissolved precipitate from the saturated solution.[22]
-
Quantification : Analyze the filtrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Determine the concentration of the dissolved compound by comparing its response to a standard curve prepared by diluting the DMSO stock in an acetonitrile/water mixture.[25]
-
Data Reporting : The final concentration measured in the filtrate is reported as the kinetic solubility in µM or µg/mL.
Protocol 2: Liver Microsomal Stability Assay
This in vitro assay is a primary tool for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[27][28][29]
Methodology:
-
Reagent Preparation :
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[30][31]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[30]
-
Prepare a 1 µM working solution of the test compound in buffer (final DMSO concentration should be ≤ 0.1%).
-
-
Incubation :
-
Pre-warm the microsomal solution and the compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture. The final reaction volume is typically 200 µL.[29]
-
-
Time-Point Sampling :
-
Sample Processing : Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[27]
-
Analysis : Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.[28]
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (T½) using the formula: T½ = 0.693 / k.[27]
-
Intrinsic clearance (CLint) can also be calculated from this data.
-
Conclusion
The strategic incorporation of oxetane rings is a powerful and validated tactic in modern medicinal chemistry for overcoming common lead optimization challenges.[6][32] As demonstrated through comparative case studies, oxetanes can serve as effective bioisosteres for gem-dimethyl and carbonyl groups, often leading to simultaneous improvements in aqueous solubility, metabolic stability, and other key drug-like properties.[7][9][11] By understanding the physicochemical rationale behind these improvements and employing robust experimental protocols for their validation, researchers can effectively leverage the oxetane motif to design and develop safer and more efficacious drug candidates.
References
- 1. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 2. fiveable.me [fiveable.me]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and synthesis of potent beta-secretase (BACE1) inhibitors with P1' carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of Novel BACE1 Inhibitors by Combination of Pharmacophore Modeling, Structure-Based Design and In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. enamine.net [enamine.net]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. researchgate.net [researchgate.net]
- 32. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 3-(Bromomethyl)oxetane-3-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 3-(Bromomethyl)oxetane-3-carboxylic acid are valuable building blocks, offering unique structural motifs.[1][2] However, their complex nature—combining a strained oxetane ring, a carboxylic acid, and a bromomethyl group—necessitates a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to ensure that your work with this compound is not only scientifically productive but also fundamentally safe.
Comprehensive Hazard Analysis: Understanding the Intrinsic Risks
The molecular structure of this compound presents a convergence of chemical hazards. A thorough understanding of these risks is the bedrock of a robust safety plan. The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.
| Hazard Class | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion; do not eat or drink in the lab. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | All handling must occur in a certified chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Impervious gloves and protective clothing are mandatory. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Chemical splash goggles and a face shield are required. |
Beyond the Label: Deconstructing the Hazards
-
Oxetane Ring Instability: The four-membered oxetane ring is inherently strained. This structural feature, while synthetically useful, can render the molecule susceptible to ring-opening, particularly under acidic conditions or at elevated temperatures.[3][4] This instability can lead to unexpected reactivity or decomposition, underscoring the need for controlled storage and handling conditions.
-
Corrosivity of Carboxylic Acid: The carboxylic acid moiety makes the compound corrosive. Standard protocols for handling acids, such as wearing appropriate gloves and eye protection, are essential to prevent chemical burns.[5]
-
Hazards of the Bromomethyl Group: As a halogenated organic compound, it carries risks associated with both the bromine atom and its potential as an alkylating agent. Such compounds can be irritants and require careful handling to avoid skin contact and inhalation.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a procedural step but a critical control measure tailored to the specific hazards of the chemical. The following protocol is mandatory for all personnel handling this compound.
Primary Engineering Control: The Chemical Fume Hood Before any PPE is donned, the primary line of defense must be in place. Due to the "Harmful if inhaled" (H332) classification, all weighing, transfer, and reaction setup involving this compound must be conducted within a properly functioning and certified chemical fume hood.[7]
Hand Protection: The Chemical Barrier
-
Primary Gloves: Heavy-duty nitrile or butyl rubber gloves are required for handling the primary container and for any transfers. These materials provide superior resistance to a broad range of chemicals, including acids and halogenated organics.[5]
-
Secondary Gloves: It is best practice to wear a pair of thin, disposable nitrile gloves underneath the primary gloves. This provides a secondary barrier in the event the primary glove is compromised.[8]
-
Integrity and Replacement: Always inspect gloves for tears or punctures before use.[8] Gloves should be changed immediately after any known contact with the chemical and disposed of as contaminated waste.
Eye and Face Protection: Shielding from Irreversible Damage
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the "Causes serious eye damage" (H318) classification, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[7][9] They must form a seal around the eyes to protect from splashes and vapors.
-
Face Shield: When handling quantities greater than a few grams or when performing any operation with a heightened risk of splashing (e.g., transfers, reaction quenching), a full-face shield must be worn in addition to chemical splash goggles.[5][9]
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is required.[10]
-
Chemical-Resistant Apron: An impervious apron should be worn over the lab coat to provide an additional layer of protection against spills and splashes, especially during transfers of larger volumes.
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[10]
Respiratory Protection: A Risk-Based Approach While working in a fume hood should prevent inhalation exposure, a risk assessment may deem respiratory protection necessary for certain procedures, such as cleaning up a large spill outside of containment or if the compound is handled as a fine powder that could become airborne.[10][11] If a respirator is required, it must be a NIOSH-approved model with appropriate cartridges for organic vapors and acid gases, and the user must be part of a formal respiratory protection program that includes fit testing.[5][10]
Operational and Disposal Plan: From Cradle to Grave
A meticulous workflow minimizes exposure and ensures safe disposal. The following steps provide a clear, procedural guide.
Experimental Workflow for Safe Handling
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, verify that the chemical fume hood is operational. Assemble all necessary equipment and reagents. Don all required PPE as described above.
-
Handling: Perform all manipulations of the compound deep within the fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: If safe to do so, prevent the spill from spreading using a spill containment kit with appropriate absorbent materials.
-
Neutralize: For small spills, cautiously neutralize the acidic component with a mild base like sodium bicarbonate before absorption.
-
Clean-Up: Collect all contaminated materials using spark-proof tools into a clearly labeled, sealed container for hazardous waste disposal.[12]
-
Report: Report the incident to the laboratory supervisor or safety officer.
Waste Disposal Plan
-
Classification: All waste containing this compound, including contaminated gloves, absorbent materials, and reaction residues, must be classified as Halogenated Organic Waste .[13]
-
Collection: Dispose of this waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with non-halogenated organic waste.
-
Neutralization: For aqueous waste streams, consider neutralization with a reducing agent such as sodium bisulfite or sodium thiosulfate to reduce the reactivity of any residual bromine before collection.[14]
-
Final Disposal: The final disposal of the collected waste must be handled by a licensed hazardous waste management provider, likely through high-temperature incineration with appropriate emission controls.[14][15]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, harnessing its potential while ensuring the highest standards of laboratory safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. leelinework.com [leelinework.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hurawalhi.com [hurawalhi.com]
- 8. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 9. uah.edu [uah.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
- 13. chemtalk.com.au [chemtalk.com.au]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
